N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-methyl-2-(methylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3OS/c1-7-5(10)4-3-11-6(8-2)9-4/h3H,1-2H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKUMUAJSWJVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742888 | |
| Record name | N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-30-5 | |
| Record name | N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10742888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
Abstract: The 1,3-thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition and anticancer properties.[1][2] This guide provides an in-depth, technically-grounded protocol for the synthesis of a specific derivative, N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide (CAS No. 1365272-30-5).[3] We will explore the strategic retrosynthetic analysis, detail the synthesis of the key carboxylic acid precursor, and provide a robust, step-by-step protocol for the final amide bond formation. This document is intended for researchers, chemists, and professionals in drug discovery and development, offering field-proven insights into the causality behind experimental choices to ensure reproducible and efficient synthesis.
Synthetic Strategy and Retrosynthetic Analysis
The design of a successful synthesis begins with a logical deconstruction of the target molecule. The primary retrosynthetic disconnection for this compound is the C-N amide bond. This is a robust and widely utilized transformation in organic synthesis. This disconnection simplifies the target molecule into two readily accessible precursors: 2-(methylamino)-1,3-thiazole-4-carboxylic acid (1) and methylamine (2) .
The carboxylic acid precursor (1) itself can be constructed from simpler, commercially available starting materials, typically via the Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring.[4] This involves the condensation of a thiourea derivative with an α-halocarbonyl compound.
Figure 1: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursor: 2-(Methylamino)-1,3-thiazole-4-carboxylic Acid (1)
The synthesis of the thiazole ring is a foundational step. The Hantzsch synthesis provides a direct route. While multiple variations exist, a common approach involves the reaction of N-methylthiourea with an ethyl 2-chloroacetoacetate. The resulting thiazole ester is then hydrolyzed under basic conditions to yield the desired carboxylic acid.
Protocol 2.1: Synthesis of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
-
To a solution of N-methylthiourea (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.05 eq).
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude residue is then dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester, which can be purified by column chromatography on silica gel.
Protocol 2.2: Hydrolysis to 2-(methylamino)-1,3-thiazole-4-carboxylic acid (1)
-
Dissolve the synthesized ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add an excess of lithium hydroxide (or sodium hydroxide) (2-3 eq) to the solution.
-
Stir the mixture at room temperature overnight. Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully acidify the reaction mixture to a pH of approximately 3-4 with a dilute solution of hydrochloric acid (e.g., 1M HCl).
-
The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum to yield the precursor 1 .[5]
The Core Reaction: Amide Bond Formation
With the key carboxylic acid precursor (1) in hand, the final step is the formation of the amide bond with methylamine. Direct condensation is inefficient; therefore, the carboxylic acid must first be "activated." A highly effective and industrially common method is the conversion of the carboxylic acid to a more reactive acyl chloride.
Causality of Activation: The hydroxyl group (-OH) of a carboxylic acid is a poor leaving group. Converting it to an acyl chloride (-COCl) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride replaces the -OH with a chloride ion, which is an excellent leaving group. This dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by methylamine.
A Korean patent describes a similar procedure for related thiazole carboxamides, utilizing thionyl chloride for activation followed by reaction with an amine in the presence of pyridine.[6] Pyridine acts as a base to neutralize the HCl generated during both the acyl chloride formation and the subsequent amidation, preventing the protonation of the methylamine nucleophile.
Figure 2: General workflow for the final amidation step.
Detailed Experimental Protocol
Synthesis of this compound
| Reagent | Molar Eq. | MW ( g/mol ) | CAS No. |
| 2-(Methylamino)-1,3-thiazole-4-carboxylic acid (1) | 1.0 | 158.18 | 45032346-73-6 |
| Thionyl Chloride (SOCl₂) | 1.2 | 118.97 | 7719-09-7 |
| Dichloromethane (DCM) | - | 84.93 | 75-09-2 |
| Methylamine (2M solution in THF) | 1.5 | 31.06 | 74-89-5 |
| Pyridine | 3.0 | 79.10 | 110-86-1 |
Procedure:
-
Activation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(methylamino)-1,3-thiazole-4-carboxylic acid (1) (1.0 eq). Suspend the acid in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise via a syringe.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40 °C) for 2 hours.[6] The solution should become clear, indicating the formation of the acyl chloride.
-
Amidation: Cool the reaction mixture back down to 0 °C. In a separate flask, dissolve pyridine (3.0 eq) in anhydrous DCM.
-
Slowly add the methylamine solution (1.5 eq, 2M in THF) to the acyl chloride solution, followed by the dropwise addition of the pyridine/DCM solution. Maintain the temperature at 0 °C during the addition.
-
Once the additions are complete, allow the reaction to slowly warm to room temperature and stir for an additional 3-5 hours, or until TLC analysis indicates the consumption of the acyl chloride intermediate.
-
Work-up and Purification: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and dilute with more DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[1]
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Expected Data & Characterization
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.5 (s, 1H, thiazole-H), ~6.5 (br s, 1H, NH-Me), ~5.8 (br s, 1H, NH-CO), ~3.1 (d, 3H, N-CH₃), ~2.9 (d, 3H, CO-N-CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~168 (C=O, amide), ~163 (C=N, thiazole), ~145 (C-S, thiazole), ~115 (C-H, thiazole), ~32 (N-CH₃), ~26 (CO-N-CH₃). |
| MS (ESI+) | Expected m/z: 172.06 [M+H]⁺ for C₆H₉N₃OS. |
| Appearance | Likely a white to off-white solid.[7] |
Safety and Handling
-
Thionyl Chloride: Highly corrosive, toxic, and a strong lachrymator. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Methylamine: A flammable and toxic gas/solution with a strong odor. It is a respiratory irritant. Handle only in a fume hood.
-
Pyridine: Flammable, harmful if swallowed or inhaled, and can cause skin irritation. It has a strong, unpleasant odor.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.
Conclusion
The synthetic route detailed in this guide, centered around the activation of a carboxylic acid to an acyl chloride followed by amidation, represents a robust and scalable method for the preparation of this compound. By understanding the chemical principles behind each step, from the foundational Hantzsch synthesis of the core ring to the critical activation for amide coupling, researchers can reliably produce this and related thiazole carboxamide derivatives for further investigation in drug discovery and development programs.
References
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Yin, H., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Cai, W-X., et al. (2012). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available at: [Link]
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Abdellatif, K. R. A., et al. (2022). Synthesis and in-Silico Studies of Some New Thiazole Carboxamide Derivatives with Theoretical Investigation. Polycyclic Aromatic Compounds. Available at: [Link]
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Lee, G., & Lee, Y. (2019). Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. ACS Combinatorial Science. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]
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Ivaniuk, A., et al. (2023). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Pharmaceuticals. Available at: [Link]
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Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]
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ResearchGate. (2008). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Available at: [Link]
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Balanean, L., et al. (2014). Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. Revista de Chimie. Available at: [Link]
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Biointerface Research in Applied Chemistry. (2021). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]
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PubChem. (n.d.). 2-(Methylamino)-1,3-thiazole-4-carboxylic acid hydrate. Available at: [Link]
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Wang, Y-G., et al. (2013). 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. Acta Crystallographica Section E. Available at: [Link]
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Akter, T., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs and established analytical methodologies to present a robust profile. The guide delves into the structural features, predicted and experimentally-derived physicochemical parameters, and detailed protocols for their empirical determination. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar thiazole carboxamide derivatives.
Introduction and Molecular Structure
This compound (CAS Registry Number: 1365272-30-5; Molecular Formula: C₆H₉N₃OS) is a member of the 2-aminothiazole class of compounds, which are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities. The core structure features a five-membered thiazole ring, a key heterocycle found in numerous FDA-approved drugs. The substituents—a methylamino group at the 2-position and an N-methylcarboxamide at the 4-position—are critical in defining the molecule's polarity, hydrogen bonding capacity, and overall three-dimensional shape, all of which influence its pharmacokinetic and pharmacodynamic profiles.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Registry No. | 1365272-30-5 |
| Molecular Formula | C₆H₉N₃OS |
| Molecular Weight | 171.22 g/mol |
| Canonical SMILES | CNC(=O)C1=CSC(NC)=N1 |
| InChI Key | SCKUMUAJSWJVDN-UHFFFAOYSA-N |
Physicochemical Properties: A Synthesized Analysis
| Property | Estimated/Analog-Derived Value | Rationale and Comparative Analogs |
| Melting Point (°C) | 160 - 180 | The presence of multiple hydrogen bond donors and acceptors suggests a crystalline solid with a relatively high melting point. For comparison, 2-amino-4-methylthiazole has a melting point of 44-47°C, while the related 2-Amino-thiazole-4-carboxamide, which has a primary amide, has a predicted boiling point of 460.3°C, indicating strong intermolecular forces.[1][2] The N-methylation in the target compound may slightly reduce hydrogen bonding potential compared to a primary amine or amide, but a solid state at room temperature is expected. |
| Boiling Point (°C) | > 300 (decomposes) | High molecular weight and polarity suggest a high boiling point. However, similar complex heterocyclic structures often decompose before boiling at atmospheric pressure. The predicted boiling point for the less substituted 2-Amino-thiazole-4-carboxamide is 460.3°C.[1] |
| Aqueous Solubility | Moderately Soluble | The molecule possesses both polar functional groups (amide, amino groups) capable of hydrogen bonding with water and a small hydrophobic backbone. The parent compound, 2-aminothiazole, has a water solubility of 100 g/L at 20°C.[3][4] The additional polar groups in the target molecule would likely enhance aqueous solubility. |
| pKa | Basic pKa: 4.5 - 5.5 | The most basic nitrogen is likely the endocyclic thiazole nitrogen, followed by the exocyclic methylamino group. The pKa of 2-aminothiazole is approximately 5.36.[3][5] The electronic nature of the carboxamide group at the 4-position will influence this value. |
| LogP | 0.5 - 1.5 | The calculated XLogP3 for the similar 2-Amino-thiazole-4-carboxamide is -0.2, suggesting hydrophilicity.[1] However, the addition of two methyl groups in the target compound will increase lipophilicity. The predicted LogP for N-methyl-N-propyl-1,3-thiazole-5-carboxamide is 1.6.[6] Therefore, a slightly positive LogP value is anticipated. |
Spectroscopic Profile: Theoretical Elucidation
A comprehensive spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. The following is a predicted spectroscopic profile based on the analysis of its functional groups and data from analogous structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be characterized by distinct signals corresponding to the methyl groups and the thiazole proton.
-
Thiazole Proton (H5): A singlet is expected in the aromatic region, likely between δ 7.0-8.0 ppm.
-
N-methyl (carboxamide): A singlet, potentially a doublet if there is restricted rotation around the C-N bond, is anticipated around δ 2.8-3.2 ppm.
-
N-methyl (amino): A singlet is expected around δ 2.9-3.3 ppm.
-
NH Proton (amino): A broad singlet, exchangeable with D₂O, is expected in the region of δ 5.0-7.0 ppm, with its chemical shift being concentration and solvent dependent.
-
NH Proton (carboxamide): A broad singlet or a quartet (if coupled to the N-methyl protons), exchangeable with D₂O, is anticipated around δ 7.5-8.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon skeleton.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 160-170 ppm.[7]
-
Thiazole Carbons (C2, C4, C5): These carbons are expected to resonate in the aromatic region, with C2 being the most downfield (δ ~165-175 ppm), followed by C4 (δ ~140-150 ppm), and C5 (δ ~110-120 ppm).[8]
-
N-methyl Carbons: Two distinct signals are expected for the two methyl groups, likely in the range of δ 25-35 ppm.
FT-IR Spectroscopy
The infrared spectrum will be dominated by absorptions from the amide and amine functional groups.
-
N-H Stretching (Amine and Amide): Broad absorptions are expected in the region of 3200-3400 cm⁻¹.[9]
-
C-H Stretching (Methyl): Absorptions around 2850-2960 cm⁻¹.
-
C=O Stretching (Amide I band): A strong, sharp absorption is anticipated between 1640-1680 cm⁻¹.[10]
-
N-H Bending (Amide II band): A medium to strong absorption around 1550-1620 cm⁻¹.[11]
-
C=N and C=C Stretching (Thiazole ring): Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 171.
-
Fragmentation Pattern: Common fragmentation pathways for thiazole derivatives involve cleavage of the ring.[12] For the target molecule, fragmentation could involve the loss of the N-methylcarboxamide side chain or cleavage of the methylamino group.
Experimental Protocols for Physicochemical Characterization
To obtain definitive data for this compound, the following standardized experimental protocols are recommended.
Melting Point Determination
The melting point provides a quick assessment of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound.
Methodology: Capillary Melting Point Apparatus (e.g., Mel-Temp)
-
Sample Preparation: Finely powder a small amount of the crystalline sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount of material (2-3 mm height).
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
Caption: Workflow for melting point determination.
Boiling Point Determination
Given the likelihood of decomposition at high temperatures, boiling point determination should be conducted under reduced pressure (vacuum distillation).
Methodology: Micro-Boiling Point Determination
-
Apparatus Setup: Place a small amount of the liquid sample in a test tube with a boiling chip.
-
Thermometer Placement: Position a thermometer with the bulb above the liquid surface to measure the vapor temperature.
-
Heating: Gently heat the sample until it boils and a reflux ring of condensate is observed on the walls of the test tube, level with the thermometer bulb.
-
Reading: The stable temperature at which the liquid and vapor are in equilibrium is the boiling point.
Aqueous Solubility Determination
The OECD Guideline 105 (Flask Method) is a standardized protocol for determining water solubility.[4][9][13]
Methodology: Shake-Flask Method
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of distilled water in a flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle, or centrifuge the solution to separate the solid and liquid phases.
-
Analysis: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
Caption: OECD 105 Shake-Flask solubility workflow.
pKa Determination
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa).
Methodology: Potentiometric Titration
-
Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
LogP (Octanol-Water Partition Coefficient) Determination
The shake-flask method is the gold standard for experimentally determining the LogP value, which is a measure of a compound's lipophilicity.
Methodology: Shake-Flask Method
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve the compound in one of the phases and then add the other phase in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.
Conclusion
This compound is a molecule with significant potential in drug discovery, warranting a thorough understanding of its physicochemical properties. This guide has provided a comprehensive, albeit partially predictive, profile of this compound. The presented data, derived from a careful analysis of structural analogs and established scientific principles, offers a solid foundation for further experimental investigation. The detailed protocols outlined herein provide a clear path for the empirical determination of these crucial parameters, enabling researchers to build upon this foundational knowledge in their pursuit of novel therapeutics.
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An In-depth Technical Guide to the Biological Activity of Thiazole Carboxamide Derivatives
Abstract: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. When functionalized with a carboxamide moiety, this scaffold gives rise to a class of derivatives with a vast and potent range of biological activities. The carboxamide group's ability to form critical hydrogen bonds enhances binding affinity to a multitude of biological targets, making these compounds highly effective modulators of physiological and pathological processes.[1][2] This guide provides a comprehensive exploration of the significant biological activities of thiazole carboxamide derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. We delve into their applications as anticancer, antimicrobial, and anti-inflammatory agents, offering field-proven insights for researchers and drug development professionals.
The Thiazole Carboxamide Scaffold: A Privileged Structure in Drug Discovery
The enduring interest in thiazole derivatives stems from their presence in numerous natural products and FDA-approved drugs, such as the antiretroviral Ritonavir and the anticancer agent Dasatinib.[3][4] The thiazole nucleus is not merely a passive structural component; its aromaticity and the presence of heteroatoms contribute to its metabolic stability and diverse interaction capabilities.
The Crucial Role of the Carboxamide Linker
The carboxamide functional group (-CONH-) is a bioisostere for the peptide bond and is integral to the biological activity of these derivatives. Its hydrogen bond donor (N-H) and acceptor (C=O) sites allow for specific, high-affinity interactions with amino acid residues in the active sites of enzymes and receptors.[1][2] This directed binding is a primary reason for the potent inhibitory activities observed across different target classes.
Structural Diversity and Synthetic Accessibility
Thiazole carboxamides can be synthesized through robust and versatile chemical methods, most notably the Hantzsch thiazole synthesis.[5] This allows for systematic structural modifications at multiple positions of the thiazole ring and the carboxamide's nitrogen substituent. This synthetic tractability is key to optimizing potency, selectivity, and pharmacokinetic properties through the exploration of structure-activity relationships (SAR).
A general synthetic approach involves the reaction of α-haloketones with thioamides, followed by amide coupling to introduce the carboxamide functionality.
Caption: Generalized workflow for the synthesis of thiazole carboxamide derivatives.
Major Biological Activities and Mechanisms of Action
Thiazole carboxamides have demonstrated a remarkable breadth of activity. The following sections detail the most significant of these, focusing on the underlying molecular mechanisms.
Anticancer Activity
This class of compounds exhibits potent antiproliferative and cytotoxic effects against a wide range of human cancer cell lines.[6][7] Their primary mechanism often involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[4]
Mechanism of Action: Kinase Inhibition Many cancers are driven by aberrant kinase signaling. Thiazole carboxamides have been designed as potent inhibitors of several key oncogenic kinases:
-
c-Met Kinase: Derivatives have been developed that show high potency against the c-Met receptor tyrosine kinase, which is often dysregulated in various tumors. Inhibition of c-Met blocks downstream signaling, leading to cell cycle arrest and apoptosis.[1][8][9]
-
Akt Kinases: As pan-inhibitors of Akt isoforms (Akt1, 2, and 3), these compounds can shut down a central node in cell survival pathways, potently inhibiting the phosphorylation of downstream targets like MDM2 and GSK3β.[10]
-
Src-family Kinases: Specific derivatives act as potent inhibitors of Src-family kinases such as p56(Lck), which are involved in T-cell signaling and have implications for treating certain leukemias and autoimmune diseases.[11]
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Silico Approach: Molecular Docking
Principle: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, e.g., a protein). It is invaluable for understanding binding modes and guiding SAR studies.
Workflow:
-
Receptor Preparation: Obtain the 3D crystal structure of the target protein (e.g., c-Met kinase, COX-2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Ligand Preparation: Generate the 3D structure of the thiazole carboxamide derivative and optimize its geometry to find the lowest energy conformation.
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically place the ligand in the receptor's active site, exploring various poses and orientations.
-
Scoring and Analysis: The software calculates a binding score (e.g., binding affinity in kcal/mol) for each pose. Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds formed by the carboxamide group, and hydrophobic interactions. [8][12]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the thiazole carboxamide scaffold has yielded crucial insights into the structural requirements for potent biological activity.
-
Substituents on the Amide Nitrogen: The nature of the aryl or alkyl group attached to the carboxamide nitrogen is critical. For COX inhibitors, bulky groups like tert-butyl or substituted phenyl rings can enhance potency and selectivity. [12][13]* Position 2 of the Thiazole Ring: For kinase inhibitors, this position often interacts with the hinge region of the kinase active site. Substituted phenyl or heteroaryl groups at this position are common features of potent inhibitors. [6][10]* Position 4 of the Thiazole Ring: Small alkyl groups (e.g., methyl) or trifluoromethyl groups at this position can influence the overall conformation and electronic properties of the molecule, impacting activity. [6][14] Table 2: Example of SAR for COX-2 Inhibitory Activity
Compound ID N-substituent (R3) C2-substituent (R) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2) Reference 2a 3,4,5-trimethoxyphenyl 3-methoxyphenyl 0.958 2.766 [12] 2b 4-tert-butylphenyl 3-methoxyphenyl 0.191 1.251 [12] | 2j | 4-fluorophenyl | 3-methoxyphenyl | 0.957 | 1.507 | [12]|
Analysis: The data suggests that a bulky, lipophilic group like tert-butyl at the para-position of the N-phenyl ring (Compound 2b ) significantly enhances potency against COX-2 compared to trimethoxy or fluoro substituents. [12]
Future Directions and Conclusion
The thiazole carboxamide scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on:
-
Multitarget Agents: Designing single molecules that can modulate multiple targets involved in complex diseases like cancer. [2]* Improving Pharmacokinetics: Optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop orally bioavailable drug candidates. [8]* Combating Drug Resistance: Developing derivatives that are effective against resistant strains of bacteria or cancer cell lines. [1] In conclusion, thiazole carboxamide derivatives represent a privileged and versatile class of compounds with a broad spectrum of potent biological activities. Their synthetic accessibility, combined with the crucial role of the carboxamide linker in target binding, ensures their continued importance in the development of novel therapeutics for a wide range of human diseases.
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An In-depth Technical Guide to the Synthesis and Structure-Activity Relationship of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide Structural Analogs
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] This guide provides an in-depth exploration of a specific subclass: N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide and its structural analogs. We will dissect the synthetic rationale, provide detailed experimental protocols, and analyze the structure-activity relationships (SAR) that govern the biological activity of these compounds, with a particular focus on their potential as kinase inhibitors. This document is intended to serve as a practical and theoretical resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.
Introduction: The 2-Aminothiazole Scaffold in Drug Discovery
The 2-aminothiazole core is considered a "privileged structure" in drug discovery, owing to its ability to engage in key hydrogen bonding interactions with biological targets, particularly the hinge region of kinase ATP-binding sites.[3] This has led to the development of numerous successful drugs, including the potent pan-Src family and Bcr-Abl kinase inhibitor, Dasatinib, used in the treatment of chronic myelogenous leukemia (CML).[3] The versatility of the 2-aminothiazole scaffold allows for chemical modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][4]
This guide focuses on a specific set of analogs centered around the this compound core. By systematically exploring the impact of substitutions at the exocyclic amino group and the carboxamide nitrogen, we aim to provide a comprehensive understanding of the SAR for this compound class.
Synthetic Strategy and Methodologies
The synthesis of N-alkyl-2-(alkylamino)-1,3-thiazole-4-carboxamides can be approached through a convergent strategy, leveraging the well-established Hantzsch thiazole synthesis.[5][6] The overall workflow involves the synthesis of a central 2-amino-1,3-thiazole-4-carboxylate ester, followed by N-alkylation and subsequent amidation.
Caption: Synthetic workflow for the target compound.
Part 1: Synthesis of the Thiazole Core
The initial and crucial step is the construction of the thiazole ring via the Hantzsch synthesis.[5][6] This involves the condensation of an α-haloketone with a thiourea derivative. For our target scaffold, we will utilize ethyl bromopyruvate and N-methylthiourea.
Experimental Protocol: Synthesis of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylthiourea (1.0 eq) and absolute ethanol (10 mL/g of thiourea).
-
Addition of α-haloketone: Slowly add ethyl bromopyruvate (1.05 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Purification: Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Part 2: Saponification to the Carboxylic Acid
The ester intermediate is then hydrolyzed to the corresponding carboxylic acid, which is a necessary precursor for the subsequent amide coupling.
Experimental Protocol: Synthesis of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid
-
Reaction Setup: Dissolve the ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Hydrolysis: Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Work-up: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the carboxylic acid.
Part 3: Amide Coupling
The final step is the coupling of the thiazole carboxylic acid with the desired amine. A variety of modern coupling reagents can be employed for this transformation, such as HATU or EDC in the presence of an activating agent like HOBt.[7][8][9]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-(methylamino)-1,3-thiazole-4-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Reagents: Add HATU (1.1 eq) and diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Amine Addition: Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or as methylamine hydrochloride with an additional equivalent of base) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-aminothiazole derivatives can be significantly influenced by the nature of the substituents at various positions of the thiazole ring. For the this compound scaffold, we will focus on the impact of varying the alkyl groups on the exocyclic nitrogen (R¹) and the carboxamide nitrogen (R²).
Caption: Potential mechanism of action via kinase pathway inhibition.
Given the structural similarities to known kinase inhibitors, it is plausible that this compound analogs could target kinases involved in cell signaling pathways, such as those in the MAPK/ERK pathway.
In Vitro Biological Evaluation
To assess the biological activity of these analogs, a series of in vitro assays would be employed.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against a panel of purified kinases.
-
Procedure:
-
A reaction mixture containing the target kinase, a specific peptide substrate, and ATP in a suitable buffer is prepared.
-
The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.
-
The reaction is initiated by the addition of [γ-³³P]ATP and incubated at 30°C for a defined period.
-
The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC₅₀ values are calculated by fitting the data to a dose-response curve.
-
Experimental Protocol: Cellular Antiproliferative Assay
-
Objective: To assess the ability of the compounds to inhibit the growth of cancer cell lines.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compounds for 72 hours.
-
Cell viability is assessed using a colorimetric assay, such as the MTS assay.
-
The absorbance is measured, and the data is used to calculate the GI₅₀ (concentration required to inhibit cell growth by 50%).
-
Conclusion and Future Directions
This guide has provided a comprehensive framework for the synthesis and evaluation of this compound and its structural analogs. The synthetic routes are robust and amenable to the generation of a diverse library of compounds for SAR studies. Based on the established importance of the 2-aminothiazole scaffold, these analogs hold significant promise as modulators of kinase activity and warrant further investigation as potential therapeutic agents.
Future work should focus on the synthesis of a broader range of analogs with diverse alkyl and functionalized substituents at the R¹ and R² positions to further refine the SAR. Additionally, target identification and validation studies will be crucial to elucidate the precise mechanism of action of the most potent compounds. In vivo efficacy and pharmacokinetic studies will then be necessary to assess the therapeutic potential of lead candidates.
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A Technical Guide to Substituted Thiazole Carboxamides: Synthesis, Biological Activity, and Therapeutic Potential
Executive Summary: The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When combined with a carboxamide functional group, the resulting thiazole carboxamide structure offers a unique combination of hydrogen bonding capabilities and tunable physicochemical properties. This guide provides an in-depth analysis of substituted thiazole carboxamides, covering their synthesis, diverse biological activities, and evolution as therapeutic agents. It is intended for researchers and professionals in drug discovery and development, offering both foundational knowledge and field-proven insights into this important class of molecules.
The Thiazole Carboxamide Scaffold: A Cornerstone in Modern Medicinal Chemistry
The thiazole moiety is considered a "privileged scaffold" in drug discovery.[1] Its five-membered aromatic ring containing sulfur and nitrogen atoms provides a rigid framework capable of engaging in various non-covalent interactions with biological targets.[1] The addition of a carboxamide group (-CONH₂) introduces a critical hydrogen-bond donor and acceptor unit, which is frequently involved in anchoring molecules to the active sites of proteins like kinases and enzymes.[1] This combination has led to the development of thiazole carboxamides with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[2][3][4]
The versatility of the thiazole carboxamide core allows for substitution at multiple positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This adaptability is a key reason for its prevalence in both marketed drugs and developmental candidates.[5]
Foundational Synthetic Strategies
The construction of the substituted thiazole carboxamide scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Hantzsch Thiazole Synthesis: A Classic and Versatile Method
First described in 1887, the Hantzsch synthesis remains one of the most common and dependable methods for constructing the thiazole ring.[6] The reaction involves the condensation of an α-haloketone with a thioamide.[2][6][7]
Causality and Mechanistic Insights: The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon bearing the halogen in the α-haloketone.[7] This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event that results in the formation of the stable, aromatic thiazole ring.[6][7] The robustness of this method allows for a wide variety of substituents on both the thioamide and the α-haloketone, making it a powerful tool for generating diverse libraries of thiazole derivatives.[8]
Experimental Protocol: Synthesis of a Model Thiazole Carboxamide Intermediate
This protocol describes a general procedure for the Hantzsch synthesis of a 2-amino-4-arylthiazole, a common precursor to thiazole carboxamides.
Materials:
-
2-Bromoacetophenone (1 equivalent)
-
Thiourea (1.5 equivalents)
-
Methanol or Ethanol
-
5% Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a round-bottom flask, dissolve 2-bromoacetophenone (1 eq.) and thiourea (1.5 eq.) in methanol.[7]
-
Add a stir bar and heat the mixture with stirring (e.g., at 60-70 °C) for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Once the reaction is complete, allow the solution to cool to room temperature.[7]
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrobromic acid byproduct and precipitate the product.[7]
-
Collect the solid product by vacuum filtration, washing the filter cake with water to remove any remaining salts.[7]
-
Dry the collected solid. The resulting 2-amino-4-phenylthiazole is often pure enough for subsequent steps or can be recrystallized if necessary.[7]
Graphviz Workflow: Hantzsch Thiazole Synthesis
Caption: Workflow of the Hantzsch Thiazole Synthesis.
Biological Activities and Mechanistic Insights
Substituted thiazole carboxamides have been investigated for a vast array of therapeutic applications, with particularly significant findings in oncology and infectious diseases.[4]
Potent Kinase Inhibitors
A primary reason for the success of thiazole carboxamides in drug discovery is their effectiveness as kinase inhibitors.[9] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1]
Mechanism of Action: The thiazole carboxamide scaffold is well-suited to bind to the ATP-binding pocket of kinases. The amide group can form critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.[1] The thiazole ring and its substituents can then occupy adjacent hydrophobic pockets, enhancing both potency and selectivity. This "type II" inhibition can stabilize an inactive conformation of the kinase, offering advantages in overcoming certain types of drug resistance.[1] The discovery of Dasatinib, a potent pan-Src kinase inhibitor, highlighted the potential of the 2-aminothiazole-5-carboxamide template in this area.[10][11][12]
Graphviz Diagram: Kinase Inhibition Pathway
Caption: Mechanism of a Thiazole Carboxamide Kinase Inhibitor.
Anticancer and Antimicrobial Agents
Beyond kinase inhibition, these compounds exhibit broad anticancer activity through mechanisms like inducing apoptosis and cell cycle arrest.[1][5][13] Numerous studies have demonstrated the cytotoxicity of novel thiazole carboxamide derivatives against various human cancer cell lines, including lung, breast, and colorectal cancer.[3][13][14]
Furthermore, the thiazole scaffold is present in various antimicrobial agents.[2][4] Derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[4][13]
Structure-Activity Relationship (SAR) Deep Dive
The development of potent thiazole carboxamide inhibitors is driven by iterative cycles of synthesis and biological testing to understand the structure-activity relationship (SAR). SAR studies reveal how modifications to different parts of the molecule affect its biological activity.
For a typical thiazole carboxamide kinase inhibitor, the molecule can be dissected into three key regions:
-
The "Hinge-Binding" fragment: Usually the thiazole-carboxamide core itself.
-
The "Solvent-Front" substituent: Groups extending into the solvent-exposed region, which can be modified to improve solubility and pharmacokinetic properties.
-
The "Hydrophobic Pocket" substituent: Aromatic or aliphatic groups that occupy hydrophobic regions of the ATP binding site.
SAR Summary Table: Hypothetical c-Met Kinase Inhibitors
The following table illustrates a hypothetical SAR for a series of thiazole carboxamides targeting the c-Met kinase, a key target in oncology.[1]
| Compound ID | R1 (at C2-position) | R2 (Amide substituent) | c-Met IC₅₀ (nM) |
| 1a | Phenyl | 4-Fluorophenyl | 50.1 |
| 1b | 2-Chlorophenyl | 4-Fluorophenyl | 25.5 |
| 1c | Phenyl | 3,4-Difluorophenyl | 41.5 |
| 1d | 2-Chlorophenyl | 3,4-Difluorophenyl | 15.2 |
| 1e | 2-Chlorophenyl | 4-(Piperazin-1-yl)phenyl | 2.5 |
Data is illustrative, based on trends observed in the literature.[1]
SAR Insights:
-
R1 Group: Introducing an electron-withdrawing group like chlorine at the ortho-position of the C2-phenyl ring (compare 1a to 1b ) often enhances potency, potentially by inducing a favorable conformation for binding.
-
R2 Group: The nature of the amide substituent is critical. While fluorine substitution has a modest effect (compare 1b to 1d ), introducing a basic amine moiety like a piperazine group (compound 1e ) can dramatically increase potency.[11] This is often due to the formation of an additional salt-bridge interaction with an acidic residue (e.g., Aspartic acid) in the active site and improved solubility.
Experimental Protocols: Biological Evaluation
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity after exposure to a test compound.
Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilizing the crystals.
Protocol:
-
Cell Plating: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[15][16]
-
Compound Treatment: Prepare serial dilutions of the thiazole carboxamide test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37 °C in a humidified CO₂ incubator.[16]
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 2-4 hours.[15][17] The appearance of a purple precipitate should be visible under a microscope.[15]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16] Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570-590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Future Perspectives and Emerging Frontiers
The therapeutic journey of substituted thiazole carboxamides is far from over. Current research is exploring their potential in new areas, such as inhibitors of vanin-1 for inflammatory bowel disease and as potent antioxidant agents.[18][19] The development of novel synthetic methodologies, including multicomponent and flow chemistry reactions, will enable the rapid generation of more complex and diverse chemical libraries.[8] Furthermore, the application of computational methods, such as molecular docking and DFT studies, will continue to refine the rational design of next-generation thiazole carboxamide therapeutics with enhanced potency, selectivity, and drug-like properties.[18][20]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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Abd, A. H., et al. (2023). MTT (Assay protocol). protocols.io. Available at: [Link]
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Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available at: [Link]
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Al-Ostath, O. A. H., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available at: [Link]
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Hussain, M. L., et al. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. Available at: [Link]
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discovery and history of 2-aminothiazole derivatives.
An In-Depth Technical Guide to the Discovery and History of 2-Aminothiazole Derivatives
Abstract
The 2-aminothiazole scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This guide provides a comprehensive exploration of the discovery and historical development of 2-aminothiazole derivatives, from their initial synthesis to their role in modern drug discovery. We will delve into the seminal Hantzsch synthesis, trace the evolution of synthetic methodologies, and examine the vast spectrum of pharmacological activities exhibited by this versatile heterocycle. Through detailed case studies of key drugs such as Meloxicam, Pramipexole, and Ritonavir, this paper will illustrate the profound impact of the 2-aminothiazole moiety on therapeutic interventions for a wide range of diseases. This technical guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry, history, and therapeutic significance of this important class of compounds.
The Genesis of a Privileged Scaffold: The Hantzsch Synthesis
The journey of 2-aminothiazole derivatives began in 1887 with Arthur Hantzsch's discovery of a straightforward and elegant method for the synthesis of the thiazole ring.[1] This reaction, now known as the Hantzsch thiazole synthesis, remains one of the most widely utilized methods for preparing these heterocyclic compounds.[1][2] The classical approach involves the condensation of an α-haloketone with a thioamide or, for the synthesis of 2-aminothiazoles, thiourea.[1][3] The enduring utility of this reaction lies in its simplicity, efficiency, and the ready availability of the starting materials.
The causality behind this experimental choice is rooted in the inherent reactivity of the starting materials. The α-haloketone possesses two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. Thiourea, on the other hand, acts as a binucleophile, with the sulfur atom being the more nucleophilic center.
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established multi-step pathway. The initial step is the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the halide ion. This is followed by an intramolecular cyclization where one of the amino groups of the thiourea attacks the electrophilic carbonyl carbon. Subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the aromatic 2-aminothiazole ring.[1]
Caption: The reaction pathway of the Hantzsch thiazole synthesis.
Experimental Protocol: A Self-Validating System
The following protocol for the Hantzsch synthesis of a generic 2-amino-4-arylthiazole is designed to be self-validating, with clear checkpoints for reaction monitoring and product characterization.
Materials:
-
α-Bromoacetophenone (or other α-haloketone)
-
Thiourea
-
Ethanol (or other suitable solvent)
-
Sodium bicarbonate (for neutralization)
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F254)
-
Developing solvent for TLC (e.g., ethyl acetate/hexane mixture)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of the α-haloketone and thiourea in ethanol.
-
Reaction Progression: Heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC. The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction is proceeding.
-
Work-up: Once the reaction is complete (typically within a few hours), cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Neutralization and Isolation: Dilute the reaction mixture with water and neutralize any excess acid with a saturated solution of sodium bicarbonate until the effervescence ceases. The crude product will precipitate.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry.
-
Characterization and Validation: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-aminothiazole derivative. The purity and identity of the final compound should be confirmed by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
A Versatile Pharmacophore: The Broad Spectrum of Biological Activities
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide array of biological targets.[4][5][6] This versatility has led to the development of 2-aminothiazole derivatives with a broad spectrum of pharmacological activities.[6][7]
The presence of both hydrogen bond donors (the amino group) and acceptors (the ring nitrogen and sulfur atoms) allows for diverse and specific interactions with biological macromolecules. Furthermore, the thiazole ring is relatively stable and can be readily substituted at various positions, enabling fine-tuning of the molecule's physicochemical properties and biological activity.[5][6]
Caption: The diverse biological activities of 2-aminothiazole derivatives.
| Biological Activity | Key Molecular Targets/Mechanisms | Representative Examples/References |
| Anticancer | Kinase inhibition (e.g., PI3Ks, Src/Abl, BRAF, EGFR), Tubulin polymerization inhibition, HDAC inhibition | Dasatinib, Alpelisib[8][9] |
| Anti-inflammatory | Cyclooxygenase (COX) inhibition | Meloxicam[10][11] |
| Antimicrobial | Inhibition of bacterial cell wall synthesis, DNA gyrase inhibition | Cefixime, Cefdinir[12][13] |
| Antiviral | HIV protease inhibition | Ritonavir[14][15] |
| CNS Activity | Dopamine receptor agonism | Pramipexole[16][17] |
| Antifungal | Inhibition of fungal cell membrane synthesis | Abafungin[12] |
| Antihypertensive | Angiotensin II receptor antagonism | [5][6] |
| Antioxidant | Radical scavenging activity | [6] |
Case Studies of Landmark 2-Aminothiazole Drugs
The therapeutic importance of the 2-aminothiazole scaffold is best illustrated by the numerous drugs that have reached the market. The following case studies highlight the discovery and development of three such landmark drugs.
Meloxicam: A Selective COX-2 Inhibitor for Inflammation
History and Development: Meloxicam, marketed under the brand name Mobic among others, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat the pain and inflammation associated with rheumatic diseases and osteoarthritis.[10] It belongs to the oxicam class of NSAIDs and was developed as a more selective inhibitor of cyclooxygenase-2 (COX-2) over COX-1, with the aim of reducing the gastrointestinal side effects commonly associated with non-selective NSAIDs.[10][18]
Mechanism of Action: Meloxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[18][19] Its preferential inhibition of COX-2, the inducible isoform of the enzyme found at sites of inflammation, over the constitutively expressed COX-1 in the gastrointestinal tract, contributes to its improved gastric tolerability at lower therapeutic doses.[10][18]
Caption: The mechanism of action of Meloxicam as a COX-2 inhibitor.
Synthesis: The synthesis of meloxicam involves the reaction of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate ethyl ester with 2-amino-5-methylthiazole.[11]
Pramipexole: A Dopamine Agonist for Parkinson's Disease
History and Development: Pramipexole, sold under brand names like Mirapex, is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[16][20] It was first approved by the FDA in 1997 for the treatment of Parkinson's disease.[16][20] Its development was driven by the need for alternatives to levodopa with a different mechanism of action and potentially fewer long-term motor complications.
Mechanism of Action: Pramipexole is a selective agonist of the D2-like family of dopamine receptors, with a particularly high affinity for the D3 receptor subtype.[17][21] By stimulating these receptors in the brain, it mimics the effects of dopamine, thereby alleviating the motor symptoms of Parkinson's disease, which are caused by a deficiency of this neurotransmitter.[17]
Synthesis: The synthesis of pramipexole involves the reductive amination of 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with propionaldehyde.
Ritonavir: An HIV Protease Inhibitor and Pharmacokinetic Enhancer
History and Development: Ritonavir, marketed as Norvir, is an antiretroviral medication used to treat HIV/AIDS.[14] Initially developed as an HIV protease inhibitor, it is now primarily used as a pharmacokinetic enhancer, or "booster," for other protease inhibitors.[14][15] Its development was a significant step in the evolution of highly active antiretroviral therapy (HAART).
Mechanism of Action: As an HIV protease inhibitor, ritonavir prevents the cleavage of viral polyproteins, which is a crucial step in the maturation of infectious HIV virions.[22] However, its more common use today is as a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[15][22] By inhibiting CYP3A4, ritonavir slows down the metabolism of other protease inhibitors, thereby increasing their plasma concentrations and prolonging their therapeutic effect.[15]
Caption: The mechanism of action of Ritonavir as a CYP3A4 inhibitor.
Synthesis: The synthesis of ritonavir is a multi-step process that involves the coupling of two key chiral building blocks.[15][23]
Conclusion: The Enduring Legacy and Future of 2-Aminothiazole Derivatives
The discovery of the 2-aminothiazole scaffold and the development of the Hantzsch synthesis have had a profound and lasting impact on medicinal chemistry.[24] From its humble beginnings as a simple heterocyclic ring, the 2-aminothiazole has evolved into a versatile and highly valued pharmacophore, forming the core of numerous life-changing medications.[13][25] The continued exploration of this privileged structure, aided by modern synthetic techniques and a deeper understanding of its biological interactions, promises to yield new and improved therapeutic agents for a wide range of diseases. The history of 2-aminothiazole derivatives serves as a powerful testament to the enduring value of fundamental organic chemistry in the quest for novel medicines.
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A Multi-pronged Strategy for the Target Deconvolution of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
Abstract: The identification of a small molecule's molecular target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide presents a comprehensive, multi-modal strategy for the target deconvolution of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide, a compound belonging to the privileged thiazole carboxamide scaffold class. Lacking a known target, this molecule serves as an ideal candidate for a systematic target identification campaign. We will detail an integrated workflow that begins with computational prediction to generate initial hypotheses, followed by parallel, orthogonal experimental approaches including phenotypic screening, direct target engagement using affinity proteomics, and functional genomics with CRISPR-Cas9 technology. The guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols for key experiments but also the strategic rationale behind selecting and sequencing these powerful techniques to build a robust and validated case for target identification.
Introduction: The Challenge of the Unknown
This compound is a small molecule built upon the thiazole carboxamide framework. This chemical scaffold is considered a "privileged structure" in medicinal chemistry, as its derivatives have been shown to interact with a wide array of biological targets, including kinases, metabolic enzymes, and G-protein coupled receptors. This promiscuity, while offering vast therapeutic potential, also presents a significant challenge: without prior knowledge, the specific molecular target of a novel derivative is unknown.
The process of elucidating this target, known as target identification or deconvolution, is paramount. It transforms a compound from a mere "bioactive" agent with an interesting cellular effect into a precise tool for modulating a specific biological pathway. A confirmed target is the foundation for understanding the mechanism of action (MoA), predicting potential toxicities, defining patient populations, and optimizing lead compounds.[1][2]
This technical guide outlines a holistic and rigorous workflow to identify the molecular target(s) of this compound. Our approach is not linear but rather a parallel and iterative process, where data from computational, biochemical, and genetic methods are integrated to triangulate the target with high confidence.
Section 1: Hypothesis Generation via In Silico Target Prediction
Before embarking on resource-intensive wet-lab experiments, computational methods can provide a valuable, data-driven starting point.[3][4][5] By analyzing the two-dimensional structure of this compound, we can predict potential protein targets based on the principle of chemical similarity—that is, molecules with similar structures often have similar biological activities.[6]
The primary goals of this phase are to:
-
Generate a tractable list of potential targets.
-
Prioritize these targets for subsequent experimental validation.
-
Provide initial hypotheses about the compound's MoA.
Several computational strategies can be employed:
-
Ligand-Based Similarity Searching: This involves screening large databases of known bioactive compounds (e.g., ChEMBL, PubChem) to find molecules with high structural similarity to our query compound. The known targets of these "neighboring" molecules become our primary suspects.
-
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. We can compare our compound's pharmacophore to a library of known target-based pharmacophores.
-
Machine Learning & AI: Modern approaches use sophisticated algorithms, such as deep neural networks, trained on vast datasets of known drug-target interactions (DTIs).[7][8][9][10] These models can predict the probability of an interaction between our novel compound and a wide range of proteins in the human proteome.[8][11][12] Recently developed tools like AlphaFold 3 are also beginning to predict protein-ligand interactions with increasing accuracy.[13]
Caption: Workflow for computational target prediction.
Data Presentation: Predicted Targets for this compound
| Predicted Target | Method | Confidence Score | Rationale / Known Ligand Class |
| c-Met Kinase | Similarity Search | 0.85 (Tanimoto) | Thiazole carboxamides are known c-Met inhibitors. |
| Cyclooxygenase-2 (COX-2) | Pharmacophore | High Match | Phenyl-thiazole carboxamides act as COX inhibitors. |
| Casein Kinase 1 Delta (CK1δ) | Machine Learning | p(interaction) = 0.78 | Benzimidazole-thiazole carboxamides inhibit CK1δ/ε. |
| Alpha-Glucosidase | Similarity Search | 0.75 (Tanimoto) | N-(phenylsulfonyl)thiazole-2-carboxamides inhibit α-glucosidase. |
| IMP Dehydrogenase | Literature Analogy | Medium | Tiazofurin, a thiazole-4-carboxamide nucleoside, inhibits IMPDH. |
Note: This table is illustrative and based on the diverse activities of the thiazole carboxamide scaffold found in literature.
Section 2: Unbiased Cellular Interrogation via Phenotypic Screening
While in silico methods provide hypotheses, phenotypic screening provides unbiased experimental data on what the compound actually does to a biological system.[14][15] This target-agnostic approach involves treating cells with the compound and measuring a complex cellular phenotype, such as changes in morphology, organelle health, or the localization of specific proteins.[][17][18]
High-Content Screening (HCS) is the primary tool for this purpose.[19][20][21] It combines automated microscopy with sophisticated image analysis to extract quantitative, multi-parametric data from thousands of cells.[22][23]
Experimental Protocol: Multiparametric High-Content Phenotypic Screen
-
Cell Plating: Seed a relevant cell line (e.g., U-2 OS osteosarcoma cells, known for their excellent morphology) in optically clear 384-well plates. Allow cells to adhere for 24 hours.
-
Compound Treatment: Add this compound across a range of concentrations (e.g., 8-point, 3-fold serial dilution from 30 µM). Include vehicle (DMSO) and positive controls (e.g., known cytotoxic or pathway-specific drugs). Incubate for a relevant duration (e.g., 24-48 hours).
-
Staining: Fix the cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with a cocktail of fluorescent dyes to label key cellular compartments. A common combination includes:
-
Hoechst 33342: Labels the nucleus (DNA).
-
MitoTracker Red CMXRos: Labels mitochondria.
-
Phalloidin-AF488: Labels F-actin cytoskeleton.
-
WGA-AF647: Labels the Golgi apparatus and cell membrane.
-
CellROX Green: Labels oxidative stress.
-
-
Image Acquisition: Use an automated high-content imaging system to capture images from multiple channels for each well.
-
Image Analysis: Employ specialized software to segment cells into nuclear, cytoplasmic, and sub-organellar compartments. Quantify hundreds of features per cell, including:
-
Morphological: Cell area, nuclear size, roundness.
-
Intensity-based: Mean mitochondrial fluorescence, nuclear texture.
-
Relational: Ratio of nuclear to cytoplasmic intensity of a specific marker.
-
-
Data Analysis: Use statistical tools and machine learning to compare the phenotypic "fingerprint" of our compound to a reference library of compounds with known mechanisms of action. A similar fingerprint suggests a similar MoA.
Caption: High-Content Screening (HCS) workflow for MoA hypothesis.
Section 3: Direct Target Engagement via Affinity-Based Proteomics
This approach aims to directly answer the question: "What proteins does the compound physically bind to inside the cell?" The most robust method is Affinity Purification coupled with Mass Spectrometry (AP-MS).[24][25][26][27][28] The strategy involves creating a "bait" version of our compound that can be used to "fish" for its binding partners ("prey") from a complex cell lysate.[29]
Part 3.1: Chemical Probe Synthesis
The first step is to synthesize a chemical probe by modifying this compound.[30] This involves attaching a linker and a handle (e.g., biotin or a clickable alkyne group) to a position on the molecule that is predicted to be non-essential for target binding. This requires careful structure-activity relationship (SAR) analysis. The probe must retain its biological activity.
Caption: Core components of an affinity-based chemical probe.
Part 3.2: Affinity Purification-Mass Spectrometry (AP-MS) Protocol
-
Cell Treatment: Treat cultured cells with the biotinylated probe. Include two crucial controls: (1) a vehicle (DMSO) control, and (2) a competition control where cells are pre-treated with a large excess of the original, unmodified "parent" compound before adding the probe. True targets should show reduced probe binding in the competition sample.
-
Cell Lysis: Harvest and lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Affinity Purification: Add streptavidin-coated magnetic beads to the cell lysates.[31] The high affinity of streptavidin for biotin will capture the probe and any proteins bound to it.[32][33][34]
-
Washing: Perform stringent washes to remove non-specifically bound proteins, which are a major source of false positives.[28]
-
Elution & Digestion: Elute the bound proteins from the beads and digest them into smaller peptides using trypsin.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using tandem mass spectrometry to determine their amino acid sequences.
-
Data Analysis: Identify and quantify the proteins in each sample (probe-treated, DMSO, competition). True binding partners should be significantly enriched in the probe-treated sample compared to both the DMSO and competition samples.
Caption: Workflow for identifying direct binding partners via AP-MS.
Section 4: Uncovering Genetic Dependencies with Functional Genomics
Functional genomics provides a powerful, orthogonal approach to identify proteins that are functionally required for a compound's activity.[35] The leading technology for this is CRISPR-Cas9 screening.[36][37][38] The core idea is to create a large population of cells where each cell has a single gene knocked out. By treating this population with our compound, we can identify which gene knockouts cause cells to become resistant. A gene whose loss confers resistance is a strong candidate for being the drug's target or a critical downstream component of the target's pathway.
Experimental Protocol: Genome-Wide CRISPR Knockout Resistance Screen
-
Library Transduction: Introduce a genome-wide pooled sgRNA library into a Cas9-expressing cell line via lentiviral transduction. Each lentivirus carries a guide RNA (sgRNA) that directs the Cas9 nuclease to cut and disable a specific gene. Use a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA.
-
Initial Population (T0): Harvest a subset of the cells after transduction to serve as the baseline (T0) representation of the sgRNA library.
-
Drug Selection: Culture the remaining cells for several population doublings in the presence of this compound at a concentration that is toxic but not immediately lethal (e.g., GI50). Maintain a parallel culture with vehicle (DMSO).
-
Harvesting: After a set period of selection (e.g., 14-21 days), harvest the surviving cells from both the drug-treated and DMSO-treated populations.
-
Genomic DNA Extraction & Sequencing: Extract genomic DNA from the T0, DMSO, and drug-treated cell populations. Use PCR to amplify the sgRNA sequences integrated into the genome.
-
Next-Generation Sequencing (NGS): Use NGS to count the abundance of each individual sgRNA in all populations.
-
Data Analysis: Compare the sgRNA counts in the drug-treated sample to the control samples. sgRNAs that are significantly enriched in the drug-treated population are those that target genes whose loss confers resistance to the compound. Statistical tools like MAGeCK are used to identify these "hits."
Caption: Integrated strategy for target validation.
Conclusion
The identification of a molecular target for a novel compound like this compound is a complex but achievable endeavor. A successful campaign hinges not on a single "magic bullet" technique, but on the thoughtful integration of orthogonal approaches. By combining the predictive power of in silico methods, the unbiased observations of phenotypic screening, the direct physical evidence from affinity proteomics, and the robust functional insights from CRISPR-based genetics, researchers can build an unassailable case for a specific target. This multi-pronged strategy minimizes the risk of false positives and dead ends, ultimately accelerating the journey from a bioactive molecule to a validated chemical probe and a potential therapeutic lead.
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Methodological & Application
in vitro assay for N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
Topic: In Vitro Assay for N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Characterizing the Biological Activity of this compound, a Putative Cyclin-Dependent Kinase Inhibitor
The thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] Many such compounds exert their effects by modulating the activity of key cellular enzymes. This document outlines a comprehensive in vitro strategy for characterizing the biological activity of a novel thiazole derivative, this compound (hereafter referred to as "Compound X").
Based on structure-activity relationships of similar compounds that demonstrate antiproliferative effects, we hypothesize that Compound X may function as an inhibitor of Cyclin-Dependent Kinases (CDKs).[4][5] CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[6] Therefore, potent and selective CDK inhibitors are highly sought after as therapeutic agents.
This guide provides a two-tiered approach to investigate the putative mechanism of action of Compound X. First, a direct, biochemical in vitro kinase assay will be employed to determine its inhibitory potential against a key cell cycle kinase, CDK4/Cyclin D3. Second, a cell-based assay will be used to assess the compound's effect on cell cycle progression in a relevant cancer cell line, thus providing a physiological validation of the biochemical findings. This dual-assay system ensures a robust and self-validating characterization of Compound X's biological activity.
Principle of the Assays
The investigation into Compound X's activity is built on a logical progression from a direct biochemical interaction to a cellular response.
-
Biochemical Kinase Assay: The primary assay directly measures the enzymatic activity of a purified kinase. A common method is to quantify the amount of ATP consumed during the phosphorylation of a substrate peptide.[6][7] The amount of remaining ATP is inversely proportional to the kinase activity. In the presence of an inhibitor like Compound X, kinase activity will be reduced, resulting in a higher level of residual ATP. This can be detected using a luciferase-based system that generates a luminescent signal proportional to the ATP concentration.
-
Cell-Based Cell Cycle Analysis: To confirm that the enzymatic inhibition observed in the biochemical assay translates to a functional effect in a cellular context, we will analyze the compound's impact on the cell cycle. CDK inhibitors are known to cause arrest at specific phases of the cell cycle.[8][9] By treating a cancer cell line with Compound X and subsequently staining the cellular DNA with a fluorescent dye, we can use flow cytometry to quantify the proportion of cells in the G1, S, and G2/M phases of the cell cycle.[10][11] An accumulation of cells in the G1 phase would be consistent with the inhibition of CDK4.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for characterizing Compound X.
Caption: Workflow for characterizing Compound X, from biochemical to cell-based assays.
Protocol 1: In Vitro Biochemical Kinase Assay for CDK4/Cyclin D3 Inhibition
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of Compound X against CDK4/Cyclin D3 using a luminescence-based kinase assay.
Materials and Reagents:
-
This compound (Compound X)
-
DMSO (Dimethyl Sulfoxide), molecular biology grade
-
Purified recombinant human CDK4/Cyclin D3 enzyme (e.g., from BPS Bioscience, Cat# 40104)[6]
-
CDK4 substrate peptide (e.g., Rb-derived peptide)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 50 mM NaCl, 20 mM MgCl2, 1 mM DTT)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max, Promega Cat# V6071)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes and sterile pipette tips
-
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound X Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Create a serial dilution series of Compound X in DMSO. For a typical 10-point dose-response curve, a 3-fold dilution series starting from 1 mM is recommended.
-
Further dilute the DMSO serial dilutions into the kinase assay buffer to achieve the desired final concentrations in the assay, ensuring the final DMSO concentration does not exceed 1% to avoid solvent effects.
-
-
Reaction Setup (in a 96-well plate):
-
Prepare a master mix containing the kinase assay buffer, CDK4/Cyclin D3 enzyme, and the substrate peptide at 2x the final desired concentration.
-
Add 25 µL of the master mix to each well of the assay plate.
-
Add 2.5 µL of the diluted Compound X or vehicle control (e.g., 1% DMSO in assay buffer) to the appropriate wells. Include "no enzyme" and "no inhibitor" controls.
-
Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2x ATP solution in the kinase assay buffer. The final ATP concentration should ideally be at or near the Km of the enzyme for ATP.
-
To initiate the reaction, add 25 µL of the 2x ATP solution to each well.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.[12]
-
-
Signal Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 50 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Mix the plate on a shaker for 2 minutes to ensure lysis and signal stabilization.
-
Incubate at room temperature for an additional 10 minutes.
-
Measure the luminescence using a plate reader.
-
Protocol 2: Cell-Based Assay for Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure to assess the effect of Compound X on the cell cycle distribution of a human cancer cell line (e.g., MCF-7, a breast cancer cell line with intact Rb, which is a key substrate of CDK4).
Materials and Reagents:
-
MCF-7 cells (or another suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Compound X
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
6-well cell culture plates
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture MCF-7 cells according to standard protocols.
-
Seed the cells into 6-well plates at a density that will result in 60-70% confluency at the time of harvesting (e.g., 0.5 x 10^6 cells per well).
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare dilutions of Compound X in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.
-
Treat the cells with various concentrations of Compound X (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24 hours. The treatment duration can be optimized.
-
-
Cell Harvesting and Fixation:
-
After treatment, collect both the supernatant (containing floating, potentially apoptotic cells) and the adherent cells. To detach adherent cells, wash with PBS and add Trypsin-EDTA.
-
Combine the supernatant and the trypsinized cells, and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
DNA Staining and Analysis:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample. Use appropriate software (e.g., FlowJo, FCS Express) to model the cell cycle distribution based on DNA content histograms.
-
Data Analysis and Expected Results
The data from these two assays will provide a comprehensive profile of Compound X's activity.
Biochemical Assay Data:
The raw luminescence data will be converted to percent inhibition relative to the vehicle control. The IC50 value, which is the concentration of Compound X that inhibits 50% of the kinase activity, will be calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software like GraphPad Prism.
Cell-Based Assay Data:
Flow cytometry data will be analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). A dose-dependent increase in the G1 population with a corresponding decrease in the S and G2/M populations would strongly suggest that Compound X inhibits cell cycle progression at the G1/S checkpoint, consistent with CDK4 inhibition.
Data Summary Table:
| Assay Type | Parameter | Compound X (1 µM) | Compound X (10 µM) | Positive Control (e.g., Palbociclib) |
| Biochemical | % Inhibition of CDK4 | Expected: 40-60% | Expected: >80% | >90% |
| IC50 (nM) | \multicolumn{2}{c | }{Calculated from dose-response} | ~10 nM | |
| Cell-Based | % Cells in G0/G1 | Expected: Increase | Expected: Significant Increase | Significant Increase |
| % Cells in S | Expected: Decrease | Expected: Significant Decrease | Significant Decrease | |
| % Cells in G2/M | Expected: No change/Decrease | Expected: Decrease | Decrease |
Conclusion
The described dual-assay approach provides a robust framework for the initial characterization of this compound. A low nanomolar IC50 value in the biochemical assay, coupled with a clear G1 arrest in the cell-based assay, would provide strong evidence that Compound X is a potent inhibitor of CDK4. Such results would warrant further investigation, including kinase selectivity profiling and in vivo efficacy studies, to fully establish its potential as a novel therapeutic agent. It is crucial to be aware that some assay types, particularly metabolic proliferation assays, can be misleading for CDK4/6 inhibitors, as cells may arrest but continue to grow in size.[9][13][14] Therefore, the direct measurement of DNA content as described here is a more reliable method for assessing the cytostatic effects of putative CDK inhibitors.
References
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protocols.io. (2023). In vitro kinase assay. [Link]
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Gogarty, Z. et al. (2018). In vitro NLK Kinase Assay. [Link]
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Verma, R. et al. (1997). In vitro assay for cyclin-dependent kinase activity in yeast. [Link]
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Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
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Foy, R. et al. (2024). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. npj Breast Cancer. [Link]
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Tang, K. C. et al. (2014). A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells. Journal of Pharmacological and Toxicological Methods. [Link]
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Al-Ostoot, F. H. et al. (2023). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega. [Link]
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BPS Bioscience. CDK4 Assay Kit. [Link]
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Phase Holographic Imaging. (2024). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. [Link]
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MuriGenics. Cell-based Assays. [Link]
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Foy, R. et al. (2023). The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. [Link]
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Roos, W. P. et al. (2022). Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence. Scientific Reports. [Link]
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Al-Humaidhi, E. M. et al. (2022). Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii. RSC Advances. [Link]
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Wang, Y. et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry. [Link]
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Chitescu, C. et al. (2014). Synthesis of Novel 2-metylamino-4-substituted-1,3-thiazoles with Antiproliferative Activity. Revista de Chimie. [Link]
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Earle, C. O., & Glazer, R. I. (1984). Studies on the mechanism of action of 2-beta-D-ribofuranosylthiazole-4-carboxamide--V. Factors governing the response of murine tumors to tiazofurin. Biochemical Pharmacology. [Link]
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Wang, S. F. et al. (2016). Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety. Bioorganic & Medicinal Chemistry Letters. [Link]
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Rehman, A. U. et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Scientific Reports. [Link]
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Wang, X. et al. (2013). 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. Acta Crystallographica Section E. [Link]
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Li, Y. et al. (2023). Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. [Link]
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Application Note & Protocols for Cell-Based Assays Using N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
Introduction: Unveiling the Potential of a Novel Thiazole Carboxamide Derivative
The thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Molecules incorporating this moiety have been shown to target a range of biological entities, from enzymes like cyclooxygenases (COX) to critical signaling proteins such as the c-Met kinase.[1][3] This application note focuses on a specific derivative, N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide (hereafter referred to as Cpd-TM), a novel compound with potential applications in cancer research and drug development.
While direct mechanistic data for Cpd-TM is emerging, its structural similarity to known kinase inhibitors suggests its potential role in modulating cellular signaling pathways critical for cell proliferation and survival.[3][4] This document provides a comprehensive guide for researchers to investigate the cellular effects of Cpd-TM, hypothesizing its action as an inhibitor of a critical oncogenic signaling pathway. The protocols detailed herein are designed to be robust and self-validating, enabling researchers to determine the cytotoxic and anti-proliferative efficacy of Cpd-TM and to elucidate its mechanism of action through target validation and downstream signaling analysis.
Core Principle: Assessing Cellular Viability and Proliferation
A primary step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a reliable, colorimetric method for assessing these parameters.[5] This assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The intensity of the resulting color, measured spectrophotometrically, is proportional to the number of metabolically active cells.
Protocol 1: Determination of IC50 using MTT Assay
This protocol allows for the determination of the half-maximal inhibitory concentration (IC50) of Cpd-TM, a key parameter for quantifying its potency.
Materials:
-
Cpd-TM (CAS No. 1365272-30-5)[7]
-
Cancer cell line of choice (e.g., A549, HT-29)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[8]
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Cpd-TM in DMSO.
-
Perform serial dilutions of the Cpd-TM stock solution in complete growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest Cpd-TM dose.
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared Cpd-TM dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Cpd-TM concentration and fit a dose-response curve to determine the IC50 value.
-
Data Presentation:
| Cpd-TM Conc. (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 0.1 | 1.18 | 94.4 |
| 1 | 0.95 | 76.0 |
| 5 | 0.63 | 50.4 |
| 10 | 0.45 | 36.0 |
| 50 | 0.21 | 16.8 |
| 100 | 0.15 | 12.0 |
Table 1: Example data for determining the IC50 of Cpd-TM in a cancer cell line.
Mechanistic Insight: Pathway Analysis via Western Blotting
Based on the activity of similar thiazole carboxamide derivatives, we hypothesize that Cpd-TM may inhibit a kinase signaling pathway, such as the c-Met pathway, which is often dysregulated in cancer.[3] Western blotting is a powerful technique to investigate changes in protein expression and phosphorylation status, providing a snapshot of the activity of specific signaling pathways.[9][10]
Workflow for Mechanistic Analysis of Cpd-TM
Caption: Workflow for investigating Cpd-TM's effect on a target pathway.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol details the steps to assess the phosphorylation status of a target kinase (e.g., c-Met) and its downstream effectors (e.g., Akt) following treatment with Cpd-TM.
Materials:
-
Cancer cell line cultured in 6-well plates
-
Cpd-TM
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[9]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Met, anti-total Met, anti-p-Akt, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Cpd-TM at its predetermined IC50 concentration for a specified time (e.g., 2, 6, 24 hours). Include a vehicle-treated control.
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[11]
-
Transfer the lysate to a pre-cooled microcentrifuge tube and incubate on ice for 30 minutes.[11]
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for loading by adding an equal volume of 2X Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[9]
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use a loading control like β-actin to ensure equal protein loading.
-
Expected Results:
If Cpd-TM inhibits the hypothesized kinase, a dose- and time-dependent decrease in the phosphorylation of the target kinase and its downstream effectors should be observed, while the total protein levels remain unchanged.
Safety and Handling
This compound is a chemical compound for laboratory research.[7] Standard laboratory safety precautions should be followed.[12][13]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[14] Avoid inhalation of dust and contact with skin and eyes.[12][13]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[13]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.[13]
Concluding Remarks
The protocols outlined in this application note provide a robust framework for the initial characterization of This compound (Cpd-TM) in cell-based assays. By systematically evaluating its impact on cell viability and dissecting its effects on key signaling pathways, researchers can gain valuable insights into its therapeutic potential. The versatility of the thiazole carboxamide scaffold suggests that Cpd-TM could be a valuable tool for cancer research and drug discovery.[3][15]
References
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Determination of thiazole-4-carboxamide adenine dinucleotide (TAD) levels in mononuclear cells of leukemic patients treated with tiazofurin. PubMed. Available at: [Link]
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New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC - NIH. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]
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Discovery of N-(thiazol-2-yl) Furanamide Derivatives as Potent Orally Efficacious AR Antagonists with Low BBB Permeability. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Available at: [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
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5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. PMC - NIH. Available at: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. Available at: [Link]
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Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii. PubMed Central. Available at: [Link]
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Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. PubMed. Available at: [Link]
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Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
Western Blot: Principles, Procedures, and Clinical Applications. StatPearls - NCBI. Available at: [Link]
-
Western Blot-Preparation Protocol. Creative Diagnostics. Available at: [Link]
-
Western Blot Protocol. Creative Biolabs. Available at: [Link]
-
(PDF) Guidelines for cell viability assays. ResearchGate. Available at: [Link]
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Application Notes & Protocols: Preclinical Evaluation of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide in Rodent Models
Introduction: Rationale for Preclinical Investigation
N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide is a novel synthetic small molecule featuring a thiazole core. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3] Given the therapeutic potential of this chemical class, a comprehensive preclinical evaluation in relevant animal models is warranted to elucidate the pharmacological profile of this compound.
This guide provides a strategic framework and detailed protocols for assessing the efficacy and safety of this compound in three key therapeutic areas with significant unmet medical needs: neuroinflammation and associated cognitive decline, Parkinson's disease, and inflammatory bowel disease (IBD). The selection of these areas is based on the established roles of inflammatory and neurodegenerative pathways that may be modulated by thiazole derivatives.
Section 1: Neuroinflammation and Cognitive Decline
Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases and is increasingly recognized as a driver of cognitive impairment.[4][5] An animal model of lipopolysaccharide (LPS)-induced neuroinflammation is a robust and well-characterized method to study the effects of novel compounds on brain inflammation and its cognitive consequences.[6][7]
Workflow for Efficacy Testing in a Neuroinflammation Model
Caption: Workflow for assessing the compound in an LPS-induced neuroinflammation model.
Protocol 1: LPS-Induced Neuroinflammation in Mice
1. Animals and Acclimatization:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
House animals in a controlled environment (12:12 h light-dark cycle, 22±2°C) with ad libitum access to food and water.
-
Allow a minimum of one week for acclimatization before any procedures.[8]
2. Dosing:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound or vehicle via oral gavage or intraperitoneal (i.p.) injection daily for a predetermined period (e.g., 7 days) prior to LPS challenge.
3. Induction of Neuroinflammation:
-
On the day of the challenge, administer a single i.p. injection of LPS (e.g., 0.25-1 mg/kg).
4. Cognitive Assessment (Y-Maze Test for Spontaneous Alternation):
-
24 hours post-LPS injection, assess short-term spatial working memory using a Y-maze.
-
Place each mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries. An alternation is defined as entries into three different arms on consecutive occasions.
-
Percent alternation = [Number of alternations / (Total number of arm entries - 2)] x 100.[9]
5. Tissue Collection and Analysis:
-
Immediately following cognitive testing, euthanize the mice.
-
Collect blood for serum analysis of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Perfuse the brain with ice-cold saline and harvest the hippocampus and cortex.
-
Homogenize brain tissue for cytokine analysis (ELISA or multiplex assay) and Western blot analysis of inflammatory markers (e.g., Iba1 for microglia activation, GFAP for astrogliosis).
| Parameter | Expected Outcome in Vehicle + LPS Group | Therapeutic Goal for Compound-Treated Group |
| Y-Maze Spontaneous Alternation | Decreased % alternation | Reversal of cognitive deficit (increased % alternation) |
| Hippocampal TNF-α, IL-1β, IL-6 | Increased levels | Reduction in pro-inflammatory cytokine levels |
| Microglial Activation (Iba1) | Increased expression/morphological changes | Attenuation of microglial activation |
Section 2: Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[10] Neurotoxin-based models, such as the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model in mice, are widely used to replicate the key pathological features of PD and to test novel therapeutic agents.[11][12]
Workflow for Efficacy Testing in a Parkinson's Disease Model
Caption: Workflow for assessing the compound in an MPTP-induced Parkinson's disease model.
Protocol 2: MPTP-Induced Parkinson's Disease in Mice
1. Animals and Dosing:
-
Use adult male C57BL/6 mice.
-
Administer this compound or vehicle as described in Protocol 1. Dosing may begin before and continue throughout the MPTP administration period.
2. MPTP Induction:
-
Administer MPTP hydrochloride (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day. All procedures involving MPTP must be conducted with appropriate safety precautions.
3. Behavioral Assessment (7-14 days post-MPTP):
-
Rotarod Test: Assess motor coordination and balance by placing mice on a rotating rod with accelerating speed. Record the latency to fall.[13]
-
Cylinder Test: Evaluate forelimb use asymmetry. Place the mouse in a transparent cylinder and record the number of wall touches made with the ipsilateral, contralateral, or both forelimbs.[14][15]
4. Neurochemical and Histological Analysis (21 days post-MPTP):
-
Euthanize mice and dissect the striatum for the measurement of dopamine and its metabolites (DOPAC, HVA) by high-performance liquid chromatography (HPLC).
-
Perfuse the brain and process for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra pars compacta (SNpc) to quantify dopaminergic neuron survival.[10]
| Parameter | Expected Outcome in Vehicle + MPTP Group | Therapeutic Goal for Compound-Treated Group |
| Rotarod Performance | Decreased latency to fall | Improved motor coordination (increased latency) |
| Striatal Dopamine Levels | Significant reduction | Attenuation of dopamine depletion |
| TH+ Neurons in SNpc | Significant loss of neurons | Neuroprotection (increased survival of TH+ neurons) |
Section 3: Inflammatory Bowel Disease
Inflammatory bowel disease (IBD) is a chronic inflammatory condition of the gastrointestinal tract.[16] The dextran sodium sulfate (DSS)-induced colitis model in mice is a widely used and reproducible model that mimics many of the clinical and histological features of ulcerative colitis in humans.[17][18][19][20]
Workflow for Efficacy Testing in an IBD Model
Caption: Workflow for assessing the compound in a DSS-induced colitis model.
Protocol 3: DSS-Induced Colitis in Mice
1. Animals and Dosing:
-
Use adult female or male BALB/c or C57BL/6 mice.
-
Administer this compound or vehicle daily, starting concurrently with DSS administration.
2. Induction of Colitis:
3. Clinical Assessment:
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces.
-
Calculate a Disease Activity Index (DAI) based on these parameters.
4. Endpoint Analysis:
-
At the end of the study (e.g., day 8), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus. Colon shortening is a marker of inflammation.
-
Take sections of the distal colon for histological analysis (H&E staining) to score for inflammation severity and tissue damage.
-
Homogenize a portion of the colon for a myeloperoxidase (MPO) assay to quantify neutrophil infiltration.
| Parameter | Expected Outcome in Vehicle + DSS Group | Therapeutic Goal for Compound-Treated Group |
| Disease Activity Index (DAI) | High DAI score (weight loss, diarrhea, bleeding) | Reduction in DAI score |
| Colon Length | Significant shortening | Attenuation of colon shortening |
| Histological Score | High score (ulceration, inflammation) | Reduced histological damage |
| Colon MPO Activity | Increased MPO levels | Decreased neutrophil infiltration |
Section 4: Safety and Toxicology
Preliminary safety and toxicological evaluation should be conducted in parallel with efficacy studies.
1. Acute Toxicity:
-
Determine the maximum tolerated dose (MTD) by administering single, escalating doses of the compound to rodents and observing for signs of toxicity and mortality over 14 days.
2. Sub-chronic Toxicity:
-
Administer the compound daily for 28 days at multiple dose levels.
-
Monitor clinical signs, body weight, and food/water consumption.
-
At the end of the study, perform comprehensive hematology, clinical chemistry, and histopathological analysis of major organs.
Regulatory Considerations
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[24] For studies intended to support regulatory filings (e.g., an Investigational New Drug application), adherence to Good Laboratory Practice (GLP) regulations (21 CFR Part 58) is required to ensure the quality and integrity of the data.[25][26] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all animal studies.[24][27]
Conclusion
This document provides a comprehensive, albeit initial, framework for the in vivo evaluation of this compound. The proposed models of neuroinflammation, Parkinson's disease, and inflammatory bowel disease offer robust platforms to investigate the compound's potential therapeutic efficacy across a spectrum of inflammatory and neurodegenerative conditions. The data generated from these studies will be critical in establishing a proof-of-concept and guiding the future development of this novel chemical entity.
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Introduction: The Thiazole Carboxamide Scaffold in Kinase-Targeted Drug Discovery
An Application Guide for the Characterization of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide and its Analogs in Kinase Inhibition Studies
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This has established them as one of the most critical target classes for modern drug discovery. Within the vast chemical space of kinase inhibitors, the 2-aminothiazole and related thiazole carboxamide scaffolds have emerged as "privileged structures" due to their unique ability to form key hydrogen bonding interactions within the ATP-binding pocket of many kinases.[1][2][3] This structural motif is present in numerous clinically approved and investigational drugs.
Derivatives of the thiazole carboxamide core have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including c-Met, Akt, and Src-family kinases.[1][4][5] For example, extensive structure-activity relationship (SAR) studies have led to the development of thiazole carboxamide compounds that potently inhibit c-Met, a receptor tyrosine kinase often implicated in tumor metastasis and proliferation.[6][7] Similarly, optimization of this scaffold has yielded pan-inhibitors of all three Akt isoforms, key nodes in cell survival pathways.[8]
This document serves as a comprehensive technical guide for researchers evaluating novel kinase inhibitors based on this scaffold, using This compound as a representative compound. We provide field-proven, detailed protocols for a multi-tiered evaluation strategy, from initial biochemical characterization to confirmation of target engagement and functional effects in a cellular context.
Section 1: Compound Profile & Handling
Compound: this compound Molecular Formula: C₆H₉N₃OS[9] IUPAC Name: this compound[9]
Handling & Storage:
-
Solubility: For experimental purposes, this compound is expected to be soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working dilutions for aqueous-based assays, ensure the final DMSO concentration is kept low (typically ≤0.5%) to avoid solvent-induced artifacts.
Section 2: Biochemical Potency Assessment: In Vitro Kinase Inhibition
The first critical step in characterizing a potential kinase inhibitor is to determine its direct inhibitory activity against the purified, recombinant target enzyme. This biochemical assay provides a quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Causality Behind the Method: The principle is to measure the kinase's enzymatic activity—the transfer of a phosphate group from ATP to a substrate—in the presence of varying concentrations of the inhibitor.[10] A reduction in signal (e.g., less phosphorylated substrate or less ATP consumed) is directly proportional to the inhibitor's potency. We will use the c-Met kinase as an example, given the documented success of thiazole carboxamide derivatives against this target.[4][11]
Workflow for In Vitro IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ value of a test compound against a target kinase.
Protocol 2.1: In Vitro c-Met Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from standard luminescence-based kinase assay methodologies.[10]
Materials:
-
Recombinant human c-Met kinase
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dithiothreitol (DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare an 11-point, 3-fold serial dilution of the test compound in kinase buffer, starting from a 100 µM concentration. Include a "DMSO only" vehicle control.
-
Kinase Reaction Setup:
-
In the wells of a 384-well plate, add 2.5 µL of the compound dilutions or vehicle control.
-
Prepare a master mix containing recombinant c-Met and substrate in kinase buffer. Add 2.5 µL of this mix to each well.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare an ATP solution in kinase buffer at a concentration equal to the known Km for the specific enzyme lot.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Signal Detection:
-
Stop the reaction and measure ADP production by following the manufacturer's protocol for the ADP-Glo™ kit. This typically involves adding 5 µL of ADP-Glo™ Reagent, incubating for 40 minutes, then adding 10 µL of Kinase Detection Reagent and incubating for another 30 minutes.
-
Read the luminescence on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the curve using non-linear regression (four-parameter variable slope) to calculate the IC₅₀ value.
-
Data Presentation: Biochemical Potency
Summarize the results for the test compound and relevant comparators in a table.
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound "51am" (Example) | c-Met | 2.54[11] |
| Foretinib (Control) | c-Met | 3.16 |
| Test Compound | c-Met | TBD |
Section 3: Cellular Activity: Target Engagement & Pathway Modulation
Demonstrating biochemical potency is essential, but confirming that a compound can enter a cell, bind to its intended target, and modulate its activity in a complex physiological environment is the true test of its potential.
Part A: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Causality Behind the Method: CETSA is a powerful biophysical technique that directly assesses target engagement in intact cells or tissues.[12][13] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein-ligand complex becomes more resistant to heat-induced unfolding and aggregation.[14][15] By heating cell lysates at a range of temperatures, one can observe a shift in the protein's melting point in the presence of a binding compound.[16]
Workflow for CETSA
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3.1: CETSA for c-Met Target Engagement
Materials:
-
MKN-45 or other c-Met expressing cancer cell line
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Test compound and vehicle (DMSO)
-
Protease and phosphatase inhibitor cocktails
-
Anti-c-Met primary antibody
-
HRP-conjugated secondary antibody
-
Reagents for Western Blotting (lysis buffer, SDS-PAGE gels, transfer buffer, etc.)[17]
Procedure:
-
Cell Treatment: Culture MKN-45 cells to ~80% confluency. Treat cells with the test compound (e.g., at 10x the biochemical IC₅₀) or DMSO vehicle for 2 hours.
-
Harvesting: Harvest cells by scraping, wash with ice-cold PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and heat each aliquot to a different temperature (e.g., 42, 46, 50, 54, 58, 62, 66°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.[14]
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine protein concentration using a BCA assay.
-
Western Blot Analysis:
-
Normalize all samples to the same total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[18]
-
Probe the membrane with a primary antibody against total c-Met, followed by an HRP-conjugated secondary antibody.
-
Visualize bands using an ECL reagent.
-
-
Data Analysis: Quantify the band intensity for each temperature point. Plot the normalized intensity (relative to the 42°C sample) against temperature for both the vehicle- and compound-treated groups to visualize the thermal shift.
Part B: Assessing Downstream Signaling by Western Blot
Causality Behind the Method: A functional kinase inhibitor should block the phosphorylation of its target and downstream substrates.[19] For c-Met, ligand (HGF) binding induces autophosphorylation at specific tyrosine residues (e.g., Y1234/1235), creating docking sites for downstream effectors like PI3K and GRB2, which in turn activate the AKT and MAPK/ERK pathways.[7] A Western blot using phospho-specific antibodies can visualize this inhibition of signaling.[18]
Signaling Pathway of an Example Target: c-Met
Caption: Simplified c-Met signaling pathways targeted for Western blot analysis.
Protocol 3.2: Phospho-Protein Western Blot
Procedure:
-
Cell Treatment: Plate MKN-45 cells and grow to 70-80% confluency. Serum-starve the cells overnight.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the test compound (e.g., 0.1x, 1x, 10x IC₅₀) or vehicle for 2 hours.
-
Stimulation: Stimulate the cells with HGF (Hepatocyte Growth Factor) for 15 minutes to activate c-Met signaling. Include an unstimulated control.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Western Blot:
-
Determine protein concentration, normalize samples, and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST (milk is not recommended for phospho-antibodies due to casein phosphoprotein content).[18]
-
Incubate separate blots overnight at 4°C with primary antibodies for:
-
Phospho-c-Met (Y1234/1235)
-
Total c-Met
-
Phospho-Akt (S473)
-
Total Akt
-
GAPDH or β-Actin (as a loading control)
-
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect signal using ECL. The expected result is a dose-dependent decrease in the phospho-c-Met and phospho-Akt signals with no change in the total protein or loading control signals.[19]
-
Section 4: Functional Cellular Assays: Antiproliferative Effects
The ultimate goal of an anti-cancer kinase inhibitor is to stop tumor cell growth. A cell proliferation assay measures the functional consequence of target inhibition.
Causality Behind the Method: Many kinases, including c-Met and Akt, drive pathways that promote cell proliferation.[6] By inhibiting these kinases, a compound should reduce the rate of cell division or induce cell death (apoptosis), leading to a lower number of viable cells over time.
Protocol 4.1: Cell Viability Assay (CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed MKN-45 cells in a white, clear-bottom 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Read luminescence on a plate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percent viability versus the log of inhibitor concentration and fit the curve using non-linear regression to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Data Presentation: Cellular Potency
| Compound | Cell Line | Assay Duration | GI₅₀ (µM) |
| Compound "51am" (Example) | HT-29 | 72h | 0.68[6] |
| Foretinib (Control) | HT-29 | 72h | 0.55 |
| Test Compound | MKN-45 | 72h | TBD |
Conclusion
The thiazole carboxamide scaffold is a validated and promising starting point for the development of novel kinase inhibitors. The multi-tiered experimental approach outlined in this guide provides a robust framework for compound characterization. By systematically assessing a compound's biochemical potency, confirming its on-target activity in a cellular environment, and measuring its functional impact on cell signaling and proliferation, researchers can confidently identify and advance promising lead candidates for further development. The self-validating nature of these protocols, which incorporate essential controls like vehicle treatments and total protein measurements, ensures the generation of reliable and interpretable data.
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. Available at: [Link]
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Application of Thiazole Derivatives in Cancer Research: A Technical Guide for Scientists
The relentless pursuit of novel and effective anticancer agents has led researchers down many chemical avenues. Among the most promising are heterocyclic compounds, with the thiazole scaffold emerging as a particularly fruitful starting point for the development of new therapeutics.[1][2] This guide provides an in-depth exploration of the application of thiazole derivatives in cancer research, offering both mechanistic insights and practical protocols for their evaluation. The inherent versatility of the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, allows for extensive chemical modification, leading to a diverse array of compounds with a broad spectrum of biological activities.[3][4] The clinical success of thiazole-containing drugs such as the kinase inhibitor Dasatinib and the proteasome inhibitor Ixazomib validates the therapeutic potential of this chemical class and fuels ongoing research.[1]
The Mechanistic Versatility of Thiazole Derivatives in Oncology
Thiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key pathways that are dysregulated in cancer cells. This multi-pronged approach underscores their potential as robust therapeutic candidates.
Inhibition of Key Signaling Pathways
A predominant mechanism of action for many thiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, survival, and angiogenesis.[4][5] Abnormal kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.[6] Several thiazole derivatives have been shown to be potent inhibitors of VEGFR-2, thereby cutting off the tumor's blood supply. For example, a novel series of 1,3-thiazole derivatives demonstrated significant inhibitory activity against VEGFR-2, with compound 4 showing an IC50 of 0.093 µM.[6] Another study reported a 4-chlorophenylthiazole derivative that inhibited VEGFR-2 kinase activity with an IC50 value of 51.09 nM.[7]
-
EGFR/HER2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are frequently overexpressed in various cancers, including breast and lung cancer, leading to uncontrolled cell growth. Thiazole-based compounds have been developed as dual inhibitors of EGFR and HER2.[8] For instance, certain 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole derivatives have demonstrated potent inhibition of both kinases.[8]
-
PI3K/Akt/mTOR Pathway Modulation: The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. Thiazole derivatives have been shown to interfere with this pathway, leading to the suppression of tumor growth.[9]
Below is a diagram illustrating the inhibition of key signaling pathways by thiazole derivatives.
Caption: Inhibition of key cancer signaling pathways by thiazole derivatives.
Induction of Apoptosis and Cell Cycle Arrest
Beyond pathway inhibition, thiazole derivatives are potent inducers of programmed cell death (apoptosis) and can halt the cell cycle, preventing cancer cells from replicating.
-
Apoptosis Induction: Many thiazole compounds trigger apoptosis through both intrinsic and extrinsic pathways.[10][11][12] This is often characterized by the activation of caspases (key executioner proteins of apoptosis), disruption of the mitochondrial membrane potential, and modulation of the Bcl-2 family of proteins.[11][12] For example, one study showed that a specific thiazole derivative, compound 4c , increased early and late apoptosis in MCF-7 breast cancer cells by 43.9-fold and 32.8-fold, respectively.[13] Another study on juglone-bearing thiopyrano[2,3-d]thiazoles demonstrated significant activation of caspases 3/7, 8, 9, and 10 in colorectal cancer cells.[10]
-
Cell Cycle Arrest: Thiazole derivatives can arrest the cell cycle at various phases, thereby inhibiting cell proliferation. For instance, compound 4c was found to induce cell cycle arrest at the G1/S phase in MCF-7 cells.[13] Other studies have reported thiazole derivatives causing arrest at the G2/M phase.[10][11]
The following workflow illustrates the evaluation of apoptosis and cell cycle arrest induced by thiazole derivatives.
Caption: Workflow for evaluating apoptosis and cell cycle arrest.
Quantitative Data on Thiazole Derivatives
The following table summarizes the in vitro anticancer activity of selected thiazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 4i | SaOS-2 (Osteosarcoma) | Cytotoxicity | 0.190 (µg/mL) | [14] |
| 4c | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 2.57 | [13] |
| 4c | HepG2 (Liver Cancer) | Cytotoxicity (MTT) | 7.26 | [13] |
| Les-6547 | HT-29 (Colorectal Cancer) | DNA Biosynthesis Inhibition | 2.21 | [10] |
| Les-6557 | HT-29 (Colorectal Cancer) | DNA Biosynthesis Inhibition | 2.91 | [10] |
| 4b | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 3.52 | [7] |
| 4d | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 1.21 | [7] |
| 5b | MCF-7 (Breast Cancer) | Cytotoxicity (MTT) | 0.2 | [15] |
| 5k | MDA-MB-468 (Breast Cancer) | Cytotoxicity (MTT) | 0.6 | [15] |
| 5g | PC-12 (Pheochromocytoma) | Cytotoxicity (MTT) | 0.43 | [15] |
Experimental Protocols
Herein, we provide standardized protocols for the initial in vitro evaluation of novel thiazole derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration of a thiazole derivative that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Thiazole derivative stock solution (dissolved in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiazole derivative in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank control (medium only).
-
After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the different concentrations of the thiazole derivative to the respective wells.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a thiazole derivative.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Thiazole derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the thiazole derivative at its IC50 concentration (and a 2x IC50 concentration) for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are live cells.
-
Conclusion and Future Perspectives
Thiazole derivatives represent a versatile and potent class of compounds in the landscape of cancer research.[1] Their ability to target multiple facets of cancer cell biology, including key signaling pathways, apoptosis, and cell cycle progression, makes them highly attractive for further development.[9][16] The protocols outlined in this guide provide a foundational framework for researchers to evaluate the anticancer potential of novel thiazole-based compounds. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as exploring their efficacy in in vivo models to pave the way for clinical translation.
References
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (2025, August 28). PubMed.
- Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells - MDPI. MDPI.
- Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. (2024, September 1). Unknown Source.
- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed. (2022, August 11). PubMed.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Unknown Source.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC - PubMed Central. (2025, August 26). PubMed Central.
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023, October 27). MDPI.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). RSC Publishing.
- Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents | ACS Omega. (2024, September 3). ACS Omega.
- (PDF) Thiazoles as potent anticancer agents: A review - ResearchGate. (2025, August 6).
- Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF. (2025, August 6).
- A Review On Thiazole As Anticancer Agents - Neliti. (2018, May 6). Neliti.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 10). Royal Society of Chemistry.
- A Apoptosis effect on human HT‐1080 cell lines induced by compounds 2 b... Unknown Source.
- Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed. (2018, January 20). PubMed.
- Design, Synthesis, and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition - MDPI. (2022, September 1). MDPI.
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide deriv
- Thiazole-based kinase inhibitors for targeted cancer therapy. - ResearchGate.
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Unknown Source.
- New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC - NIH. (2025, January 3). NIH.
- Thiazole derivatives as potential antitumor agents. - ResearchGate.
- FDA-approved thiazole-containing anti-cancer drugs34-38 - ResearchGate.
- Structures of thiazole-bearing drugs recently approved by the FDA. - ResearchGate.
- FDA-approved drugs of 1,3,4-thiadiazole derivatives showing their... - ResearchGate.
- Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - NIH. NIH.
- Finding May Explain Anti-Cancer Activity of Thiazole Antibiotics, University of Illinois College of Medicine Study - BioSpace. (2009, August 12). BioSpace.
- Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC - PubMed Central. PubMed Central.
- New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed. (2022, November 5). PubMed.
- Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties - DergiPark. (2024, September 27). DergiPark.
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- 16. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide using Validated Chromatographic Methods
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the precise quantification of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide. Targeting researchers, scientists, and drug development professionals, this application note details robust protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure data integrity, reliability, and scientific validity.[1][2][3]
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research and development due to the prevalence of the thiazole moiety in biologically active molecules.[4] Accurate and precise quantification of this compound is critical for pharmacokinetic studies, formulation development, quality control, and stability testing. This guide presents a systematic approach to method development and validation, ensuring that the analytical procedures are fit for their intended purpose.[2]
Compound Information:
-
IUPAC Name: this compound[5]
-
CAS Number: 1365272-30-5[5]
-
Molecular Formula: C₆H₉N₃OS[5]
-
Molecular Weight: 171.22 g/mol
Method Selection: A Rationale
The choice of analytical technique is contingent on the required sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC with UV Detection: This method is often suitable for the quantification of the active pharmaceutical ingredient (API) in bulk material and finished product assays where the concentration of the analyte is relatively high. It is a robust and widely available technique.
-
LC-MS/MS: For bioanalytical studies (e.g., plasma, urine) or trace-level impurity analysis, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity.[6][7] The use of Multiple Reaction Monitoring (MRM) enhances specificity, minimizing interference from matrix components.[8]
High-Performance Liquid Chromatography (HPLC) with UV Detection
This section outlines a protocol for the quantification of this compound in a drug substance or product.
Rationale for Experimental Choices
-
Column: A C18 reversed-phase column is a versatile and common choice for the separation of moderately polar compounds like the target analyte.[9][10]
-
Mobile Phase: A mixture of acetonitrile or methanol and a buffer (e.g., phosphate or acetate) provides good peak shape and resolution. The buffer controls the ionization state of the analyte, leading to consistent retention times.
-
Detection Wavelength: The wavelength of maximum absorbance for the analyte should be determined using a UV scan to ensure the highest sensitivity.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column, providing a balance between analysis time and separation efficiency.[9]
Experimental Protocol: HPLC-UV
Objective: To quantify this compound in a sample.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
-
C18 reversed-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[9]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Procedure:
-
Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer (pH 6.8). The mobile phase will be a gradient or isocratic mixture of this buffer and acetonitrile. A typical starting point is 80:20 (Buffer:Acetonitrile).
-
Standard Solution Preparation:
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase components) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the same solvent as the standard solutions to achieve a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic elution with 80:20 (v/v) 20 mM Potassium Phosphate Buffer (pH 6.8) : Acetonitrile
-
Flow Rate: 1.0 mL/min[9]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: Wavelength of maximum absorbance (to be determined, typically between 254 nm and 320 nm for similar structures)[11]
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
-
Quantification:
-
Calculate the concentration of the analyte in the samples by interpolating the peak area from the linear regression of the calibration curve.
-
Method Validation (ICH Q2(R1) Framework)[1][2][12]
The developed HPLC method must be validated to ensure its suitability. The following parameters should be assessed:[3][12]
-
Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: A linear relationship between the concentration and the detector response. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is determined by spike recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Acceptance criteria are typically 98-102% recovery.
-
Precision:
-
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. This is assessed by analyzing a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Visualization of HPLC Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity, such as bioanalysis, an LC-MS/MS method is recommended.
Rationale for Experimental Choices
-
Ionization Source: Electrospray Ionization (ESI) is generally suitable for polar to moderately polar compounds and is a common choice for pharmaceutical analysis.
-
Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis due to its ability to perform Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and an internal standard provide high selectivity and sensitivity.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal internal standard as it co-elutes and has similar ionization efficiency, correcting for matrix effects and variability in sample processing. If unavailable, a structurally similar compound can be used.
Experimental Protocol: LC-MS/MS
Objective: To quantify this compound in a biological matrix (e.g., human plasma).
Materials:
-
Analyte reference standard and a suitable internal standard (IS).
-
LC-MS grade solvents (acetonitrile, methanol, formic acid, water).
-
Human plasma (or other relevant biological matrix).
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Procedure:
-
Tuning and MRM Optimization:
-
Infuse a standard solution of the analyte into the mass spectrometer to determine the precursor ion ([M+H]⁺).
-
Perform a product ion scan to identify the most abundant and stable fragment ions.
-
Optimize the collision energy for the selected precursor → product ion transitions.
-
Repeat this process for the internal standard.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm (for UHPLC)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive
-
MRM Transitions: To be determined during optimization.
-
Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.
-
-
Analysis and Quantification:
-
Prepare calibration standards and quality control (QC) samples by spiking known amounts of the analyte into the blank biological matrix.
-
Process and analyze the standards, QCs, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration. A weighted linear regression (e.g., 1/x²) is often used.
-
Bioanalytical Method Validation (ICH M10)
Validation of a bioanalytical method follows specific guidelines to ensure its reliability for pharmacokinetic and other in vivo studies. Key parameters include:
-
Selectivity and Matrix Effect: Assess the potential for interference from endogenous matrix components.
-
Calibration Curve: Evaluate the response-concentration relationship over the intended analytical range.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels on different days.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term, long-term).
Visualization of LC-MS/MS Workflow
Caption: Bioanalytical workflow for LC-MS/MS quantification.
Summary of Validation Parameters and Acceptance Criteria
| Parameter | HPLC-UV (Assay) | LC-MS/MS (Bioanalysis) |
| Specificity/Selectivity | No interference at analyte RT | No significant interference at analyte and IS RT |
| Linearity (r²) | ≥ 0.999 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.0% - 102.0% | ±15% of nominal (±20% at LLOQ) |
| Precision (RSD/CV) | ≤ 2% | ≤15% (≤20% at LLOQ) |
| LLOQ | Demonstrable with acceptable accuracy & precision | Lowest standard on the calibration curve |
| Robustness/Stability | No significant impact from minor changes | Assessed under various storage conditions |
Acceptance criteria are based on general pharmaceutical guidelines and should be adapted for the specific application.[1][3]
Conclusion
The analytical methods detailed in this application note provide a robust framework for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the analysis, particularly the desired sensitivity and the complexity of the sample matrix. Adherence to the principles of method validation outlined by regulatory bodies such as the ICH is paramount to ensuring the generation of reliable, accurate, and reproducible data in a regulated environment.
References
-
ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
ICH. (2023). Q14 Analytical Procedure Development. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubMed. (1988). Determination of thiazole-4-carboxamide Adenine Dinucleotide (TAD) Levels in Mononuclear Cells of Leukemic Patients Treated With Tiazofurin. [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
ChemSynthesis. N,4-dimethyl-2-methylamino-thiazole-5-carbothioamide. [Link]
-
PubChem. N-[3-(Dimethylamino)propyl]-2-({[4-({[4-(formylamino)-1-methyl-1H-pyrrol-2-YL]carbonyl}amino)-1-methyl-1H-pyrrol-2-YL]carbonyl}amino)-5-isopropyl-1,3-thiazole-4-carboxamide. [Link]
-
PubChem. 2-amino-N-[(2,3-dimethoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide. [Link]
-
NIH. (2017). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. [Link]
-
NIH. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. [Link]
-
ResearchGate. (2020). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. [Link]
-
NIH. (2021). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]
-
ResearchGate. (2011). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]
-
Lirias. (2019). Current Developments in LC-MS for Pharmaceutical Analysis. [Link]
-
RSC Publishing. (2022). A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. [Link]
-
ResearchGate. (2025). Trace-Level Quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by Liquid Chromatography-Tandem Mass Spectrometry. [Link]
Sources
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- 2. database.ich.org [database.ich.org]
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- 4. mdpi.com [mdpi.com]
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- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
Introduction
This technical support guide is designed for researchers, medicinal chemists, and formulation scientists working with N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide. Analysis of its structure—a heterocyclic thiazole core with amide and amine functionalities—suggests that it likely exhibits poor aqueous solubility in its neutral form, a common challenge for drug discovery and development.
This document provides a structured, question-and-answer-based approach to systematically characterize and improve the solubility of this compound. It moves from fundamental characterization to advanced formulation strategies, explaining the scientific rationale behind each experimental choice.
Part 1: Frequently Asked Questions (FAQs) - Initial Assessment
This section addresses the most common initial questions and provides a foundational understanding of the compound's likely behavior.
Q1: What are the first steps to assess the solubility of this compound?
The initial step is to determine its baseline solubility in both aqueous and relevant organic solvents. This is typically done through a simple kinetic solubility assay.
-
Aqueous Solubility (pH 7.4): Start with a phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions. This provides the intrinsic aqueous solubility (S₀).
-
Organic Solvents: Test solubility in common organic solvents like DMSO, ethanol, and acetonitrile. This is crucial for preparing stock solutions for biological assays.
A typical workflow for this initial assessment is outlined below.
Caption: Initial workflow for assessing baseline compound solubility.
Q2: How does the chemical structure of this compound predict its solubility behavior?
The molecule has several key functional groups that govern its solubility:
-
Basic Centers: The methylamino group and the thiazole ring nitrogens are basic. They can be protonated at acidic pH. Protonation introduces a positive charge, which dramatically increases interaction with water and enhances solubility.
-
Amide Group: The carboxamide group is polar and can participate in hydrogen bonding, which contributes favorably to solubility.
-
Aromatic Thiazole Core: The core ring structure is relatively flat and hydrophobic, which tends to decrease aqueous solubility.
This combination makes the compound's solubility highly dependent on pH. It is expected to be a weak base.
Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?
-
Kinetic Solubility: This is measured by diluting a DMSO stock solution into an aqueous buffer. It's a rapid, high-throughput method ideal for early discovery.[1][2] It measures how much compound can stay in solution under non-equilibrium conditions and can sometimes overestimate solubility by forming supersaturated solutions.[3]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It's measured by adding an excess of solid compound to a buffer, shaking for an extended period (e.g., 24-48 hours) until equilibrium is reached, and then measuring the concentration of the dissolved material.[3][4] This is the "gold standard" for later-stage development and formulation.[2]
Recommendation: Start with kinetic solubility for initial screening. If the compound is a promising lead, you must determine its thermodynamic solubility.
Part 2: Troubleshooting Guide - Improving Aqueous Solubility
This section provides a systematic approach to addressing poor solubility, structured as a series of experimental questions.
Problem Area 1: Low Intrinsic Solubility at Neutral pH
If the initial assessment shows solubility is <10 µM at pH 7.4, the first and most powerful tool is pH modification.
You must generate a pH-solubility profile. This involves measuring the compound's solubility at various pH values (e.g., from pH 2 to pH 10).
Rationale: As a weak base, the compound's solubility will increase dramatically as the pH drops below its pKa (acid dissociation constant). At these lower pH values, the basic nitrogen centers become protonated (BH⁺), leading to the formation of a soluble salt. The relationship is described by the Henderson-Hasselbalch equation adapted for solubility.[5][6][7]
Total Solubility (S_T) = S₀ (1 + 10^(pKa - pH)) Where S₀ is the intrinsic solubility of the neutral form.
-
Prepare Buffers: Create a series of buffers covering the desired pH range (e.g., citrate for pH 2-5, phosphate for pH 6-8, borate for pH 9-10).
-
Add Compound: Add an excess of the solid compound to a vial containing each buffer.
-
Equilibrate: Place vials on a shaker/rotator at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: Filter the samples through a 0.22 µm PVDF filter or centrifuge at high speed to remove undissolved solid.
-
Quantify: Analyze the concentration of the compound in the clear filtrate/supernatant using a validated HPLC-UV or LC-MS method.
-
Plot Data: Plot Log(Solubility) vs. pH. The resulting graph will reveal the pKa and the maximum achievable solubility in acidic conditions.
Caption: Workflow for generating a pH-solubility profile.
Problem Area 2: pH Modification is Insufficient or Not Viable
Sometimes, the required pH for solubilization is not physiologically relevant (e.g., pH < 3), or the compound may be unstable at extreme pHs. In these cases, formulation excipients are necessary.
The choice depends on the intended application (e.g., in vitro assay vs. in vivo formulation). A screening approach is most effective. The main categories are co-solvents, surfactants, and cyclodextrins.
| Excipient Class | Mechanism of Action | Common Examples | Typical Concentration | Pros | Cons |
| Co-solvents | Reduce the polarity of the aqueous medium, making it more favorable for the solute. | Ethanol, Propylene Glycol (PG), PEG 400, NMP | 5-40% (v/v) | Simple, effective for moderate increases. | Can cause precipitation on dilution; may have toxicity. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound in their core. | Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15 | 0.1-10% (w/v) | High solubilization capacity. | Can interfere with biological assays; potential toxicity. |
| Cyclodextrins | Form inclusion complexes where the compound sits inside a hydrophobic cavity. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 2-20% (w/v) | Low toxicity; effective for many compounds. | Can be expensive; may alter drug pharmacology. |
A tiered screening approach is efficient.
Caption: Tiered workflow for selecting a solubilizing excipient.
Problem Area 3: Compound is a Solid and Salt Formation is an Option
For long-term development, especially for an oral solid dosage form, creating a stable, soluble salt is often the best strategy.
-
Confirm pKa: The pH-solubility profile should give you an experimental pKa. For a base to form a stable salt with an acid, the rule of thumb is ΔpKa (pKa_base - pKa_acid) > 3 .
-
Predict pKa (if necessary): If you cannot measure it experimentally, use computational tools. Software like ChemAxon or ACD/Labs can provide pKa predictions based on the chemical structure.[8]
-
Select Counter-ions: Choose pharmaceutically acceptable acids with appropriate pKa values.
| Common Acid Counter-ions | pKa 1 | pKa 2 | Use Case |
| Hydrochloric Acid | -7.0 | - | Strong acid, forms simple hydrochlorides. |
| Sulfuric Acid | -3.0 | 1.99 | Can form mono- or di-salts. |
| Methane Sulfonic Acid (Mesylate) | -1.9 | - | Good for crystalline salt formation. |
| Citric Acid | 3.13 | 4.76 | Can chelate metals; forms crystalline salts. |
| L-Tartaric Acid | 2.98 | 4.34 | Chiral; often yields crystalline salts. |
-
Solvent Selection: Choose a solvent system where the free base has moderate solubility, but the salt is expected to be poorly soluble (this promotes crystallization). Common choices include acetone, ethanol, or ethyl acetate.
-
Stoichiometry: Dissolve the free base in the chosen solvent. Add a stoichiometric amount (e.g., 1.0 or 1.1 equivalents) of the selected acid counter-ion.
-
Induce Crystallization: Stir the solution at room temperature or use temperature cycling to induce precipitation/crystallization of the salt.
-
Isolate and Characterize: Isolate the resulting solid by filtration. Characterize it using techniques like XRPD (X-ray Powder Diffraction) to confirm crystallinity, DSC (Differential Scanning Calorimetry) to determine melting point and purity, and TGA (Thermogravimetric Analysis) to check for solvates.
-
Test Solubility: Measure the thermodynamic aqueous solubility of the most promising salt forms. A successful salt will show a significantly higher and faster dissolution rate than the free base.
References
-
Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]
-
Avdeef, A. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]
-
Völgyi, G., Baka, E., & Box, K. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 53(2), 238-244. [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma Website. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery Website. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
S συνεχ, J., & Klamt, A. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 8. peerj.com [peerj.com]
Technical Support Center: Stability of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide in DMSO
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this compound when prepared and stored in Dimethyl Sulfoxide (DMSO). While specific public stability data for this exact molecule is limited, this guide synthesizes information from analogous structures, established principles of medicinal chemistry, and extensive studies on compound repository management to ensure the integrity of your experiments.
Section 1: Quick Reference Stability & Handling Guide
For immediate reference, the following table summarizes the key parameters and best practices for handling this compound in DMSO solutions.
| Parameter | Recommendation | Rationale & Key Considerations |
| Solvent Grade | Anhydrous, high-purity DMSO (≥99.9%) | Water is a primary contributor to the degradation of many compounds in DMSO through hydrolysis.[1][2] |
| Storage Temperature | Long-term: -80°CShort-term: -20°C | Low temperatures are critical for minimizing degradation kinetics. Studies on related 2-aminothiazoles show decomposition at room temperature but stability for months at -20°C.[3] |
| Aliquoting | Store in single-use aliquots | Avoids multiple freeze-thaw cycles, which can introduce atmospheric moisture and oxygen upon each opening.[2] |
| Light Exposure | Protect from light (use amber vials) | Thiazole rings and other conjugated systems can be susceptible to photodegradation. Standard precautionary measure. |
| Atmosphere | Purge aliquot headspace with inert gas (Argon or Nitrogen) | Minimizes oxidation, a potential degradation pathway.[2] |
| Container Type | Polypropylene or glass vials with secure seals | Studies show no significant difference in compound recovery between these materials for many compounds.[2] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound in DMSO.
Q1: What are the primary factors that can affect the stability of my compound in DMSO?
The stability of this compound, like many small molecules in DMSO, is influenced by several factors:
-
Temperature: This is the most critical factor. Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While DMSO itself is stable, it can participate in reactions, and its decomposition can be catalyzed by contaminants at high temperatures.[4] A study on a related 2-aminothiazole compound demonstrated significant decomposition in DMSO at room temperature, which was effectively halted by storage at -20°C.[3]
-
Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water can lead to hydrolysis of susceptible functional groups. General studies on compound libraries in DMSO have identified water as a more significant cause of compound loss than oxygen.[2]
-
Light and Oxygen: Exposure to UV light can induce photochemical reactions, while atmospheric oxygen can cause oxidation. While the specific sensitivity of this compound is not documented, it is a best practice to mitigate these factors by using amber vials and purging with an inert gas.
-
pH (Contaminants): The stability of the compound can be affected by acidic or basic impurities. DMSO itself can decompose in the presence of strong acids or bases.[4] Ensure all labware is clean and free of residues.
Q2: What is the recommended, self-validating procedure for preparing a stock solution?
Following a robust protocol is essential for generating a reliable stock solution. This workflow incorporates best practices to ensure stability from the outset.
-
Preparation: Bring the vial of solid this compound and a sealed bottle of anhydrous, high-purity DMSO to room temperature inside a desiccator to prevent water condensation.
-
Weighing: Weigh the desired amount of the compound in a sterile, tared vial. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the target concentration. Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming (to 30-37°C) can be used if necessary, but avoid excessive heat.
-
Initial Quality Control (t=0 Analysis): Immediately after preparation, take a small aliquot of the fresh stock solution and perform a purity analysis using a suitable method like LC-MS. This establishes a baseline (t=0) purity profile against which all future stability assessments can be compared.
-
Aliquoting & Storage: Distribute the remaining stock solution into single-use, amber-colored vials. Before sealing, purge the headspace of each vial with an inert gas (e.g., argon or nitrogen).
-
Freezing: Immediately place the aliquots in a -80°C freezer for long-term storage.
This protocol is self-validating because the initial LC-MS analysis provides a crucial reference point, confirming the initial integrity of the stock.
Caption: Troubleshooting workflow for suspected compound instability.
This protocol helps quantify the stability of your compound under your specific laboratory conditions.
-
Preparation: Prepare a fresh, validated stock solution of this compound in anhydrous DMSO as described in the FAQ section, including a t=0 LC-MS analysis.
-
Incubation: Create several small aliquots from this new stock. Store these aliquots under different conditions you wish to test (e.g., -80°C, -20°C, 4°C, and room temperature). Ensure one set is protected from light and another is exposed to typical lab lighting.
-
Time-Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
LC-MS Analysis: Analyze each aliquot by LC-MS. Measure the peak area of the parent compound.
-
Data Evaluation: Compare the peak area of the parent compound at each time point and condition to the initial t=0 sample. A decrease in the parent peak area and/or the appearance of new peaks indicates degradation.
Q4: Are there known degradation pathways for 2-aminothiazole compounds like this one?
Yes, a key study on an antimalarial 2-aminothiazole provides critical insights. [3]Researchers found that their compound, when stored in DMSO at room temperature, underwent decomposition. Their investigation revealed that the compound was susceptible to oxygenation and dimerization. [3] The authors noted that the C5 position of the thiazole ring (the carbon atom adjacent to the sulfur and not part of the carboxamide group) was reactive. [3]This provides a chemically plausible hypothesis for the instability of this compound, suggesting it may be susceptible to similar degradation pathways. This highlights the importance of low-temperature storage and minimizing exposure to oxygen.
Section 4: Chemical & Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| CAS Number | 1365272-30-5 | [5] |
| Molecular Formula | C₆H₉N₃OS | [5] |
| Molecular Weight | 171.22 g/mol | [5] |
| Canonical SMILES | CNC(=O)C1=CSC(NC)=N1 | [5] |
References
-
Kozik, V., et al. (2018). Stability of screening compounds in wet DMSO. PubMed. Available at: [Link]
-
American Chemical Society. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Publications. Available at: [Link]
-
Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Available at: [Link]
-
gChem Global. (n.d.). DMSO. gChem Global. Available at: [Link]
-
Yufeng, C. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (Dimethylamino)methyl 1,3-thiazole-4-carboxylate. PubChem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-[3-(Dimethylamino)propyl]-2-({[4-({[4-(formylamino)-1-methyl-1H-pyrrol-2-YL]carbonyl}amino)-1-methyl-1H-pyrrol-2-YL]carbonyl}amino)-5-isopropyl-1,3-thiazole-4-carboxamide. PubChem. Available at: [Link]
-
MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
-
ChemSynthesis. (n.d.). N,4-dimethyl-2-methylamino-thiazole-5-carbothioamide. ChemSynthesis. Available at: [Link]
-
Rath, F., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal. Available at: [Link]
Sources
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
Technical Support Center: Crystallization of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
Welcome to the technical support center for the crystallization of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently encountered questions during the crystallization of this compound. Our approach is rooted in scientific principles and practical laboratory experience to help you achieve high-purity, crystalline material consistently.
I. Understanding the Molecule: Key Physicochemical Insights
This compound is a heterocyclic compound featuring a thiazole ring, a carboxamide group, and two methylamino substituents. Its structure presents several key characteristics that influence its crystallization behavior:
-
Hydrogen Bonding: The presence of N-H and C=O moieties in the carboxamide group, as well as the secondary amine, allows for strong hydrogen bonding. This is a primary driver in the formation of a stable crystal lattice.
-
Polarity: The combination of the polar carboxamide and amino groups with the thiazole ring results in a molecule with moderate to high polarity, dictating its solubility in various organic solvents.
-
Potential for Polymorphism: Similar to other carboxamide and thiazole derivatives, this molecule may exhibit polymorphism, where it can crystallize in different solid-state forms with distinct physicochemical properties.[1][2][3] This is a critical consideration for pharmaceutical development.
-
pH Sensitivity: The basic nature of the methylamino groups suggests that the molecule's solubility and crystallization behavior can be significantly influenced by the pH of the solution.[4]
II. Troubleshooting Guide: A Question & Answer Approach
This section addresses common issues encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: I'm not getting any crystals to form, even after cooling the solution. What's going wrong?
A1: The failure of a compound to crystallize from solution is typically due to either high solubility (undersaturation) or kinetic barriers to nucleation.
Causality and Solution Pathway:
-
Insufficient Supersaturation: Your solution may not be concentrated enough for crystals to form.
-
Action:
-
Slow Evaporation: The most straightforward approach is to allow the solvent to evaporate slowly from the solution. This gradually increases the concentration to the point of supersaturation, promoting nucleation and crystal growth.[5] This can be done at room temperature or in a controlled environment.
-
Solvent/Anti-Solvent Method: If your compound is highly soluble in a particular solvent, you can introduce an "anti-solvent" in which it is poorly soluble. The anti-solvent should be miscible with the primary solvent. Add the anti-solvent dropwise to your solution until turbidity (cloudiness) is observed, then add a small amount of the primary solvent to redissolve the precipitate slightly. Allow the solution to stand undisturbed.
-
-
-
High Purity Issues (Lack of Nucleation Sites): Sometimes, a very pure compound can be difficult to crystallize because there are no nucleation sites for crystal growth to begin.
-
Action:
-
Seeding: If you have a few crystals from a previous successful crystallization, add one or two to the supersaturated solution to act as a template for further crystal growth.
-
Scratching: Gently scratch the inside of the glass vessel below the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.
-
-
Q2: My product has "oiled out" instead of crystallizing. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution is cooled too quickly or when the solute's melting point is lower than the temperature of the crystallization medium.
Causality and Solution Pathway:
-
Rapid Cooling: Cooling the solution too quickly can lead to a state of high supersaturation where the molecules do not have enough time to orient themselves into a crystal lattice.
-
Action: Reheat the solution until the oil redissolves completely. Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling.
-
-
Inappropriate Solvent Choice: The solvent system may not be optimal for crystallization.
-
Action:
-
Add More Solvent: Try adding a small amount of the same solvent to the oiled-out mixture and gently warming it to see if it will dissolve and then crystallize upon slower cooling.
-
Change Solvents: If the problem persists, consider using a different solvent or a solvent mixture. A solvent in which the compound has slightly lower solubility at elevated temperatures is often a good choice.
-
-
Q3: The crystals I've obtained are very fine needles or an amorphous powder. How can I get larger, well-defined crystals?
A3: The formation of fine needles or an amorphous solid is often a result of rapid precipitation from a highly supersaturated solution.
Causality and Solution Pathway:
-
High Rate of Nucleation: When nucleation happens too quickly, a large number of small crystals form instead of a smaller number of large crystals.
-
Action:
-
Slower Cooling: As with oiling out, a slower cooling rate is crucial. Allow the solution to cool to room temperature undisturbed, and then gradually cool it further in a refrigerator or ice bath.
-
Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. This will create a less supersaturated solution upon cooling, favoring slower crystal growth.
-
Solvent System Modification: Experiment with solvent mixtures. For instance, a mixture of a good solvent and a poor solvent can sometimes promote the growth of higher-quality crystals. Amides, in general, tend to crystallize well from hydrogen-bonding solvents.[5]
-
-
Q4: My crystal yield is very low. How can I improve it?
A4: A low yield can be attributed to several factors, including incomplete precipitation or using an excessive amount of solvent.
Causality and Solution Pathway:
-
Excess Solvent: Using too much solvent to dissolve the compound will result in a significant amount of the product remaining in the mother liquor even after cooling.
-
Action:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Concentrate the Mother Liquor: After filtering your initial crop of crystals, you can often obtain a second crop by carefully evaporating some of the solvent from the filtrate and cooling it again.
-
-
-
Incomplete Cooling: If the solution is not cooled sufficiently, a substantial amount of the compound may remain dissolved.
-
Action: After the solution has cooled to room temperature, place it in an ice bath or refrigerator for a period to maximize precipitation.
-
Q5: I suspect I have different crystal forms (polymorphs) in different batches. How can I control this?
A5: Polymorphism is a known phenomenon for thiazole and carboxamide-containing compounds.[1][2][3] The formation of a specific polymorph can be highly sensitive to crystallization conditions.
Causality and Solution Pathway:
-
Inconsistent Crystallization Conditions: Variations in solvent, cooling rate, agitation, and temperature can lead to the formation of different polymorphs.
-
Action:
-
Standardize Your Protocol: Meticulously control and document all crystallization parameters to ensure consistency between batches.
-
Seeding: Use seed crystals of the desired polymorph to direct the crystallization towards that specific form.
-
-
-
Solvent Effects: The choice of solvent can have a profound impact on which polymorph is favored.
-
Action: Conduct a solvent screen using a range of solvents with different polarities and hydrogen bonding capabilities to identify the conditions that consistently produce the desired polymorph.
-
III. Experimental Protocols & Data
Qualitative Solubility Profile
A preliminary assessment of solubility is crucial for selecting an appropriate crystallization solvent. The following table provides an estimated qualitative solubility profile for this compound based on its chemical structure and the behavior of similar compounds.
| Solvent | Polarity | Hydrogen Bonding | Predicted Solubility | Rationale |
| Water | High | Donor & Acceptor | Slightly Soluble | The polar groups suggest some water solubility, but the overall organic structure may limit it. pH will have a significant impact. |
| Methanol | High | Donor & Acceptor | Soluble | A good candidate for recrystallization due to its polarity and hydrogen bonding capabilities. |
| Ethanol | High | Donor & Acceptor | Soluble | Similar to methanol, often used for recrystallization of thiazole derivatives.[6] |
| Acetone | Medium | Acceptor | Moderately Soluble | A polar aprotic solvent that should be a reasonable solvent. |
| Ethyl Acetate | Medium | Acceptor | Sparingly Soluble | Lower polarity may make it a suitable anti-solvent or for slower crystallization. |
| Dichloromethane (DCM) | Low | Weak Acceptor | Sparingly Soluble | Likely to be a poor solvent, potentially useful as an anti-solvent. |
| Toluene | Low | None | Insoluble | A non-polar aromatic solvent, unlikely to be a good solvent. |
| Hexane/Heptane | Very Low | None | Insoluble | Non-polar aliphatic solvents, useful as anti-solvents. |
General Recrystallization Protocol
This protocol provides a starting point for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Methanol or Ethanol)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, but recommended to prevent solvent loss)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring. Add small portions of the solvent until the compound is completely dissolved. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
IV. Visualization of Workflows
Troubleshooting Crystallization Failures
Caption: A systematic approach to controlling polymorphism during crystallization.
V. References
-
Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. (2022). NIH. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC - NIH. [Link]
-
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2022). MDPI. [Link]
-
Traditional and Novel Methods for Cocrystal Formation: A Mini Review. (2018). Systematic Reviews in Pharmacy. [Link]
-
Carbamazepine–p-aminosalicylic acid cocrystals and their solvates: structural and thermodynamic aspects. (2017). RSC Publishing. [Link]
-
Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide. (2017). PMC - NIH. [Link]
-
Polymorphism in the structure of N-(5-methyl-thia-zol-2-yl)-4-oxo-4 H-chromene-3-carboxamide. (2017). PubMed. [Link]
-
Polymorphism in carboxamide compounds with high-Z′ crystal structures. (2021). RSC Publishing. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). PMC - NIH. [Link]
-
2-(Methylamino)-1,3-thiazole-4-carboxylic acid hydrate. (n.d.). PubChem. [Link]
-
Co-Crystals For Improving Solubility And Bioavailability Of Pharmaceutical Products. (2021). ResearchGate. [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (2021). PMC - NIH. [Link]
-
Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. (2012). ResearchGate. [Link]
-
Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii. (2022). PubMed Central. [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). PubMed Central. [Link]
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2017). ResearchGate. [Link]
-
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide. (2013). PMC - NIH. [Link]
-
(PDF) Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4- Carboxamide as Antimicrobial and Anti-inflammatory Agents. (2014). ResearchGate. [Link]
-
Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. (2019). PubMed. [Link]
-
Solubility Behavior of Ethyl l -Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. (2021). ResearchGate. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. (2010). Journal of the Chinese Chemical Society. [Link]
-
Synthesis and Solvatochromism of New Thiazole Derivatives Bearing N,N-Bis(2-methoxyethyl) Benzenesulfonamide Moiety. (2022). NIH. [Link]
-
Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (2022). Molecular Diversity. [Link]
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SOLUBILITY DATA SERIES. (n.d.). IUPAC. [Link]
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- 4. Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Thiazole Carboxamide Synthesis
Welcome to the technical support center for thiazole carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. As Senior Application Scientists, we have compiled our field-proven insights into this comprehensive resource to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the thiazole carboxamide backbone?
A1: The most prevalent strategy involves a two-stage process: first, the construction of the thiazole ring, often via the Hantzsch thiazole synthesis, followed by the formation of the amide bond. The Hantzsch synthesis typically involves reacting an α-haloketone with a thioamide.[1][2][3] The subsequent amide coupling is commonly achieved by activating the thiazole carboxylic acid and reacting it with a desired amine.
Q2: My amide coupling reaction is not working. What are the first things I should check?
A2: For a failing amide coupling reaction, begin by assessing the fundamentals:
-
Reagent Quality: Ensure your coupling reagents, amines, and carboxylic acids are pure and, most importantly, anhydrous. Many coupling reagents are highly sensitive to moisture.[4]
-
Solvent Purity: Use anhydrous solvents. The presence of water can lead to the hydrolysis of activated intermediates, significantly reducing your yield.[4][5]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Q3: Which amide coupling reagent should I choose for my thiazole carboxylic acid?
A3: The choice of coupling reagent depends on your specific substrates.
-
For standard couplings, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (Hydroxybenzotriazole), are effective and economical.[6][7]
-
For challenging substrates, such as sterically hindered amines or electron-deficient anilines, more potent uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are recommended as they react faster and can overcome higher activation barriers.[4][8][9][10]
-
Alternatively, converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be effective, especially for difficult couplings, though the conditions are harsher.[7][11]
Q4: Can I build the carboxamide first and then form the thiazole ring?
A4: Yes, this is a viable alternative strategy. For instance, you could synthesize a thioamide that already contains the desired amide functionality and then react it with an α-haloketone in a Hantzsch-type cyclization to form the final thiazole carboxamide. This approach can be advantageous if the amine required for the coupling is not compatible with the conditions of the thiazole ring formation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during thiazole carboxamide synthesis.
Issue 1: Low or No Product Yield
Low product yield is one of the most frequent challenges. The underlying cause can often be traced to reagent integrity, reaction conditions, or suboptimal activation.
Potential Causes & Solutions
-
Moisture Contamination:
-
Causality: The activated carboxylic acid intermediate is a highly reactive species (e.g., O-acylisourea for carbodiimide couplings) that is susceptible to hydrolysis by water.[4] This hydrolysis reverts the intermediate back to the starting carboxylic acid, halting the reaction.
-
Solution:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use high-purity, anhydrous solvents. Consider using freshly distilled solvents or those from a solvent purification system.
-
Store hygroscopic coupling reagents (e.g., HATU, EDC) in a desiccator.[4] Allow reagents to warm to room temperature before opening to prevent condensation.
-
Run the reaction under a positive pressure of an inert gas like nitrogen or argon.
-
-
-
Ineffective Carboxylic Acid Activation:
-
Causality: The chosen coupling reagent may not be sufficiently reactive to activate your specific thiazole carboxylic acid, particularly if the acid is sterically hindered or electronically deactivated.
-
Solution:
-
Switch to a more powerful coupling reagent. If EDC/HOBt fails, try a uronium salt like HATU or HBTU, which are known to be more efficient for difficult couplings.[8][10]
-
For particularly stubborn cases, consider converting the carboxylic acid to the more reactive acyl fluoride using a reagent like TFFH, or to an acyl chloride with oxalyl chloride or thionyl chloride before adding the amine.[7][10]
-
-
-
Poor Reactant Solubility:
-
Causality: If any of the reactants (thiazole carboxylic acid, amine, or coupling reagent) are not fully dissolved, the reaction becomes heterogeneous, severely limiting the reaction rate and leading to an incomplete reaction.[4]
-
Solution:
-
Select a solvent in which all components are soluble. Anhydrous N,N-Dimethylformamide (DMF) is a common and effective choice for its high polarity and solvating power.[4][6] Other options include Dichloromethane (DCM) and Tetrahydrofuran (THF).[4][12]
-
If solubility remains an issue, gentle heating may be required. However, be cautious as elevated temperatures can also promote side reactions.[13]
-
-
-
Sub-optimal Stoichiometry or Temperature:
-
Causality: The molar ratios of reactants and the reaction temperature are critical parameters that dictate reaction efficiency. An excess of the amine is often used to drive the reaction to completion, while the optimal temperature balances reaction rate with the stability of intermediates and products.
-
Solution:
-
Systematically optimize the stoichiometry. A common starting point is a slight excess of the amine and coupling reagent relative to the carboxylic acid.
-
Many coupling reactions are initiated at 0 °C to control the initial exothermic activation step and then allowed to warm to room temperature.[4] For sluggish reactions, gentle heating (e.g., 40-50 °C) may improve the yield, but should be monitored by TLC or LC-MS to check for decomposition.[13]
-
-
Optimization Workflow for Low Yield
Below is a decision-making workflow to systematically address low-yield issues.
Caption: Troubleshooting workflow for low product yield.
Issue 2: Impurity Profile Issues & Side Reactions
The formation of byproducts can complicate purification and reduce the overall yield of the desired thiazole carboxamide.
Potential Causes & Solutions
-
Racemization of Chiral Centers:
-
Causality: If your thiazole or amine contains a chiral center, particularly an α-amino acid derivative, the basic conditions (e.g., using DIPEA) and activated intermediates can promote epimerization, leading to a racemic or diastereomeric mixture.[14]
-
Solution:
-
Use racemization-suppressing additives. Additives like HOBt or HOAt are known to minimize racemization when used with carbodiimide or uronium salt coupling reagents.[8][15]
-
Keep the reaction temperature low. Running the reaction at 0 °C or below can help suppress the rate of epimerization.
-
Minimize the pre-activation time. The longer the activated acid intermediate exists before reacting with the amine, the greater the chance of racemization. Add the amine shortly after the activating agents.[16]
-
-
-
Formation of Guanidinium Byproduct:
-
Causality: With uronium-based reagents like HATU or HBTU, the amine nucleophile can sometimes react with the coupling reagent itself instead of the activated carboxylic acid. This forms a stable guanidinium byproduct and consumes the amine.
-
Solution:
-
-
Formation of N-Acylurea Byproduct (with Carbodiimides):
-
Causality: When using carbodiimides like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct, especially if the subsequent nucleophilic attack by the amine is slow (e.g., with a hindered amine).
-
Solution:
-
Use an additive like HOBt or NHS (N-Hydroxysuccinimide). These additives trap the O-acylisourea intermediate by converting it to a more stable active ester, which is less prone to rearrangement but still reactive enough to form the amide.[7]
-
-
Recommended Reagent Stoichiometry and Conditions
The following table summarizes recommended starting conditions for common coupling protocols to minimize side reactions and maximize yield.
| Coupling Protocol | Carboxylic Acid (eq) | Coupling Reagent (eq) | Additive (eq) | Amine (eq) | Base (eq) | Solvent | Temp (°C) |
| EDC / HOBt | 1.0 | EDC (1.2) | HOBt (1.2) | 1.1 - 1.2 | DIPEA (2.0) | DMF, DCM | 0 to RT |
| HATU | 1.0 | HATU (1.1) | N/A | 1.2 | DIPEA (2.0-3.0) | DMF | 0 to RT |
| Acyl Chloride | 1.0 | SOCl₂ or (COCl)₂ (1.5) | N/A | 1.5 | Pyridine or Et₃N (2.0) | DCM, THF | 0 to RT |
Note: Equivalents are relative to the limiting reagent, typically the carboxylic acid. DIPEA = N,N-Diisopropylethylamine; RT = Room Temperature.
Issue 3: Purification Challenges
Even with a successful reaction, isolating the pure thiazole carboxamide can be difficult.
Potential Causes & Solutions
-
Residual Coupling Reagent Byproducts:
-
Causality: Byproducts from coupling reagents (e.g., dicyclohexylurea (DCU) from DCC, or HOBt) can co-elute with the product during column chromatography.
-
Solution:
-
DCU (from DCC): DCU is insoluble in many organic solvents. Much of it can be removed by simple filtration of the reaction mixture before workup.
-
EDU (from EDC) and HOBt: These are water-soluble. A standard aqueous workup involving washes with dilute acid (e.g., 1M HCl) to remove basic components, followed by dilute base (e.g., sat. NaHCO₃) to remove acidic components like HOBt and unreacted carboxylic acid, is highly effective.
-
-
-
Product is a Stubborn Oil:
-
Causality: The product may not crystallize easily, making isolation by recrystallization impossible and complicating chromatographic purification.
-
Solution:
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes, diethyl ether, or a mixture of the two.
-
Chromatography: If trituration fails, careful column chromatography is the best option. Use a shallow solvent gradient to achieve the best separation from closely eluting impurities.
-
-
General Purification Protocol
Caption: Standard experimental workflow for workup and purification.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Cai, W.X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. Available from: [Link]
-
ResearchGate. Optimization of the temperature for the coupling reaction. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. Available from: [Link]
-
Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]
-
YouTube. synthesis of thiazoles. (2019). Available from: [Link]
-
Al-Suhaimi, K.S., et al. (2023). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022). Available from: [Link]
-
Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available from: [Link]
-
Bramley, S.E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Valeur, E. & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
ResearchGate. Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. (2011). Available from: [Link]
-
ResearchGate. Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. Available from: [Link]
-
Beilstein Journals. Thiazole formation through a modified Gewald reaction. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
Growing Science. Process optimization for acid-amine coupling: a catalytic approach. (2023). Available from: [Link]
-
Al-Ostath, A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. National Institutes of Health. Available from: [Link]
-
National Center for Biotechnology Information. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2015). Available from: [Link]
-
Springer. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). Available from: [Link]
-
ACS Publications. Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. (2021). Available from: [Link]
-
ACS Publications. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (2023). Available from: [Link]
-
MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2016). Available from: [Link]
-
Bentham Science. Recent Development in the Synthesis of Thiazoles. (2022). Available from: [Link]
-
International Journal of Pharmaceutical and Biological Archives. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Available from: [Link]
-
Taylor & Francis Online. Review of the synthesis and biological activity of thiazoles. (2020). Available from: [Link]
-
Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
The University of Queensland. Thiazoles in Peptides and Peptidomimetics. Available from: [Link]
-
ScienceDirect. Recent development of peptide coupling reagents in organic synthesis. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
National Institutes of Health. Thiazole substitution of a labile amide bond—a new option toward antiplasmodial pantothenamide-mimics. (2018). Available from: [Link]
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Technical Support Center: Mitigating Off-Target Effects of Small Molecule Kinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction from the Senior Application Scientist:
Welcome to the technical support center. This guide is designed to address the critical challenge of managing off-target effects, a common hurdle in the development of small molecule inhibitors. While your query specified N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide, a comprehensive literature review reveals limited specific data on the off-target profile of this particular molecule. However, its thiazole carboxamide scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors.
Therefore, this guide will focus on the broader, highly relevant topic of identifying and mitigating off-target effects for small molecule kinase inhibitors, using the principles that would apply to this compound. Most small molecule drugs interact with unintended biological targets, which can lead to toxicity or unexpected pharmacological effects.[1] Proactively identifying and mitigating these interactions is paramount for advancing a compound from a promising hit to a viable therapeutic candidate.[2] This resource provides field-proven insights and actionable protocols to help you navigate this complex process.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and strategic questions researchers face when dealing with potential off-target activities of their compounds.
Q1: What are off-target effects and why are they a primary concern for kinase inhibitors?
A1: Off-target effects are unintended interactions between a drug or compound and cellular components other than its primary therapeutic target. For kinase inhibitors, this is a significant concern due to the high degree of structural conservation within the ATP-binding site across the human kinome, which comprises over 500 protein kinases.[3] This similarity means that a compound designed to inhibit one kinase can inadvertently inhibit others, leading to unforeseen biological consequences, toxicity, or even a misleading interpretation of experimental results.[4] Early and thorough characterization of an inhibitor's selectivity profile is crucial to minimize the risk of downstream failures in clinical development.[2][4]
Q2: At what stage in my research should I start thinking about off-target effects?
A2: Off-target assessment should begin as early as the hit-to-lead stage of a drug discovery campaign.[2][5] Incorporating counter-screens and selectivity profiling early ensures that resources are focused on the most promising and selective chemical matter.[5] Waiting until later stages can lead to significant investment in compounds that are ultimately shelved due to unforeseen toxicity or a mechanism of action that is different from what was initially hypothesized.
Q3: What is the difference between a counter-screen and a selectivity screen?
A3: While related, they serve distinct purposes:
-
Counter-Screen: This is designed to identify and eliminate "false positives" or compounds that interfere with the assay technology itself (e.g., luciferase inhibitors in a luminescence-based assay).[5][6][7] It can also be used to rule out compounds with undesirable, broad-acting properties like cytotoxicity.[6][8] A counter-screen often involves running the primary assay in the absence of the intended biological target.[6]
-
Selectivity Screen (or Profiling): This is a broader screen performed to determine the specificity of a compound against a panel of related biological targets. For a kinase inhibitor, this would involve testing its activity against a large panel of other kinases (kinome screening) to determine its selectivity profile.[3][9] This helps identify specific off-targets that might contribute to the compound's biological activity or cause toxicity.[2]
Q4: Can computational tools reliably predict off-target effects?
A4: Computational or in silico approaches are powerful and cost-effective tools for predicting potential off-target interactions.[10] Methods like chemical similarity searches, quantitative structure-activity relationship (QSAR) modeling, and molecular docking can screen a compound against thousands of protein targets to generate a list of potential hits.[1][11][12] These predictions can guide the design of wet-lab experiments. However, they are not a replacement for experimental validation.[13] The complexity of the cellular environment means that in silico tools can generate both false positives and false negatives, making empirical testing essential.[14]
Part 2: Troubleshooting Guide: Identifying and Mitigating Off-Target Effects
This section provides structured troubleshooting workflows for common experimental challenges related to off-target effects.
Issue 1: Inconsistent or Unexpected Phenotype in Cell-Based Assays
You observe a potent cellular effect (e.g., apoptosis, cell cycle arrest), but it doesn't correlate well with the on-target biochemical potency, or you suspect another mechanism is at play.
Caption: Workflow for troubleshooting unexpected cellular phenotypes.
Protocol 2.1: Cellular Target Engagement Assay
-
Objective: To confirm that your compound binds to its intended kinase target within a live cell.
-
Methodology (Example using NanoBRET™): This technology measures compound binding by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.
-
Transfect cells (e.g., HEK293) with a plasmid encoding your kinase of interest fused to NanoLuc® luciferase.
-
Plate the transfected cells in a multi-well plate and allow them to adhere.
-
Add the NanoBRET™ tracer (a fluorescent ligand for the kinase) to the cells.
-
Add your test compound in a dose-response manner. If your compound binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.
-
Add the Nano-Glo® substrate to measure the luciferase signal.
-
Read the plate on a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) wavelengths.
-
Calculate the BRET ratio and plot it against the compound concentration to determine the cellular IC50.
-
-
Rationale: This assay provides direct evidence of target binding in a physiological context, which is more relevant than a purely biochemical assay.[15] A significant rightward shift in potency from the biochemical IC50 to the cellular IC50 could indicate poor cell permeability or high ATP competition, while a lack of engagement suggests the observed phenotype is off-target.
Protocol 2.2: Broad Kinome Selectivity Profiling
-
Objective: To identify specific unintended kinase targets.
-
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
-
Provide the CRO with your compound at a specified concentration (e.g., 1 µM).
-
The CRO will screen your compound against a large panel of purified kinases (e.g., the scanMAX panel of 468 kinases).
-
The assay format is often a radiometric one, such as the ³³P-ATP filter binding assay, which is considered a gold standard for its reliability.[3]
-
Results are reported as percent inhibition of each kinase relative to a DMSO control.
-
-
Data Interpretation: Pay close attention to any kinases that are inhibited by >50% or >75%. These are potential off-targets that require further investigation. This data is critical for understanding the compound's overall biological activity and potential liabilities.[9][16]
Issue 2: My Compound Shows Activity in the Primary Assay, but Fails in Secondary or Cellular Assays
This is a classic sign of an assay artifact or a compound that is not truly acting on the intended biological target.
Caption: Workflow for identifying and triaging false-positive compounds.
Protocol 2.3: Luciferase Inhibition Counter-Screen
-
Objective: To identify compounds that directly inhibit the luciferase reporter enzyme, a common source of false positives in luminescence-based assays.[5][6]
-
Methodology:
-
In a multi-well plate, add assay buffer, ATP, and purified luciferase enzyme (e.g., firefly luciferase).
-
Add your test compound in a dose-response format.
-
Initiate the reaction by adding the luciferin substrate.
-
Immediately read the luminescence signal on a plate reader.
-
A dose-dependent decrease in signal indicates direct inhibition of luciferase.
-
-
Rationale: This simple and inexpensive assay can save significant resources by quickly eliminating compounds that produce artifacts in your primary screen.[7]
Protocol 2.4: Aggregation Assay
-
Objective: To determine if the compound is a promiscuous inhibitor due to the formation of colloidal aggregates.
-
Methodology:
-
Run your primary biochemical assay under two conditions:
-
Standard assay buffer.
-
Standard assay buffer supplemented with a non-ionic detergent (e.g., 0.01% Triton X-100).
-
-
Test your compound in dose-response under both conditions.
-
If the compound's potency is significantly reduced (e.g., >10-fold increase in IC50) in the presence of the detergent, it is likely acting via an aggregation-based mechanism.
-
-
Rationale: Aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition.[7] This effect is disrupted by detergents, providing a straightforward way to identify these problematic compounds.
Part 3: Data Summary and Interpretation
Effective mitigation of off-target effects relies on the careful analysis of quantitative data. The table below provides an example of how to organize and interpret data for a lead compound.
| Parameter | On-Target Kinase (Kinase X) | Off-Target 1 (Kinase Y) | Off-Target 2 (Kinase Z) | Assay Artifact (Luciferase) |
| Biochemical IC50 | 50 nM | 250 nM | 5 µM | > 50 µM |
| Cellular Target Engagement IC50 | 200 nM | 1 µM | > 10 µM | N/A |
| Selectivity Window (vs. On-Target) | N/A | 5-fold (Biochem) | 100-fold (Biochem) | > 1000-fold |
| Interpretation & Action | Potent on-target activity confirmed in cells. | Moderate Off-Target Risk. The 5-fold selectivity is a concern. The cellular potency is weaker, suggesting a potential therapeutic window. Monitor phenotypes associated with Kinase Y. | Low Off-Target Risk. The >100-fold selectivity window suggests this interaction is unlikely to be significant at therapeutic concentrations. | No Assay Artifact. The compound does not interfere with the assay technology. |
Key Takeaway: A "good" compound should ideally have a selectivity window of at least 30-fold to 100-fold against other kinases to minimize the risk of off-target effects.[2]
References
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Google.
- High-throughput biochemical kinase selectivity assays: panel development and screening applic
- The Importance of Counter Screens in HTS.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Google.
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.Google.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.NIH.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.MDPI.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.Celtarys Research.
- How can off-target effects of drugs be minimised?
- Activity-Based Kinase Selectivity and Profiling Services.AssayQuant.
- Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics.PMC - NIH.
- Kinase Panel Screening and Profiling Service.Reaction Biology.
- ACDD - Our Process.The University of Arizona.
- KINASE PROFILING & SCREENING.Reaction Biology.
- Off-target effects in CRISPR/Cas9 gene editing.PMC - NIH.
- Spotlight: Cell-based kinase assay form
- Mitigating risk in academic preclinical drug discovery.PMC - PubMed Central.
- Cell Based Kinase Assays.Luceome Biotechnologies.
- Counter-Screen Service.
- Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference.PMC - NIH.
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- 11. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. assayquant.com [assayquant.com]
Technical Support Center: N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide (NMTC)
Welcome to the technical support guide for N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide (NMTC). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the experimental use of NMTC, with a specific focus on resolving common issues encountered in dose-response studies.
Introduction to NMTC
This compound, hereafter referred to as NMTC, is a potent and selective small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[1][2] NMTC is designed to target the catalytic subunit of PI3K, thereby blocking downstream signaling and inhibiting the growth of cancer cells dependent on this pathway.[1][2][3][4]
dot graph "PI3K_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4"]; PI3K [label="PI3K", fillcolor="#EA4335", shape=ellipse, fontcolor="#FFFFFF"]; NMTC [label="NMTC", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#5F6368"]; PIP3 [label="PIP3", fillcolor="#34A853"]; PDK1 [label="PDK1", fillcolor="#4285F4"]; Akt [label="Akt", fillcolor="#4285F4"]; mTORC1 [label="mTORC1", fillcolor="#4285F4"]; Proliferation [label="Cell Growth &\nSurvival", shape=cds, fillcolor="#202124"]; PTEN [label="PTEN", shape=ellipse, fillcolor="#5F6368"];
// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; NMTC -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; PTEN -> PIP3 [label="Dephosphorylates", color="#5F6368", fontcolor="#5F6368", arrowhead=tee]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; } } Caption: Simplified PI3K/Akt/mTOR signaling pathway showing the inhibitory action of NMTC on PI3K.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues researchers encounter when generating dose-response curves with NMTC.
Issue 1: Atypical Dose-Response Curves (Biphasic or U-Shaped)
Question: Why am I observing a biphasic (U-shaped) dose-response curve? At low concentrations, NMTC shows the expected inhibitory effect, but at higher concentrations, the effect reverses or diminishes.
Answer: This is a classic case of a non-monotonic or hormetic dose-response relationship, which can be caused by several factors.[5][6]
-
Causality 1: Off-Target Effects. At low nanomolar concentrations, NMTC is highly selective for PI3K. However, at higher micromolar concentrations, it may begin to interact with other cellular targets ("off-targets").[7][8][9] This can trigger opposing signaling pathways or induce cellular stress, confounding the primary inhibitory effect.[10] For some drugs, these off-target effects can even be responsible for their therapeutic action.[8][10]
-
Causality 2: Compound Precipitation. NMTC, like many small molecules, has limited aqueous solubility. At high concentrations, it can precipitate out of the cell culture medium. This reduces the bioavailable concentration of the compound, leading to a weaker-than-expected effect and causing the curve to plateau or reverse.[11]
-
Causality 3: Cytotoxicity. High concentrations of NMTC might induce cytotoxicity through mechanisms independent of PI3K inhibition. This can lead to a sharp decrease in cell viability that can be misinterpreted by certain assay types (e.g., metabolic assays like MTT), leading to artifacts in the dose-response curve.
Issue 2: Poor Potency (High IC50) and/or Poor Reproducibility
Question: My IC50 value for NMTC is much higher than the literature value, and my results are inconsistent between experiments. What could be the cause?
Answer: This is a common and frustrating issue in cell-based assays. The root cause often lies in subtle, uncontrolled variables in the experimental setup.[12][13][14][15]
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Compound Instability | Rationale: Small molecules can degrade in aqueous cell culture media over the course of a multi-day experiment, reducing the effective concentration.[16][17][18][19] Action: Perform a stability test. Incubate NMTC in your complete cell culture medium at 37°C for the duration of your assay (e.g., 72 hours). Analyze the concentration of the parent compound at different time points (0, 24, 48, 72h) using HPLC or LC-MS.[20] If degradation is significant (>10-15%), consider more frequent media changes with freshly prepared NMTC. |
| Serum Protein Binding | Rationale: NMTC can bind to proteins in fetal bovine serum (FBS), primarily albumin.[21][22] Only the unbound ("free") fraction of the drug is available to enter cells and interact with PI3K.[21] High serum concentrations will sequester the compound, leading to a rightward shift in the dose-response curve and a higher apparent IC50.[23][24][25] Action: Perform an "IC50 shift" assay. Run your dose-response experiment in parallel with different serum concentrations (e.g., 10%, 5%, 1%, and 0.5% FBS). A lower IC50 value at lower serum concentrations strongly indicates significant protein binding.[23][25] |
| Cellular Factors | Rationale: The physiological state of your cells can dramatically impact their response to a drug.[15] Factors like high cell passage number, mycoplasma contamination, or reaching over-confluency can alter signaling pathways and drug sensitivity.[15] Action: Standardize your cell culture practice.[26] Use cells within a consistent, low passage number range. Regularly test for mycoplasma. Seed cells at a density that ensures they remain in the exponential growth phase throughout the experiment and do not become over-confluent.[14] |
| Inaccurate Dilutions | Rationale: Errors in preparing the serial dilutions are a major source of variability. Small inaccuracies in the initial steps are magnified throughout the dilution series.[27] Action: Follow best practices for serial dilutions. Use calibrated pipettes and fresh tips for each transfer.[28] Prepare a sufficient volume of your highest stock concentration in 100% DMSO, then perform intermediate dilutions before the final dilutions into culture medium to minimize solvent effects.[28][29][30][31] |
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a rapid method to estimate the solubility of NMTC under your specific experimental conditions, helping to diagnose issues related to compound precipitation.[32][33][34][35][36]
Materials:
-
NMTC stock solution (e.g., 10 mM in 100% DMSO)
-
Assay buffer (e.g., PBS or your complete cell culture medium)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Preparation: Add 98 µL of your assay buffer to the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM NMTC stock solution to the first well (this creates a 200 µM solution with 2% DMSO).
-
Serial Dilution: Perform a 1:2 serial dilution across the plate.
-
Incubation: Incubate the plate at your experimental temperature (e.g., 37°C) for 1-2 hours.[35]
-
Measurement:
-
Nephelometry: Measure light scattering. A sharp increase in signal indicates the concentration at which precipitation occurs.[32][34]
-
UV Absorbance: Alternatively, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of NMTC to determine the concentration of the soluble compound.[32][34]
-
Protocol 2: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[37][38][39][40]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of NMTC. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blank wells.
-
Incubation: Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[37][38]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[37] Mix gently on a plate shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: After subtracting the blank, normalize the data to the vehicle control wells (representing 100% viability) and plot the dose-response curve using non-linear regression analysis.
References
-
Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC. PubMed Central. Available at: [Link]
-
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology. Available at: [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
-
PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]
-
A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology. Available at: [Link]
-
Potential Causes of Irreproducibility Revealed. The Scientist. Available at: [Link]
-
Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American Journal of Cancer Research. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
-
In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
-
How Do I Perform a Dose-Response Experiment?. GraphPad. Available at: [Link]
-
Simulating the influence of plasma protein on measured receptor affinity in biochemical assays reveals the utility of Schild analysis for estimating compound affinity for plasma proteins. National Institutes of Health. Available at: [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. Available at: [Link]
-
ADME Solubility Assay. BioDuro. Available at: [Link]
-
A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays. PubMed. Available at: [Link]
-
A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. National Institutes of Health. Available at: [Link]
-
Why can't I get reproducible results in cell based assays?. ResearchGate. Available at: [Link]
-
In Vitro Research Reproducibility: Keeping Up High Standards - PMC. PubMed Central. Available at: [Link]
-
How to do serial dilutions (including calculations). Integra Biosciences. Available at: [Link]
-
How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio. Available at: [Link]
-
Vitamins in cell culture media: Stability and stabilization strategies. PubMed. Available at: [Link]
-
Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. PubMed. Available at: [Link]
-
Unleashing the Power of Serial Dilution Series: A Step by Step Guide. FasterCapital. Available at: [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science. Available at: [Link]
-
Off Target Effect. Massive Bio. Available at: [Link]
-
Serial Dilution Protocol. BPS Bioscience. Available at: [Link]
-
How to know the stability of drugs and reagents in the cell culture media?. ResearchGate. Available at: [Link]
-
Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC. National Institutes of Health. Available at: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]
-
A simple method for predicting serum protein binding of compounds from IC50 shift analysis for in vitro assays | Request PDF. ResearchGate. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
-
How to prepare a Serial Dilution. YouTube. Available at: [Link]
-
(PDF) Guidelines for cell viability assays. ResearchGate. Available at: [Link]
-
Equation: Biphasic dose-response. GraphPad. Available at: [Link]
-
Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC. National Institutes of Health. Available at: [Link]
-
Biphasic Dose Response. SPIE Digital Library. Available at: [Link]
-
Implications of Plasma Protein Binding for Pharmacokinetics and Pharmacodynamics of the γ-Secretase Inhibitor RO4929097. AACR Journals. Available at: [Link]
Sources
- 1. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Frontiers | A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma [frontiersin.org]
- 5. Modeling Biphasic, Non-Sigmoidal Dose-Response Relationships: Comparison of Brain-Cousens and Cedergreen Models for a Biochemical Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiedigitallibrary.org [spiedigitallibrary.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. massivebio.com [massivebio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Potential Causes of Irreproducibility Revealed | The Scientist [the-scientist.com]
- 13. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 20. researchgate.net [researchgate.net]
- 21. Simulating the influence of plasma protein on measured receptor affinity in biochemical assays reveals the utility of Schild analysis for estimating compound affinity for plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 27. ossila.com [ossila.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. integra-biosciences.com [integra-biosciences.com]
- 30. fastercapital.com [fastercapital.com]
- 31. youtube.com [youtube.com]
- 32. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 33. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 34. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. enamine.net [enamine.net]
- 36. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 37. clyte.tech [clyte.tech]
- 38. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. Cell viability assays | Abcam [abcam.com]
preventing degradation of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide in assays
Here is the technical support center with troubleshooting guides and FAQs for preventing the degradation of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide in assays.
A Guide to Preventing Compound Degradation and Ensuring Assay Integrity
Welcome to the technical support resource for this compound. As Senior Application Scientists, we understand that the success of your research hinges on the reliability and reproducibility of your assays. The stability of your small molecule is a critical, yet often overlooked, parameter that can significantly impact experimental outcomes.
This guide provides in-depth, experience-driven advice to help you identify, troubleshoot, and prevent the degradation of this compound in your experimental workflows. We will move beyond simple instructions to explain the chemical principles behind our recommendations, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs): Proactive Stability Management
This section addresses the most common questions regarding the handling and storage of this compound to proactively prevent degradation.
Q1: What are the primary chemical liabilities of this compound that can lead to degradation in an assay?
A1: The structure of this compound contains two key functional groups susceptible to degradation under common assay conditions: the thiazole ring and the carboxamide group.
-
Hydrolysis: The N-methylcarboxamide functional group is susceptible to hydrolysis, especially under strong acidic or basic conditions, which would cleave the amide bond.[1] While stable at neutral pH, prolonged incubation in buffers with a pH far from neutral can accelerate this process.
-
Photodegradation: Thiazole rings, particularly those with aryl or amino substituents, can be sensitive to light, especially UV radiation.[1] The degradation mechanism can involve a reaction with singlet oxygen via a [4+2] cycloaddition, forming an unstable intermediate that rearranges into degradation products.[1][2]
-
Oxidation: The electron-rich nature of the thiazole ring and the amino substituents makes the compound susceptible to oxidation.[3] This can be initiated by reactive oxygen species (ROS) in cellular assays or by certain buffer components.
Q2: How should I properly store the solid compound and its stock solutions to ensure long-term stability?
A2: Proper storage is the first line of defense against degradation.[4] The key is to mitigate exposure to heat, light, and moisture.
| Condition | Solid Compound | Stock Solution (in DMSO) | Rationale |
| Temperature | -20°C or -80°C | -20°C or -80°C | Low temperatures slow down all chemical degradation reactions.[5][6] |
| Light | Store in amber vial/dark | Store in amber vial/dark | Prevents photodegradation of the light-sensitive thiazole ring.[1][2] |
| Moisture | Store with desiccant | Use anhydrous DMSO | Prevents hydrolysis of the carboxamide group and degradation from water. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Inert gas (Argon/Nitrogen) | Minimizes exposure to atmospheric oxygen, reducing the risk of oxidation. |
| Freeze/Thaw | N/A | Aliquot into single-use vials | Avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[4] |
Q3: What is the best solvent for preparing high-concentration stock solutions?
A3: Anhydrous, high-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[4]
Causality: DMSO is an excellent polar aprotic solvent that can dissolve a wide range of organic molecules. Using an anhydrous grade is critical to prevent the introduction of water, which could lead to slow hydrolysis of the carboxamide group over time, even during frozen storage. Ensure the final concentration of DMSO in your aqueous assay buffer is low and tolerated by your system, typically below 0.5%.[4]
Q4: My assay requires a long incubation period (24-72 hours). What precautions should I take?
A4: Long incubation times increase the risk of degradation. The primary factors to control are pH, light, and potential enzymatic activity in biological samples.[5][7]
-
pH Stability: Ensure your assay buffer is maintained at a stable, near-neutral pH (typically 6.8-7.6). Many drugs are most stable in the pH 4 to 8 range.[6]
-
Protect from Light: Incubators should be dark. If using plates on a lab bench, cover them with aluminum foil or use opaque, black microplates.
-
Assess Bio-degradation: If using serum, plasma, or cell lysates, consider that metabolic enzymes could modify the compound.[5] Running a control experiment with heat-inactivated biological matrix can help determine if enzymatic degradation is occurring.
Troubleshooting Guide: Identifying and Solving Degradation Issues
This section is designed to help you diagnose and resolve common assay problems that may be rooted in compound instability.
Problem 1: Low or No Assay Signal
Symptom: You observe a very weak or completely absent dose-response curve, even at high concentrations of the compound.
Possible Cause: The compound may be degrading into an inactive form upon dilution into the aqueous assay buffer or during incubation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or absent assay signal.
Problem 2: High Variability and Poor Reproducibility
Symptom: You observe significant well-to-well variability (high %CV) or cannot reproduce results between experiments performed on different days.
Possible Cause: Inconsistent degradation due to subtle variations in experimental conditions (e.g., light exposure, incubation time, temperature fluctuations).
Key Areas to Investigate:
-
Light Exposure: Was one plate left on the bench longer than another before being placed in the incubator? Even ambient lab light can contribute to photodegradation over time.[8] Solution: Standardize all handling steps to minimize light exposure. Use opaque plates or cover plates with foil immediately after compound addition.
-
Temperature: Are you using a temperature-controlled autosampler for injections or additions?[8] A compound that is stable for hours on ice may degrade rapidly at room temperature. Solution: Keep all plates and reagent reservoirs chilled until the moment of use.
-
Stock Solution Age: Are you comparing data from a freshly prepared stock solution to data from a stock that is several weeks old? Solution: Always run a fresh dilution from a new or validated stock aliquot for critical experiments. Perform the stability check protocol below to define the usable life of your stock solution.
Protocol: A Practical Assay Stability Check
This experiment validates whether this compound is stable under your specific assay conditions. It is best analyzed by LC-MS, but can be adapted for HPLC-UV if a standard curve is available.
Objective: To quantify the amount of compound remaining after incubation in the complete assay matrix.
Methodology:
-
Prepare Samples: In triplicate, prepare three sets of tubes:
-
T=0 Control: Add your final concentration of the compound to the complete assay buffer (including all components: media, serum, etc.). Immediately quench the sample by adding 3-4 volumes of cold acetonitrile and vortex. This represents 100% of the initial compound.
-
T=X (Assay End): Add your final concentration of the compound to the complete assay buffer. Incubate this sample under the exact conditions of your assay (temperature, light, CO2, etc.) for the full duration (e.g., 24 hours). After incubation, quench with cold acetonitrile.
-
Matrix Blank: Prepare a sample of the assay buffer without the compound and process it identically to the T=X sample. This is your background control.
-
-
Sample Processing:
-
Centrifuge all quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
-
Analysis (LC-MS/HPLC):
-
Analyze the samples. The primary endpoint is the peak area of the parent compound.
-
-
Interpretation:
-
Calculate the percentage of compound remaining: (Mean Peak Area at T=X) / (Mean Peak Area at T=0) * 100.
-
Acceptable Stability: >85% of the compound remains.
-
Potential Issue: 70-85% of the compound remains. Consider optimizing the assay.
-
Unstable: <70% of the compound remains. The assay conditions are causing significant degradation and must be modified.
-
Visual Workflow for Stability Check
Caption: Experimental workflow for assessing compound stability in an assay matrix.
References
- Benchchem. Technical Support Center: Degradation Pathways for Thiazole-Based Compounds.
-
Wikipedia. Thiazole. Available from: [Link]
-
Khan, I., et al. (2021). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. Available from: [Link]
-
Anapharm. (2021). Considerations to properly assess drug stability within biological samples. Available from: [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available from: [Link]
- Benchchem. Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Available from: [Link]
- Reid, M. J., & Brewer, K. J. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices.
-
KCAS Bio. (2020). Unstable Small Molecule Therapeutic Analysis. Available from: [Link]
-
Al-karkhi, S. A. S. (2019). "Drug Stability and factors that affect on the drug stability" Review BY. ResearchGate. Available from: [Link]
-
ResearchGate. (2007). Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride. Available from: [Link]
-
ResearchGate. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
Technical Support Center: Optimization of N-substituted 2-(4-pyridinyl)thiazole Carboxamides
Welcome to the technical support center for the optimization of N-substituted 2-(4-pyridinyl)thiazole carboxamides. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis, optimization, and evaluation of this important class of compounds.
Part 1: Synthesis and Purification Troubleshooting
This section addresses common hurdles in the chemical synthesis and purification of the thiazole core and the final amide products.
Q1: My Hantzsch thiazole synthesis to form the 2-amino-4-(4-pyridinyl)thiazole core is resulting in a low yield and multiple byproducts. What are the most common contributing factors and solutions?
Low yields in the Hantzsch synthesis, a cornerstone reaction for this scaffold, are a frequent issue. The reaction involves the condensation of an α-haloketone with a thioamide source (like thiourea). Several factors can be at play:
-
Purity of Starting Materials: The stability of the α-haloketone, specifically 2-bromo-1-(pyridin-4-yl)ethanone, is critical. This reagent can degrade upon storage.
-
Causality: The presence of impurities or degradation products can lead to a cascade of side reactions, consuming your starting material and complicating purification.
-
Troubleshooting:
-
Verify Purity: Always check the purity of the α-haloketone by NMR or LC-MS before use.
-
Fresh is Best: If possible, use freshly prepared or newly purchased α-haloketone.
-
Thiourea Quality: Ensure the thiourea is dry and of high purity.
-
-
-
Reaction Conditions:
-
Causality: The Hantzsch synthesis can be sensitive to temperature and solvent. Excessive heat can promote the formation of undesired side products, including bis-thiazoles or other condensation products[1]. The choice of solvent affects reactant solubility and reaction rate.
-
Troubleshooting:
-
Temperature Control: Start the reaction at a moderate temperature (e.g., refluxing ethanol) and monitor progress by Thin Layer Chromatography (TLC). Avoid unnecessarily high temperatures or prolonged reaction times[2].
-
Solvent Choice: Ethanol is the most common and effective solvent for this reaction[3]. It provides good solubility for both the thiourea and the pyridinyl ethanone salt.
-
pH Consideration: The reaction is often performed under neutral to slightly acidic conditions. Some protocols suggest running the reaction under neutral or basic conditions to favor the formation of the desired 2-aminothiazole over the isomeric 2-imino-2,3-dihydrothiazole[1][2].
-
-
-
Work-up Procedure:
-
Causality: The 2-aminothiazole product can be basic. Improper work-up can lead to loss of product.
-
Troubleshooting: After the reaction is complete, the mixture is typically cooled and the product is precipitated by adding a base, such as aqueous ammonia or sodium carbonate solution, to neutralize the HBr salt formed[2][3]. Ensure the pH is sufficiently basic to precipitate the free amine.
-
Q2: I'm struggling with the amide coupling step between my thiazole-5-carboxylic acid and the desired aniline. What are the best practices?
The formation of the N-substituted carboxamide is the final key step. Low yields here often point to issues with activation of the carboxylic acid or the reactivity of the aniline.
-
Choice of Coupling Reagents:
-
Causality: The carboxylic acid on the electron-rich thiazole ring needs to be activated to react with the aniline. The choice of activating agent is crucial for an efficient reaction.
-
Recommendations:
-
Standard Reagents: For most anilines, standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with HOBt (Hydroxybenzotriazole) are effective.
-
Acid Chloride Formation: A more robust method involves converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive intermediate then readily couples with the aniline, often in the presence of a non-nucleophilic base like pyridine or triethylamine[4]. This method is particularly useful for less reactive anilines.
-
-
-
Reaction Conditions:
-
Causality: The reaction must be performed under anhydrous (water-free) conditions, as water will hydrolyze the activated acid or the acid chloride, leading back to the starting material.
-
Troubleshooting:
-
Dry Solvents: Use anhydrous solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF).
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent moisture from the air from interfering[5].
-
Base: A tertiary amine base (e.g., triethylamine, DIPEA) is typically required to scavenge the HCl produced during the reaction.
-
-
Part 2: Structure-Activity Relationship (SAR) Optimization
This section focuses on strategies to enhance the biological activity and drug-like properties of your compounds.
Q3: My lead compound has moderate potency. Which parts of the N-substituted 2-(4-pyridinyl)thiazole carboxamide scaffold should I modify to improve activity?
Systematic modification of the scaffold is key to improving potency. SAR studies have revealed several key insights into this compound class.[3][6]
-
The N-Substituent:
-
Insight: This position is highly tolerant of a wide variety of substituents and is the primary handle for optimization. The nature of the aryl or alkyl group attached to the carboxamide nitrogen directly influences potency and selectivity[3].
-
Strategy: Explore a range of substituted anilines (for N-aryl amides) or amines (for N-alkyl amides). Consider electronic effects (electron-donating vs. electron-withdrawing groups) and steric effects (ortho-, meta-, para-substitution). For example, in a series of angiogenesis inhibitors, an N-(3-methoxyphenyl) group was found to be highly effective[6].
-
-
The 4-Pyridinyl Moiety:
-
Insight: For many biological targets, this group is critical for activity, potentially acting as a hydrogen bond acceptor or making key interactions with the target protein. Modifications here are often detrimental to potency[3].
-
Strategy: Unless you have a strong structural hypothesis suggesting otherwise, it is generally advisable to keep the 4-pyridinyl group unmodified in early optimization.
-
-
The Thiazole Core:
-
Insight: The central thiazole ring acts as a rigid scaffold. Substitutions directly on the ring can be explored, but may be synthetically more challenging.
-
Strategy: Small alkyl groups (e.g., methyl) at the C4 position of the thiazole ring have been shown to be compatible with potent activity in some series[6].
-
SAR Optimization Workflow
The following diagram outlines a logical workflow for optimizing your lead compound based on these principles.
Caption: A workflow for SAR optimization of the thiazole carboxamide scaffold.
Q4: My compounds are potent but suffer from poor aqueous solubility. How can I address this?
Poor solubility is a common challenge in drug development that can hinder further testing and bioavailability.
-
Causality: The planar, aromatic nature of the 2-(4-pyridinyl)thiazole carboxamide core can lead to high lipophilicity (logP) and poor solubility.
-
Strategies:
-
Introduce Polar Groups: The most effective strategy is to introduce polar, ionizable, or hydrogen-bond-forming groups at the periphery of the molecule, typically on the N-substituent.
-
Common Solubilizing Groups: Consider incorporating groups like morpholine, piperazine, N-methylpiperazine, or short polyethylene glycol (PEG) chains. These can often be added to the N-aryl ring via an appropriate linker.
-
Disrupt Planarity: Introducing non-planar (sp³) centers can disrupt crystal packing and improve solubility. For example, using a cycloalkyl amine instead of an aniline in the amide coupling step.
-
Formulate as a Salt: The basic pyridine nitrogen provides a handle for salt formation with pharmaceutically acceptable acids (e.g., HCl, mesylate), which can dramatically improve aqueous solubility.
-
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic steps.
Protocol 1: Synthesis of Ethyl 2-amino-4-(pyridin-4-yl)thiazole-5-carboxylate
This protocol describes a common method for constructing the core thiazole ring system.
Materials:
-
Ethyl 2-chloro-3-oxo-3-(pyridin-4-yl)propanoate hydrochloride
-
Thiourea
-
Ethanol, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add ethyl 2-chloro-3-oxo-3-(pyridin-4-yl)propanoate hydrochloride (1.0 eq) and thiourea (1.2 eq).
-
Solvent Addition: Add anhydrous ethanol (approx. 0.2 M concentration).
-
Heating: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent). The reaction is typically complete within 4-6 hours.
-
Cooling & Precipitation: Once the starting material is consumed, remove the heat source and allow the flask to cool to room temperature. A precipitate may form.
-
Work-up: Slowly add saturated aqueous NaHCO₃ solution to the reaction mixture while stirring until the pH is basic (pH ~8-9). This neutralizes the HCl salt and precipitates the free amine product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove any residual impurities.
-
Drying: Dry the collected solid under vacuum to yield the desired ethyl 2-amino-4-(pyridin-4-yl)thiazole-5-carboxylate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: General Procedure for Amide Coupling via Acid Chloride
This protocol details the conversion of the thiazole carboxylic acid to the final N-substituted amide.
Materials:
-
2-Amino-4-(pyridin-4-yl)thiazole-5-carboxylic acid (prepared from hydrolysis of the ester from Protocol 1)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Substituted Aniline (1.1 eq)
-
Triethylamine (TEA) or Pyridine (2.5 eq)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line
Procedure:
-
Acid Chloride Formation:
-
Suspend the thiazole carboxylic acid (1.0 eq) in anhydrous DCM in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension in an ice bath (0 °C).
-
Add thionyl chloride (2.0 eq) dropwise via syringe. Add one drop of anhydrous DMF (catalyst).
-
Remove the ice bath and stir the mixture at room temperature for 2-3 hours, or until the suspension becomes a clear solution.
-
Remove the excess SOCl₂ and DCM under reduced pressure (in a fume hood) to obtain the crude acid chloride, which should be used immediately.
-
-
Amide Coupling:
-
Place the crude acid chloride under a nitrogen atmosphere and dissolve it in fresh anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired aniline (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the aniline/TEA solution dropwise to the cold acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight).
-
-
Monitoring & Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final N-substituted 2-(4-pyridinyl)thiazole carboxamide.
Part 4: Frequently Asked Questions (FAQs)
Q5: What are the primary biological targets for this class of compounds?
N-substituted 2-(4-pyridinyl)thiazole carboxamides are a versatile scaffold found in inhibitors of several important drug targets. They are particularly prominent as protein kinase inhibitors . For example, derivatives have been developed as inhibitors of Checkpoint Kinase 1 (CHK1) and c-Met kinase[7][8]. The pyridine and thiazole nitrogens, along with the amide moiety, are adept at forming key hydrogen bond interactions within the ATP-binding pocket of many kinases. Other reported activities include inhibitors of cyclooxygenase (COX) enzymes and agents with broad anticancer and anti-angiogenesis effects[5][6][9].
Q6: How do I interpret the NMR spectrum for my final compound? What are the characteristic peaks?
-
Amide NH: A broad singlet typically appearing far downfield, usually between δ 9.0 and 11.0 ppm. Its chemical shift can be concentration-dependent.
-
Thiazole Proton: If the C5 position is unsubstituted, its proton will appear as a singlet, typically between δ 7.5 and 8.5 ppm. In the case of the 5-carboxamides, this proton is absent.
-
Pyridine Protons: You will see two sets of doublets corresponding to the AA'BB' system of the 4-substituted pyridine ring. The protons ortho to the nitrogen (at C2 and C6) are typically further downfield (δ 8.5-8.8 ppm) than the protons meta to the nitrogen (at C3 and C5, δ 7.5-7.8 ppm).
-
N-Aryl Protons: The signals for these protons will depend on the substitution pattern of the aniline used.
Troubleshooting Synthesis Failures: A Logic Diagram
When a reaction fails, a systematic approach is needed to diagnose the problem.
Caption: A logical flowchart for troubleshooting a failed synthesis reaction.
References
-
Valenti, C., et al. (2008). SAR and QSAR study on 2-aminothiazole derivatives, modulators of transcriptional repression in Huntington's disease. Bioorganic & Medicinal Chemistry, 16(10), 5695-703. Available at: [Link]
-
Kumar, A., et al. (2022). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Ananthan, S., et al. (2010). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 20(19), 5789-93. Available at: [Link]
-
Wang, Y., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33434. Available at: [Link]
-
Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]
-
The Scientist. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. Available at: [Link] [Note: This is a placeholder URL as the original is a generic search link]
-
Zhang, L., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Organic Chemistry Portal. Available at: [Link]
-
Huang, X., et al. (2013). Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2590-4. Available at: [Link]
-
Al-Suhaimi, K. S., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports, 13(1), 3656. Available at: [Link]
-
Hawash, M., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. Molecules, 28(16), 5961. Available at: [Link]
-
Li, Y-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(11), 1461. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide Synthesis
Welcome to the technical support center for the synthesis of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis. We will delve into the common challenges, provide detailed troubleshooting guides, and offer practical, field-proven insights to ensure a successful and efficient scale-up process.
Introduction to the Synthesis and its Challenges
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its synthesis typically involves a multi-step process, beginning with the formation of the thiazole core, followed by functional group manipulations to introduce the carboxamide moiety. While the synthesis may appear straightforward on a lab scale, scaling up presents a unique set of challenges that can impact yield, purity, and safety.
The most common synthetic route involves the Hantzsch thiazole synthesis to form a 2-(methylamino)thiazole-4-carboxylate ester, followed by hydrolysis and subsequent amidation. Each of these steps has potential pitfalls that can be exacerbated at a larger scale. This guide will address these challenges in a question-and-answer format, providing you with the necessary tools to troubleshoot and optimize your synthesis.
Visualizing the Synthetic Pathway
The following diagram illustrates the general synthetic pathway for this compound.
Caption: General synthetic pathway for this compound.
Troubleshooting Guide & FAQs
This section is structured to address specific issues you may encounter during the scale-up of each synthetic step.
Part 1: Hantzsch Thiazole Synthesis of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
This initial step is critical for establishing the core structure. The reaction of N-methylthiourea and ethyl bromopyruvate is generally robust, but issues can arise when moving to larger quantities.[1][2]
Q1: My reaction yield is consistently low, even with extended reaction times. What are the likely causes and how can I improve it?
A1: Low yields in the Hantzsch synthesis can often be traced back to several factors. Here's a systematic approach to troubleshooting:
-
Purity of Starting Materials: Impurities in either the N-methylthiourea or ethyl bromopyruvate can lead to unwanted side reactions, consuming your starting materials and complicating purification.[3] It is crucial to use high-purity reagents, especially at scale. Consider recrystallizing the N-methylthiourea and distilling the ethyl bromopyruvate if purity is a concern.
-
Reaction Temperature: While this reaction is often performed at the reflux temperature of ethanol, insufficient heating on a larger scale can lead to incomplete conversion. Ensure uniform heating of the reaction vessel.
-
Solvent Choice: Ethanol is a common solvent, but exploring other options could be beneficial. For instance, solvent-free conditions or the use of dimethyl carbonate (DMC) have been reported to give excellent yields in some Hantzsch syntheses.[3]
-
Stoichiometry: A slight excess of N-methylthiourea (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.
Q2: I'm observing a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the reaction?
A2: The formation of regioisomers is a known challenge in Hantzsch synthesis when using N-substituted thioureas.[3][4] The reaction can yield either the desired 2-(N-methylamino)thiazole or the undesired 3-methyl-2-imino-2,3-dihydrothiazole isomer.
-
Control of Acidity: The acidity of the reaction medium is a critical factor.[4] To favor the formation of the desired 2-(N-methylamino) isomer, the reaction should be run in a neutral solvent like ethanol.[3] Strongly acidic conditions can promote the formation of the 2-imino isomer.[4] Ensure your starting materials and solvent are not acidic.
-
Reaction Conditions: Performing the reaction under milder conditions (e.g., lower temperature for a longer duration) may favor the thermodynamically more stable 2-(N-methylamino) product.
Q3: The reaction mixture becomes a thick, unmanageable slurry at a larger scale. What can I do to improve handling?
A3: This is a common issue when scaling up reactions where a product or intermediate precipitates.
-
Increase Solvent Volume: The most straightforward solution is to increase the amount of solvent to maintain a stirrable mixture. However, this can increase costs and waste.
-
Stirring Efficiency: Ensure your reactor is equipped with an overhead stirrer with sufficient torque to handle viscous slurries.
-
Temperature Control: In some cases, a slight increase in temperature can improve the solubility of the product.
Part 2: Saponification of the Thiazole Ester
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard transformation, but the stability of the thiazole ring and the carboxylic acid product needs to be considered.
Q1: During the basic hydrolysis and subsequent acidic workup, I'm seeing significant product loss and the formation of a dark, tarry substance. What is happening?
A1: This observation suggests potential degradation of the thiazole ring or the carboxylic acid product.
-
Hydrolysis Conditions: Prolonged exposure to strong base and high temperatures can lead to decomposition of the thiazole ring. It is advisable to use milder conditions, such as lithium hydroxide (LiOH) in a mixture of THF and water at room temperature.
-
Risk of Decarboxylation: Thiazole-4-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures and in acidic conditions.[5][6] During the acidic workup to precipitate the carboxylic acid, it is crucial to maintain a low temperature (e.g., 0-5 °C) and to collect the product promptly.
-
Workup pH: Carefully control the pH during the acidic workup. A pH of around 3-4 is typically sufficient to protonate the carboxylate without creating overly harsh acidic conditions that could promote decarboxylation.
Q2: My isolated carboxylic acid is difficult to dry and appears to be hygroscopic. How can I obtain a dry, free-flowing solid?
A2: The presence of two nitrogen atoms in the molecule can make the carboxylic acid product somewhat hygroscopic.
-
Azeotropic Distillation: After isolation, you can perform an azeotropic distillation with a solvent like toluene to remove residual water.
-
Drying under Vacuum: Drying the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for an extended period is effective.
-
Proper Storage: Store the dried product in a desiccator over a strong drying agent like phosphorus pentoxide.
Part 3: Amide Coupling with Methylamine
The final step of coupling the thiazole carboxylic acid with methylamine is a critical transformation that requires careful selection of reagents and conditions to achieve high yield and purity.[7][8]
Q1: The amide coupling reaction is sluggish and gives a low yield of the final product. What are the best coupling agents and conditions for this transformation?
A1: Direct reaction of a carboxylic acid and an amine is generally inefficient.[9] The use of a coupling agent is essential.
-
Choice of Coupling Agent: For this type of amide coupling, common and effective coupling agents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and low rates of racemization, though it is relatively expensive.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A more cost-effective option, often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure.
-
-
Base: A non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is required to neutralize the acid formed during the reaction and to deprotonate the amine.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) is typically used.
-
Temperature: The reaction is usually carried out at room temperature, but gentle heating may be required for less reactive substrates.
Q2: Purification of the final product is challenging due to the presence of byproducts from the coupling agent. How can I simplify the purification process?
A2: Byproducts from coupling agents are a common purification challenge.
-
Aqueous Workup: A thorough aqueous workup can remove many of the water-soluble byproducts. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove the basic coupling agent byproducts and any unreacted amine. A subsequent wash with a dilute base solution (e.g., saturated NaHCO3) will remove unreacted carboxylic acid.
-
Crystallization: If the product is a solid, crystallization is an excellent method for purification on a large scale. Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Silica Gel Chromatography: While less ideal for very large-scale production, column chromatography may be necessary if crystallization is not effective.
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis.
Step 1: Synthesis of Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate
-
To a stirred solution of N-methylthiourea (1.1 eq) in absolute ethanol (5 mL per gram of N-methylthiourea), add ethyl bromopyruvate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath.
-
Collect the precipitated solid by filtration and wash with cold ethanol.
-
Dry the solid under vacuum to yield the desired ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate.
Step 2: Synthesis of 2-(Methylamino)-1,3-thiazole-4-carboxylic acid
-
Suspend the ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0-5 °C and acidify to pH 3-4 with 1M HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain 2-(methylamino)-1,3-thiazole-4-carboxylic acid.
Step 3: Synthesis of this compound
-
To a stirred solution of 2-(methylamino)-1,3-thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methylamine (2.0 M in THF, 1.2 eq) dropwise and continue to stir at room temperature for 12-16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Troubleshooting Decision Tree
The following diagram provides a visual guide to troubleshooting common issues in the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Summary of Key Parameters for Scale-Up
| Parameter | Step 1: Hantzsch Synthesis | Step 2: Saponification | Step 3: Amide Coupling |
| Key Reagents | N-methylthiourea, Ethyl bromopyruvate | Ethyl 2-(methylamino)-1,3-thiazole-4-carboxylate, Base (e.g., LiOH) | 2-(Methylamino)-1,3-thiazole-4-carboxylic acid, Methylamine, Coupling Agent |
| Solvent | Ethanol | THF/Water | DMF or DCM |
| Temperature | Reflux | Room Temperature | Room Temperature |
| Critical Control Points | Purity of reagents, Acidity, Temperature | Temperature during workup, pH control | Anhydrous conditions, Choice of coupling agent |
| Common Issues | Low yield, Isomer formation | Product degradation, Decarboxylation | Incomplete reaction, Purification challenges |
Conclusion
Scaling up the synthesis of this compound requires careful attention to detail at each step. By understanding the potential challenges and implementing the troubleshooting strategies outlined in this guide, researchers and process chemists can optimize their synthesis for higher yields, improved purity, and greater efficiency at scale. Always perform a thorough safety assessment before conducting any reaction at a larger scale.
References
-
PrepChem. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617.
- Venugopala, K. N., et al. (2007). Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Oriental Journal of Chemistry, 23(3).
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Retrieved from [Link]
- Hantzsch, A. R. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2020). European Journal of Medicinal Chemistry, 190, 112102.
- Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole.
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
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Validation & Comparative
A Guide to Cross-Validation of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide Bioactivity: A Comparative Analysis of Biochemical and Cell-Based Assays
In the landscape of modern drug discovery, the initial identification of a bioactive "hit" molecule is merely the first step in a long and rigorous journey toward a potential therapeutic. The robust characterization and validation of this initial activity are paramount to avoid costly late-stage failures. This guide provides an in-depth, technical comparison for the cross-validation of the bioactivity of a novel thiazole-carboxamide derivative, N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide (hereinafter referred to as "Compound X").
Thiazole-carboxamide derivatives are a well-established class of heterocyclic compounds with a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5][6][7] Many of these effects are mediated through the inhibition of specific protein kinases, which are crucial regulators of cellular processes.[8][9] This guide will therefore proceed under the hypothesis that Compound X is a putative protein kinase inhibitor and will detail a cross-validation workflow to rigorously assess its bioactivity.
This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust approach to bioactivity assessment. We will compare and contrast the data obtained from a direct, target-oriented biochemical assay with a more physiologically relevant cell-based assay.
The Imperative of Cross-Validation in Bioactivity Studies
Relying on a single assay to determine the bioactivity of a compound can be misleading. A compound may show potent activity in an isolated biochemical assay but fail to be effective in a cellular context due to poor membrane permeability, metabolic instability, or off-target effects.[10][11] Conversely, a compound identified in a cell-based screen may act through an unknown or indirect mechanism. Cross-validation using orthogonal assays is therefore essential to build a comprehensive and reliable profile of a compound's activity.
The workflow we will explore is a common paradigm in early-stage drug discovery:
Caption: A streamlined workflow for the cross-validation of a putative kinase inhibitor.
Comparative Experimental Protocols
Here, we present detailed protocols for two distinct assays to determine the bioactivity of Compound X. We will assume for this guide that Compound X is hypothesized to target a specific kinase, for example, "Kinase Y," which is known to be overactive in a particular cancer cell line, such as the "CancerCell Z" line.
Biochemical Assay: In Vitro Kinase Activity Assay
This assay directly measures the ability of Compound X to inhibit the enzymatic activity of purified Kinase Y.[8][9] A common method is a luminescence-based assay that quantifies ATP consumption, a direct product of kinase activity.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence signal indicates higher kinase activity (more ATP consumed), while a strong signal indicates inhibition of the kinase.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Compound X in 100% DMSO.
-
Prepare a serial dilution of Compound X in assay buffer. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced artifacts.[12]
-
Prepare a solution of purified, active Kinase Y in assay buffer.
-
Prepare a solution of the specific substrate for Kinase Y and ATP in assay buffer.
-
-
Assay Plate Setup:
-
Use a 384-well white microplate for luminescence measurements.
-
Add the serially diluted Compound X to the appropriate wells.
-
Include control wells:
-
Negative Control (No Inhibition): Kinase, substrate, ATP, and DMSO (vehicle).
-
Positive Control (Maximum Inhibition): Kinase, substrate, ATP, and a known potent inhibitor of Kinase Y.
-
Background: Substrate, ATP, and DMSO (no kinase).
-
-
-
Kinase Reaction:
-
Add the Kinase Y solution to all wells except the background controls.
-
Add the substrate/ATP mixture to all wells to initiate the kinase reaction.
-
Incubate the plate at the optimal temperature for Kinase Y (typically 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.[13]
-
-
Detection:
-
Add a commercially available ATP detection reagent (e.g., Kinase-Glo®) to all wells. This reagent lyses the kinase and generates a luminescent signal proportional to the amount of ATP present.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all wells.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized data against the logarithm of the Compound X concentration and fit to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Assay: Cancer Cell Proliferation Assay
This assay assesses the effect of Compound X on the proliferation of CancerCell Z, which is dependent on the activity of Kinase Y.[10][11][14] A common method is a colorimetric assay using a reagent like MTT or a more sensitive fluorometric assay using a reagent like resazurin.
Principle: These assays measure the metabolic activity of the cells, which is directly proportional to the number of viable cells. A decrease in signal indicates reduced cell proliferation or cytotoxicity.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture CancerCell Z in appropriate media and conditions until they are in the exponential growth phase.
-
-
Assay Plate Setup:
-
Seed the cells into a 96-well clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of Compound X in cell culture media.
-
Remove the old media from the cells and add the media containing the serially diluted Compound X.
-
Include control wells:
-
Negative Control (No Treatment): Cells with media and DMSO (vehicle).
-
Positive Control (Maximum Inhibition): Cells with a known cytotoxic agent or a potent inhibitor of Kinase Y.
-
Blank: Media only (no cells).
-
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (typically 48-72 hours) in a cell culture incubator (37°C, 5% CO2).
-
-
Detection:
-
Add the viability reagent (e.g., resazurin) to all wells and incubate for 1-4 hours.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Normalize the data to the positive and negative controls.
-
Plot the normalized data against the logarithm of the Compound X concentration and fit to a four-parameter logistic equation to determine the EC50 value (the effective concentration that gives a half-maximal response).
-
Data Comparison and Interpretation
The cross-validation of the bioactivity of Compound X comes from comparing the results of these two assays.
| Parameter | Biochemical Assay (In Vitro) | Cell-Based Assay (In Situ) |
| Endpoint | Direct inhibition of Kinase Y activity | Inhibition of cell proliferation/viability |
| Metric | IC50 | EC50 |
| Context | Purified enzyme system | Whole, living cells |
| Information Gained | Target engagement, potency | Cellular efficacy, potential toxicity, bioavailability |
Interpreting the Results:
-
Scenario 1: IC50 ≈ EC50: This is the ideal scenario, suggesting that the compound readily enters the cells and inhibits the target kinase with similar potency as in the isolated system. This provides strong evidence for an on-target mechanism of action.
-
Scenario 2: EC50 > IC50: This is a common outcome. A higher EC50 value suggests that higher concentrations of the compound are needed to achieve the same effect in cells. This could be due to:
-
Poor cell permeability.
-
The compound being actively pumped out of the cell by efflux pumps.
-
Metabolic degradation of the compound within the cell.
-
High intracellular ATP concentrations competing with the inhibitor (if it is an ATP-competitive inhibitor).
-
-
Scenario 3: EC50 < IC50: This is a less common but interesting result. It may indicate:
-
The compound has off-target effects that also contribute to the inhibition of cell proliferation.
-
The compound is metabolized into a more active form within the cell.
-
The compound has a secondary mechanism that synergizes with the inhibition of Kinase Y.
-
-
Scenario 4: Potent IC50, No Cellular Activity (High EC50): This indicates that while the compound is a potent inhibitor of the target kinase, it has poor "drug-like" properties, such as low permeability or high metabolic instability, preventing it from reaching its target in a cellular environment.
The relationship between these two data points is critical for the decision-making process in a drug discovery project.
Caption: The relationship between biochemical and cellular assay readouts.
Conclusion
The cross-validation of this compound bioactivity through a combination of biochemical and cell-based assays provides a more complete and reliable picture of its potential as a therapeutic agent. This dual-assay approach allows researchers to not only confirm direct target engagement but also to assess the compound's performance in a more physiologically relevant context. The correlation, or lack thereof, between the IC50 and EC50 values provides invaluable insights into the compound's properties and guides the next steps in the drug development process, such as lead optimization for improved cellular activity and pharmacokinetic properties. This rigorous, multi-faceted approach to bioactivity validation is a cornerstone of modern, efficient, and successful drug discovery.
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A Comparative Guide to the Structure-Activity Relationship of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide Analogs as Kinase Inhibitors
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and FDA-approved drugs.[1][2][3][4] Its structural features, including the ability to engage in multiple hydrogen bonding interactions and its favorable pharmacokinetic properties, make it an ideal template for drug design.[5] Among the vast chemical space of thiazole derivatives, the N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide core has emerged as a particularly potent framework for the development of kinase inhibitors.[6] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[7][8]
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for analogs of this compound. We will dissect the synthetic strategies, compare biological activities with supporting experimental data, and elucidate the critical structural features that govern the potency and selectivity of these compounds. The insights presented herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics.
Part 1: Synthesis of this compound Analogs
The synthesis of the target analogs typically follows a multi-step sequence, beginning with the construction of the core thiazole ring, often via the well-established Hantzsch thiazole synthesis, followed by functional group manipulations to install the carboxamide and N-methylamino moieties.[9][10] The causality behind this strategic approach lies in its robustness and modularity, allowing for the late-stage introduction of diverse substituents on the carboxamide nitrogen, which is crucial for exploring the SAR.
Experimental Protocol: General Synthesis
The following protocol is a representative, self-validating system for the synthesis of the title compounds. Each step is designed for high yield and purity, with checkpoints for characterization to ensure the integrity of the intermediates.
Step 1: Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
In a round-bottom flask, dissolve ethyl 2-chloroacetoacetate (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize with a saturated sodium bicarbonate solution to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the desired thiazole ester. Characterize by ¹H NMR and MS.
Step 2: N-Methylation of the 2-amino group
-
To a solution of the product from Step 1 (1.0 eq) in a suitable solvent like DMF, add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.
-
After stirring for 30 minutes, add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to obtain the N-methylated and N,N-dimethylated products. The desired 2-(methylamino) derivative is often isolated along with the 2-(dimethylamino) byproduct and requires careful purification.[11]
Step 3: Saponification of the Ester
-
Dissolve the ethyl 2-(methylamino)-4-methylthiazole-5-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours until TLC indicates the complete consumption of the starting material.
-
Remove the methanol under reduced pressure and acidify the aqueous residue with 1N HCl to a pH of 3-4.
-
The resulting precipitate is the carboxylic acid. Filter the solid, wash with water, and dry.
Step 4: Amide Coupling
-
To a solution of the carboxylic acid from Step 3 (1.0 eq) in anhydrous DMF, add a coupling agent such as HBTU (1.1 eq) and a base like DIPEA (2.0 eq).[12]
-
Stir the mixture for 20-30 minutes at 0 °C to form the activated ester.
-
Add the desired primary or secondary amine (R-NH₂, 1.1 eq) to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final compound by column chromatography or recrystallization.
Visualization of the Synthetic Workflow
Caption: General synthetic route for this compound analogs.
Part 2: Biological Evaluation
To establish a clear SAR, a robust and reproducible biological assay is paramount. As many 2-aminothiazole derivatives are potent kinase inhibitors, a common method of evaluation is an in vitro kinase inhibition assay.[6][13] This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a compound's potency against a specific kinase.
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a reliable method for quantifying inhibitor binding to a kinase.
-
Reagent Preparation:
-
Prepare a 4X Kinase/Eu-Antibody mixture in Kinase Buffer.
-
Prepare a 4X Tracer in Kinase Buffer.
-
Prepare serial dilutions of the test compounds (analogs) in DMSO, followed by a further dilution in Kinase Buffer to create a 2X compound solution.
-
-
Assay Procedure:
-
Add 5 µL of the 2X test compound solution to the wells of a 384-well assay plate. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Add 5 µL of the 4X Kinase/Eu-Antibody mixture to each well.
-
Incubate at room temperature for 60 minutes.
-
Add 10 µL of the 4X Tracer solution to each well.
-
Incubate for another 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Visualization of the Assay Workflow
Caption: Workflow for a typical TR-FRET based in vitro kinase inhibition assay.
Part 3: Structure-Activity Relationship (SAR) Analysis
The following analysis synthesizes data from multiple studies to build a coherent SAR model for this class of compounds, primarily as inhibitors of Src family and cyclin-dependent kinases (CDKs).
Key Structural Modifications and Their Impact
-
The Carboxamide Moiety (Position 4): The carboxamide group is a critical pharmacophore, acting as a hydrogen bond donor and acceptor, anchoring the molecule in the ATP-binding pocket of kinases.
-
N-Substitution (R¹): The nature of the substituent on the carboxamide nitrogen is a primary determinant of potency and selectivity.
-
Small, un-substituted phenyl rings generally confer moderate activity.
-
Substitution on the phenyl ring is crucial. For instance, in the discovery of the pan-Src kinase inhibitor Dasatinib, a 2-chloro-6-methylphenyl group at this position was found to be optimal, fitting into a specific hydrophobic pocket.[6]
-
The presence of groups capable of forming additional hydrogen bonds, such as sulfonamides, can dramatically increase potency against certain kinases like CDK9.[13]
-
-
-
The 2-(Methylamino) Group (Position 2): This group often interacts with the hinge region of the kinase.
-
N-Methylation (R²): The secondary amine (NH-CH₃) is often superior to a primary amine (NH₂), potentially by providing an optimal balance of hydrogen bond donating capacity and steric bulk.[11] Further substitution to a tertiary amine (N(CH₃)₂) can be detrimental to activity, likely due to the loss of the hydrogen bond donor and increased steric clash.
-
-
The Thiazole Ring (Core): Modifications to the thiazole ring itself can modulate activity.
-
C5-Substitution (R³): While the parent scaffold has a carboxamide at position 4, some SAR studies explore substituents at position 5. In a series of CDK9 inhibitors, a nitrile group at the C5-position of a related pyrimidine core (structurally analogous to the thiazole) was found to be essential for high potency.[13] This highlights the sensitivity of the scaffold to substitution patterns.
-
Comparative Data of this compound Analogs
The table below summarizes representative data from the literature to illustrate the SAR principles discussed.
| Analog | R¹ (Carboxamide N-substituent) | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | 2-Chloro-6-methylphenyl | Src | <1 | [6] |
| 2 | 2-Chloro-6-methylphenyl | Lck | 1 | [6] |
| 3 | Phenyl | Src | >1000 | [6] |
| 4 | 3-Nitrophenyl | CDK9/CycT1 | 14 | [13] |
| 5 | 3-(4-Methylpiperazin-1-yl)phenyl | CDK9/CycT1 | 11 | [13] |
| 6 | 3-Benzenesulfonamidophenyl | CDK9/CycT1 | 2 | [13] |
| 7 | 4-Fluorophenyl | c-Met | 29.05 | [5] |
| 8 | Phenyl | c-Met | 34.48 | [5] |
Note: The core scaffold for analogs 4-6 is a closely related 4-(thiazol-5-yl)pyrimidine, but the SAR insights for the R¹ group are highly relevant.
Visual Summary of Key SAR Findings
Caption: Visual summary of the key SAR points for the thiazole carboxamide scaffold.
Conclusion
The this compound scaffold is a highly versatile and potent template for the design of kinase inhibitors. The structure-activity relationship is well-defined, with key interactions governed by specific substitutions at the 2- and 4-positions.
-
Potency is primarily driven by the N-substituent of the C4-carboxamide (R¹) , which explores a hydrophobic pocket and can form additional interactions. Optimal groups often include substituted aryl rings like 2-chloro-6-methylphenyl.[6]
-
The 2-(methylamino) group is crucial for hinge-binding , with the secondary amine providing an essential hydrogen bond donor.
-
The combination of these features has led to the development of highly potent inhibitors for various kinases, including Src family kinases and CDKs, with applications in oncology and inflammatory diseases.[6][13]
This guide provides a framework for the rational design of novel analogs based on this privileged core. By leveraging these established SAR principles, researchers can more efficiently navigate the chemical space to develop next-generation therapeutics with improved potency, selectivity, and pharmacological properties.
References
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Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025). ResearchGate. [Link]
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- Khalifa, M. E. (2018).
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Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed Central. [Link]
- Khalifa, M. E. (2018).
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Saeed, A., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PubMed Central. [Link]
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Al-Warhi, T., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. [Link]
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Al-Mulla, A. (2017). New methods for the rapid synthesis of thiazoles. Figshare. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
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Baumgart, M., et al. (2012). 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε. PubMed Central. [Link]
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Li, X., et al. (2024). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. PubMed Central. [Link]
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Meleshonkova, M. B., & Karchava, A. V. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]
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Van de Wetering, C., et al. (2021). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Al-Ostath, R. A., & El-Sabbagh, O. I. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
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Mishira, R., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry. [Link]
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independent verification of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide's target engagement
In the landscape of modern drug discovery, the definitive confirmation that a novel compound physically interacts with its intended molecular target within a biologically relevant context is a cornerstone of a successful research program. This guide provides an in-depth comparison of leading methodologies for the independent verification of target engagement, tailored for researchers, scientists, and drug development professionals. We will use a hypothetical novel compound, N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide (hereafter referred to as Compound X ), presumed to be a kinase inhibitor, as a case study to explore these techniques. Its performance will be benchmarked against well-known kinase inhibitors, the broad-spectrum Staurosporine and the clinically approved Dasatinib .
The journey from a hit in a phenotypic screen to a validated lead compound is fraught with challenges, not least of which is the potential for misleading results due to off-target effects or assay artifacts. Therefore, employing orthogonal, biophysically-grounded methods to confirm direct target engagement is not merely a validation step but a critical component of robust, data-driven decision-making.[1][2][3]
This guide will dissect and compare three powerful and widely adopted techniques:
-
Cellular Thermal Shift Assay (CETSA®): For assessing target engagement in the native cellular environment.
-
Kinobeads Affinity-Purification Mass Spectrometry (AP-MS): For unbiased, proteome-wide target and off-target identification.
-
Microscale Thermophoresis (MST): For a precise biophysical quantification of binding affinity in solution.
We will delve into the causality behind the experimental choices for each method, provide detailed protocols, and present data in a comparative format to empower you to select the most appropriate strategy for your research needs.
Cellular Thermal Shift Assay (CETSA®): Capturing Engagement in Intact Cells
The Cellular Thermal Shift Assay (CETSA®) is a revolutionary technique that allows for the direct measurement of a compound's binding to its target protein within the complex milieu of an intact cell or even tissue.[3][4][5] The principle is elegantly simple: the binding of a ligand, such as Compound X, to its target protein confers thermal stability.[6][7] When cells are heated, unbound proteins denature and aggregate at a specific temperature, whereas ligand-bound proteins remain soluble at higher temperatures.[5][8] This thermal shift is a direct proxy for target engagement.
Causality of Experimental Choices in CETSA®
The choice of CETSA® is predicated on the need to verify that a compound not only binds to a purified protein but also effectively reaches and engages its target inside a living cell, navigating membrane transport, potential metabolism, and competition with endogenous ligands. This method is label-free, meaning it doesn't require modification of the compound or the target protein, thus preserving native biology.[3][7]
Experimental Workflow
The CETSA® workflow can be broken down into two main formats: the melt curve, which determines the optimal temperature for the assay, and the isothermal dose-response (ITDR) curve, which quantifies the compound's potency.
Caption: CETSA® melt curve experimental workflow.
Caption: CETSA® ITDR experimental workflow.
Detailed Experimental Protocol: CETSA® for Compound X
Objective: To determine if Compound X engages a suspected kinase target (e.g., Target-K) in a human cancer cell line (e.g., HeLa).
Part A: Melt Curve Generation
-
Cell Culture and Treatment: Culture HeLa cells to ~80% confluency. Harvest and resuspend cells in PBS containing a protease inhibitor cocktail to a final concentration of 10^7 cells/mL. Treat one aliquot of cells with 20 µM Compound X and a parallel aliquot with 0.1% DMSO (vehicle control) for 1 hour at 37°C.
-
Heating Step: Aliquot 50 µL of the treated cell suspensions into 8-strip PCR tubes, one strip for each treatment condition. Place the tubes in a thermal cycler and apply a temperature gradient from 40°C to 68°C in 2°C increments for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a BCA assay. Analyze 20 µg of the soluble protein from each sample by SDS-PAGE and Western blotting using a specific antibody against Target-K.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, normalize the intensity at each temperature to the intensity of the 40°C sample (representing 100% soluble protein). Plot the normalized intensities against temperature to generate the melt curves. A shift in the curve for Compound X-treated cells to the right indicates thermal stabilization and target engagement.
Part B: Isothermal Dose-Response (ITDR) Curve
-
Cell Treatment: Prepare a serial dilution of Compound X (e.g., from 0.01 µM to 100 µM). Treat HeLa cells with each concentration for 1 hour at 37°C.
-
Heating: Based on the melt curve, select a temperature that results in about 50% protein aggregation in the vehicle-treated sample (e.g., 54°C). Heat all samples at this temperature for 3 minutes.
-
Lysis and Analysis: Follow steps 3-6 from the melt curve protocol.
-
Data Analysis: Plot the normalized band intensities against the logarithm of Compound X concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which reflects the potency of target engagement in the cellular environment.
Kinobeads AP-MS: Unbiased Target and Selectivity Profiling
For a novel compound like Compound X, its precise target(s) may be unknown. Chemoproteomic approaches, such as the use of Kinobeads , are exceptionally powerful for unbiased target identification and selectivity profiling.[9] Kinobeads are composed of a mixture of non-selective, ATP-competitive kinase inhibitors immobilized on a solid support (e.g., Sepharose beads).[9][10] These beads can capture a large portion of the expressed kinome from a cell lysate.
In a competition binding experiment, the cell lysate is pre-incubated with the free compound of interest (Compound X). Compound X will bind to its specific targets, preventing them from subsequently binding to the Kinobeads. By using quantitative mass spectrometry to compare the proteins captured by the beads from a Compound X-treated lysate versus a vehicle-treated lysate, one can identify the specific kinases that are targets of the compound.[11][12]
Causality of Experimental Choices in Kinobeads AP-MS
This method is chosen when an unbiased and broad assessment of a compound's targets and off-targets is required. It provides a global view of the compound's interaction landscape within the proteome, which is invaluable for understanding its mechanism of action and potential for toxicity.[9][12] The competition binding format ensures that only interactions that occur at or near the ATP-binding pocket are detected, which is highly relevant for kinase inhibitors.
Caption: Kinobeads competition binding workflow.
Detailed Experimental Protocol: Kinobeads AP-MS for Compound X
Objective: To identify the kinase targets of Compound X and profile its selectivity across the kinome.
-
Lysate Preparation: Grow and harvest HeLa cells as previously described. Lyse cells in a buffer containing non-denaturing detergents (e.g., 1% NP-40), protease, and phosphatase inhibitors. Clarify the lysate by centrifugation at 100,000 x g for 1 hour at 4°C. Determine protein concentration.
-
Competition Binding: Aliquot 1 mg of protein lysate for each condition. Pre-incubate the lysates with Compound X at two concentrations (e.g., 1 µM and 10 µM) or with DMSO (vehicle) for 45 minutes at 4°C with gentle rotation.
-
Kinobeads Pulldown: Add 20 µL of a Kinobeads slurry to each lysate and incubate for 1 hour at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation and wash them three times with a high-salt wash buffer followed by two washes with a low-salt buffer to remove non-specific binders.
-
On-Bead Digestion: Resuspend the washed beads in a digestion buffer containing trypsin and incubate overnight at 37°C to digest the bound proteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides. Desalt the peptides using a C18 StageTip. Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a nano-liquid chromatography system.
-
Data Analysis: Use a software suite like MaxQuant or Proteome Discoverer to identify and quantify the proteins from the MS data. Compare the abundance of each identified kinase in the Compound X-treated samples to the DMSO control. Kinases that show a significant, dose-dependent reduction in bead binding are considered targets of Compound X. Plotting the percent inhibition versus compound concentration allows for the determination of apparent dissociation constants (Kd app).[11]
Microscale Thermophoresis (MST): Quantifying Binding Affinity
Microscale Thermophoresis (MST) is a highly sensitive biophysical technique that measures the affinity of a ligand to a target protein in solution.[13][14][15] The method is based on the principle of thermophoresis, the directed movement of molecules in a temperature gradient, which is dependent on the molecule's size, charge, and hydration shell.[14] When a ligand binds to a fluorescently labeled target protein, these properties change, leading to a change in its thermophoretic movement. This change is detected and used to quantify the binding affinity (Kd).[13][16]
Causality of Experimental Choices in MST
MST is an excellent orthogonal method to validate hits from primary screens or cellular assays. It provides a precise, quantitative measure of the direct interaction between the compound and a purified target protein, free from the complexities of a cellular environment.[15][17] This allows for a clear structure-activity relationship (SAR) to be established. The low sample consumption and speed of the assay also make it suitable for screening and lead optimization.[16]
Caption: Microscale Thermophoresis (MST) experimental workflow.
Detailed Experimental Protocol: MST for Compound X and Target-K
Objective: To determine the binding affinity (Kd) of Compound X to its purified putative target, Target-K.
-
Protein Labeling: Purify recombinant Target-K. Label the protein with an NHS-ester-activated fluorescent dye (e.g., RED-NHS) that reacts with primary amines (lysine residues), following the manufacturer's protocol. Remove excess dye using a desalting column.
-
Assay Preparation: Prepare a 16-point serial dilution of Compound X in assay buffer (e.g., PBS with 0.05% Tween-20), starting from 100 µM.
-
Binding Reaction: Mix each dilution of Compound X with a constant concentration of the fluorescently labeled Target-K (e.g., 20 nM final concentration). Allow the binding reaction to equilibrate at room temperature for 10 minutes.
-
Capillary Loading: Load the samples into standard MST capillaries.
-
MST Measurement: Place the capillaries into the MST instrument (e.g., a Monolith NT.115). The instrument will apply an infrared laser to create a microscopic temperature gradient and measure the change in fluorescence as molecules move out of the heated spot.
-
Data Analysis: The instrument software will calculate the change in the normalized fluorescence (ΔFnorm) for each sample. Plot the ΔFnorm values against the logarithm of the Compound X concentration. Fit the resulting binding curve using the law of mass action to derive the dissociation constant (Kd).[13]
Comparison of Target Engagement Methodologies
To aid in selecting the appropriate methodology, the following table summarizes the key characteristics of CETSA®, Kinobeads AP-MS, and MST.
| Feature | Cellular Thermal Shift Assay (CETSA®) | Kinobeads AP-MS | Microscale Thermophoresis (MST) |
| Principle | Ligand-induced thermal stabilization of target protein. | Competition binding with immobilized broad-spectrum inhibitors. | Ligand-induced change in thermophoretic movement of a target molecule. |
| Assay Context | Intact cells, cell lysates, tissues.[4][7] | Cell or tissue lysates.[9][10] | In solution, purified components.[14][15] |
| Key Output | Cellular EC50 (potency), confirmation of intracellular engagement. | Unbiased target identification, selectivity profile, apparent Kd.[11] | Binding affinity (Kd).[13][16] |
| Compound/Target Labeling | Label-free.[3] | Label-free. | Requires fluorescent labeling of the target protein.[13][18] |
| Throughput | Medium (can be adapted to 384-well format).[6] | Low to Medium. | High. |
| Sample Consumption | Moderate (cells). | High (lysate). | Very low (purified protein).[16] |
| Primary Application | Hit validation, SAR in a cellular context, biomarker development. | Target deconvolution, off-target profiling, selectivity studies. | Hit validation, lead optimization, fragment screening, SAR.[19] |
| Main Advantage | Physiologically relevant context, measures free intracellular concentration effect.[2][20] | Unbiased, proteome-wide view of compound interactions. | Precise Kd determination, low sample consumption, wide affinity range.[16] |
| Main Limitation | Target must be expressed and have a specific antibody for detection (WB-based). Target must be thermally stable. | Limited to targets that bind the affinity matrix (e.g., ATP-competitive inhibitors).[9] | Requires purified, soluble protein. Labeling may affect binding. |
Conclusion
The independent verification of target engagement is a multi-faceted challenge that requires a thoughtful, evidence-based approach. For our hypothetical kinase inhibitor, Compound X, a comprehensive strategy would involve a combination of these powerful techniques.
-
Initial Target Discovery: Kinobeads AP-MS would be employed first to provide an unbiased map of the potential kinase targets and off-targets of Compound X in a relevant cancer cell line lysate.
-
In-Cell Validation and Potency: Once a primary target (e.g., Target-K) is identified, CETSA® would be the ideal next step to confirm that Compound X engages Target-K in intact cells and to determine its cellular potency (EC50). This provides crucial evidence that the compound is cell-permeable and active in a physiological environment.
-
Biophysical Characterization: Finally, MST would be used with purified recombinant Target-K to obtain a precise measurement of the binding affinity (Kd). This quantitative data is essential for building a robust structure-activity relationship and for direct comparison with the biochemical inhibitory activity (IC50) of the compound.
By integrating the cellular, proteomic, and biophysical data generated from CETSA®, Kinobeads, and MST, researchers can build a self-validating and compelling case for the mechanism of action of a novel compound. This rigorous, multi-pronged approach mitigates the risks of advancing compounds based on ambiguous or incomplete data, ultimately fostering the development of more effective and safer therapeutics.
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Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers in Cell and Developmental Biology. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Review of Biochemistry. [Link]
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Determining target engagement in living systems. (2014). Nature Chemical Biology. [Link]
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A Researcher's Guide to Kinase Selectivity Profiling: A Case Study with N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
This guide provides a comprehensive framework for assessing the selectivity of a novel small molecule inhibitor against a broad panel of protein kinases. We will use the hypothetical compound, N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide , as a case study to illustrate the experimental design, execution, data analysis, and interpretation critical to modern drug discovery and chemical biology.
Introduction: The Imperative of Selectivity
Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] However, the high degree of structural conservation in the ATP-binding site across the ~500 members of the human kinome presents a significant challenge: achieving inhibitor selectivity.[3][4]
An inhibitor's selectivity profile—its spectrum of activity across the kinome—is a critical determinant of its therapeutic potential and safety. A highly selective inhibitor interacts with a minimal number of kinases, reducing the likelihood of off-target effects that can lead to toxicity. Conversely, a "promiscuous" or non-selective inhibitor may have therapeutic benefits through multi-targeted polypharmacology, but this must be a deliberate design choice rather than an undiscovered liability.[3][5]
Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a foundational pillar of the hit-to-lead and lead optimization process. It allows researchers to:
-
Validate the on-target activity: Confirm that the compound inhibits the intended kinase.
-
Identify potential liabilities: Uncover off-target interactions that could cause adverse effects.
-
Discover new therapeutic opportunities: Reveal unexpected inhibitory activities against other disease-relevant kinases.[5]
-
Select high-quality chemical probes: Ensure that tool compounds used to interrogate biological pathways are sufficiently selective to yield unambiguous results.
In this guide, we will walk through a systematic, two-tiered approach to profile our compound of interest, This compound .
Compound of Interest:
| Property | Value |
| Name | This compound |
| CAS Number | 1365272-30-5 |
| Molecular Formula | C₆H₉N₃OS |
| Molecular Weight | 171.22 g/mol |
| Structure | |
| Structure of this compound. |
Experimental Methodology: A Two-Tiered Strategy
A cost- and time-effective strategy for kinase profiling involves a tiered approach. We begin with a broad, single-concentration screen to cast a wide net, followed by a more focused dose-response analysis for initial hits to confirm activity and determine potency.
Rationale for Experimental Choices
-
Choice of Assay Platform: While various assay formats exist (e.g., fluorescence/luminescence-based, FRET), radiometric assays like the HotSpot™ platform are considered the "gold standard."[1][6] They directly measure the transfer of a radiolabeled phosphate ([γ-³³P]-ATP) to a substrate, providing a direct, unambiguous measure of catalytic activity. This minimizes the risk of false positives or negatives that can arise from indirect detection methods.[1] Luminescence-based assays like ADP-Glo™ are also widely used; they quantify kinase activity by measuring the amount of ADP produced and offer a non-radioactive alternative.[2][7] For this guide, we will proceed with the rationale of a radiometric assay.
-
Choice of Kinase Panel: The size and diversity of the kinase panel are crucial. A small or narrowly focused panel can provide a misleading picture of selectivity.[5][6] We recommend screening against a broad, representative panel covering all major branches of the human kinome. Commercial vendors like Reaction Biology, Promega, and Eurofins Discovery offer panels ranging from dozens to over 500 kinases.[1][8][9]
-
ATP Concentration: Most kinase inhibitors are ATP-competitive. Therefore, the assay's ATP concentration directly influences the measured IC₅₀ value.[5] To enable a more direct comparison of intrinsic compound affinity across different kinases, it is best practice to run assays with the ATP concentration at or near the Michaelis constant (Kₘ,ATP) for each specific kinase.[5][10] Some services also offer screening at a physiologically relevant concentration (e.g., 1 mM) to better mimic the cellular environment, although this can make it harder to detect less potent inhibitors.[1]
Protocol: Tier 1 - Single-Point Screening
Objective: To identify all kinases in a large panel that are significantly inhibited by this compound at a single, high concentration.
Materials:
-
This compound (Test Compound)
-
DMSO (Vehicle Control)
-
Known promiscuous inhibitor (e.g., Staurosporine) as a positive control
-
Kinase panel (e.g., Reaction Biology's HotSpot™ platform)[1]
-
Reaction Buffer
-
[γ-³³P]-ATP
-
Kinase-specific substrates
-
384-well plates
-
Filter plates
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a working solution for the assay (e.g., 100 µM) to achieve a final assay concentration of 10 µM.
-
Reaction Setup: In a 384-well plate, combine the reaction buffer, kinase, and substrate.
-
Inhibitor Addition: Add the test compound to the reaction wells. Include vehicle-only (DMSO) wells for 0% inhibition control and a reference inhibitor for 100% inhibition control.
-
Initiation: Start the kinase reaction by adding [γ-³³P]-ATP at a concentration approximating the Kₘ,ATP for each kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Termination and Detection: Spot the reaction mixture onto a filter membrane to capture the phosphorylated substrate. Wash away excess [γ-³³P]-ATP.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Calculation: Calculate the percent inhibition for the test compound relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
Protocol: Tier 2 - IC₅₀ Determination
Objective: To determine the potency (IC₅₀) of the test compound for all kinases that showed significant inhibition (e.g., >70%) in the Tier 1 screen.
Procedure:
-
Compound Preparation: Prepare a serial dilution series of the test compound in DMSO. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is standard.
-
Assay Execution: Perform the kinase assay as described in the Tier 1 protocol, but instead of a single concentration, add the full dilution series of the compound to the respective wells.
-
Data Analysis: For each kinase, plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Analysis, Visualization, and Interpretation
Raw data must be processed, quantified, and visualized to extract meaningful insights into the compound's selectivity profile.
Tabulation of Results
First, organize the data into clear tables. For this guide, we will use hypothetical data for this compound.
Table 1: Hypothetical Tier 1 Single-Point Screening Results (% Inhibition @ 10 µM)
| Kinase | % Inhibition | Kinase | % Inhibition |
| AURKA | 98% | FLT3 | 15% |
| AURKB | 95% | EGFR | 5% |
| AURKC | 89% | ABL1 | 2% |
| GSK3B | 78% | SRC | 8% |
| CDK2 | 45% | LCK | 12% |
| ... (300+ other kinases) | < 20% | ... | ... |
From these results, AURKA, AURKB, AURKC, and GSK3B are identified as primary "hits" and are advanced to Tier 2 analysis.
Table 2: Hypothetical Tier 2 IC₅₀ Determination Results
| Kinase Target | IC₅₀ (nM) |
| AURKA | 85 |
| AURKB | 110 |
| AURKC | 250 |
| GSK3B | 950 |
Quantifying Selectivity
Visual inspection is useful, but quantitative metrics are required for objective comparison between compounds.
-
Selectivity Score (S-Score): This is a simple and widely used metric. The S-score is the number of kinases inhibited above a certain threshold, divided by the total number of kinases tested.[5][11] A lower S-score indicates higher selectivity.
S(x% inh @ y conc) = (Number of kinases with >x% inhibition) / (Total kinases tested)
For our compound at 10 µM, if we set the threshold at 50% inhibition and assume 4 kinases were inhibited out of 320 tested: S(50% @ 10µM) = 4 / 320 = 0.0125
-
Gini Coefficient: Borrowed from economics, the Gini coefficient provides a more nuanced measure of selectivity that considers the distribution of inhibition across the entire panel, not just a simple hit count.[12][13][14] It ranges from 0 (completely non-selective, inhibiting all kinases equally) to 1 (perfectly selective, inhibiting only one kinase).[15] This metric is particularly powerful as it can be calculated from single-point inhibition data. Highly selective compounds typically have a Gini coefficient > 0.8, while promiscuous compounds like Staurosporine have values < 0.2.[12][15] Based on our hypothetical data, our compound would likely have a high Gini coefficient, reflecting its focused activity.
Visualizing Selectivity: The Kinome Dendrogram
Plotting inhibition data onto a kinome dendrogram provides a powerful visual representation of a compound's selectivity profile in the context of kinase family relationships.[16][17][18]
Comparative Analysis
Context is key. Comparing the selectivity profile of a novel compound to well-characterized inhibitors provides a valuable benchmark.
Table 3: Comparative Selectivity Profiles (Hypothetical Data)
| Compound | Primary Target(s) | S-Score (50% @ 1µM) | Gini Coefficient | Selectivity Profile |
| Staurosporine | Pan-Kinase | 0.85 (272/320) | 0.15 | Non-selective: Broadly inhibits kinases across the kinome.[12] |
| Lapatinib | EGFR, ERBB2 | 0.025 (8/320) | 0.78 | Selective: Primarily inhibits a small number of related tyrosine kinases. |
| Our Compound | AURKA, AURKB | 0.0125 (4/320) | 0.88 | Highly Selective: Potently inhibits the Aurora kinase family with a minor off-target (GSK3B). |
This comparison immediately classifies our hypothetical compound as highly selective, with a profile distinct from both promiscuous and other classes of selective inhibitors. The data suggests a primary interaction with the Aurora kinase family.
Conclusion and Future Directions
Based on our hypothetical profiling data, This compound emerges as a potent and highly selective inhibitor of Aurora kinases. Its clean off-target profile, quantified by a low S-score and a high Gini coefficient, makes it an excellent candidate for further development as a chemical probe to study Aurora kinase biology or as a starting point for a therapeutic program.
The next logical steps in its characterization would include:
-
Cellular Target Engagement Assays: Confirm that the compound inhibits Aurora kinase activity within a cellular context (e.g., via Western blot for downstream substrate phosphorylation).
-
Mechanism of Action Studies: Determine if the inhibitor is ATP-competitive and measure its binding affinity (Kᵢ or Kₔ).
-
Broad Panel Cell Line Screening: Assess its anti-proliferative activity across a panel of cancer cell lines to identify potential indications.
This guide has outlined a robust, industry-standard workflow for kinase inhibitor selectivity profiling. By combining a tiered experimental strategy with rigorous quantitative analysis and clear data visualization, researchers can build a deep understanding of their compound's activity, enabling informed decisions and accelerating the path from discovery to clinical impact.
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Fry, D. W., et al. (2005). Early identification of chemical series with defined kinase inhibitor selectivity profiles. Proceedings of the American Association for Cancer Research, 46, Abstract #3842. [3]
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A Comparative Benchmark Analysis: N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide versus Vandetanib in Oncology-Relevant Kinase Inhibition
In the landscape of targeted cancer therapeutics, the quest for novel kinase inhibitors with improved potency, selectivity, and safety profiles is relentless. The thiazole carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated anti-cancer properties. This guide provides a comprehensive benchmarking of a novel investigational compound, N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide (hereafter designated as Compound X), against a well-established clinical standard, Vandetanib.
Vandetanib is a potent oral tyrosine kinase inhibitor that targets multiple pathways implicated in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and RET-tyrosine kinase.[1][2] Given the prevalence of kinase inhibitory activity among thiazole derivatives, this comparative analysis will hypothesize and evaluate Compound X as a putative inhibitor of the c-Met kinase, a receptor tyrosine kinase frequently dysregulated in various malignancies.[1] This guide will furnish researchers, scientists, and drug development professionals with a framework for assessing novel chemical entities, supported by detailed experimental protocols and comparative data.
Rationale for Kinase Target Selection and Benchmarking Strategy
The decision to evaluate Compound X against the c-Met kinase is predicated on structure-activity relationships observed in similar thiazole carboxamide derivatives, which have shown potent c-Met inhibitory activity.[3] The c-Met signaling pathway, when aberrantly activated by its ligand, Hepatocyte Growth Factor (HGF), drives tumor cell proliferation, survival, migration, and invasion.[2] Therefore, inhibitors of this pathway hold significant therapeutic promise.
Vandetanib was selected as the benchmark standard due to its multi-kinase inhibitory profile, which includes VEGFR and EGFR, pathways that share downstream effectors with c-Met, such as the RAS/RAF/MEK/ERK (MAPK) cascade.[4][5] This allows for a multi-faceted comparison of not only direct enzymatic inhibition but also effects on convergent downstream cellular signaling and overall anti-proliferative activity.
In Vitro Kinase Inhibition Assay: Compound X vs. Vandetanib
The initial and most critical assessment of a putative kinase inhibitor is to quantify its direct enzymatic inhibition. A luminescent kinase assay is employed to measure the amount of ATP consumed during the phosphorylation of a substrate by the kinase.
Experimental Workflow: In Vitro c-Met Kinase Assay
Caption: Workflow for the in vitro luminescent c-Met kinase inhibition assay.
Detailed Protocol: c-Met Kinase Assay
-
Reagent Preparation : A master mix is prepared containing 5x kinase assay buffer, 500 µM ATP, and a poly (Glu:Tyr, 4:1) substrate.[6] Recombinant human c-Met kinase (amino acids 956-1390) is diluted in 1x kinase assay buffer to a working concentration of 0.8 ng/µL.[6]
-
Inhibitor Preparation : Compound X and Vandetanib are serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations 10-fold higher than the desired final assay concentrations.
-
Assay Plate Setup : In a 96-well white plate, 25 µL of the master mix is added to each well.[6] Subsequently, 5 µL of the diluted inhibitors or vehicle control is added.
-
Reaction Initiation : The enzymatic reaction is initiated by adding 20 µL of the diluted c-Met kinase to each well, with the exception of "blank" wells which receive 1x kinase assay buffer.[6]
-
Incubation : The plate is incubated at 30°C for 45 minutes to allow for the phosphorylation reaction to proceed.[6]
-
Signal Detection : Following incubation, 50 µL of Kinase-Glo® Max reagent is added to each well. This terminates the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP. The plate is incubated at room temperature for 15 minutes to stabilize the signal.[6]
-
Data Acquisition : Luminescence is measured using a microplate reader. The "blank" reading is subtracted from all other readings, and the percentage of kinase inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
Comparative Performance Data
| Compound | Target Kinase | IC50 (nM) |
| Compound X (Hypothetical) | c-Met | 25 |
| Vandetanib | c-Met | Not a primary target, data not widely available |
| Vandetanib | VEGFR-2 | 40 |
| Vandetanib | EGFR | 500 |
Note: Vandetanib's primary targets are VEGFR and EGFR. While it may have some activity against c-Met, it is not its main mechanism of action. The hypothetical IC50 for Compound X is posited to be in a potent range for a developmental candidate.
Cellular Anti-Proliferative Activity
To ascertain if the enzymatic inhibition translates into a functional anti-cancer effect, the impact of Compound X and Vandetanib on the proliferation of a c-Met-dependent cancer cell line, such as the human gastric carcinoma cell line MKN-45, is evaluated using the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][8]
Experimental Workflow: MTT Cell Proliferation Assay
Caption: Step-by-step workflow for the MTT cell proliferation and viability assay.
Detailed Protocol: MTT Assay
-
Cell Seeding : MKN-45 cells are seeded into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7][9]
-
Compound Treatment : The following day, the culture medium is replaced with fresh medium containing serial dilutions of Compound X or Vandetanib. A vehicle control (e.g., 0.1% DMSO) is also included.
-
Incubation : The cells are incubated with the compounds for 72 hours.
-
MTT Addition : After the incubation period, 10 µL of a 5 mg/mL MTT solution in PBS is added to each well, and the plate is incubated for an additional 4 hours.[7]
-
Formazan Solubilization : The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading : The plate is gently agitated to ensure complete dissolution, and the absorbance is read at 570 nm using a microplate reader.[10]
-
Data Analysis : The absorbance of the vehicle-treated cells is set as 100% viability. The percentage of viability for each compound concentration is calculated, and the IC50 values are determined.
Comparative Performance Data
| Compound | Cell Line | IC50 (µM) |
| Compound X (Hypothetical) | MKN-45 (Gastric Cancer) | 0.5 |
| Vandetanib | TT (Medullary Thyroid Cancer) | 0.15[11] |
| Vandetanib | MZ-CRC-1 (Medullary Thyroid Cancer) | 0.1[11] |
| Vandetanib | HCC/ICC Cell Lines | 2.7 - 83 (variable)[12] |
Note: Vandetanib's IC50 varies significantly across different cancer cell lines, reflecting its multi-targeted nature and the diverse genetic backgrounds of the tumors. The hypothetical IC50 for Compound X in a c-Met driven cell line is positioned to demonstrate potent cellular activity.
Analysis of Downstream Signaling Pathway Modulation
To confirm that the observed anti-proliferative effects are a consequence of on-target kinase inhibition, the modulation of a key downstream signaling pathway is investigated. The MAPK/ERK pathway is a common downstream effector of both c-Met and the primary targets of Vandetanib.[5][13] Inhibition of the upstream kinase should lead to a reduction in the phosphorylation of ERK (p-ERK). This is assessed by Western blot analysis.
Signaling Pathway Diagram: c-Met and MAPK/ERK Cascade
Caption: Simplified c-Met signaling cascade leading to ERK activation and its inhibition by Compound X.
Detailed Protocol: Western Blot for p-ERK
-
Cell Treatment and Lysis : MKN-45 cells are treated with Compound X and Vandetanib at their respective IC50 concentrations for a specified time (e.g., 24 hours). Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-30 µg) are denatured, separated by SDS-polyacrylamide gel electrophoresis, and then transferred to a PVDF membrane.[14]
-
Immunoblotting :
-
The membrane is blocked for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK1/2).
-
After washing in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]
-
-
Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Re-probing : To confirm equal protein loading, the membrane is stripped and re-probed with an antibody against total ERK. The intensity of the p-ERK bands is normalized to the total ERK bands.[14]
Anticipated Comparative Results
Both Compound X and Vandetanib are expected to cause a significant reduction in the levels of phosphorylated ERK in MKN-45 cells compared to the untreated control. A densitometric analysis of the Western blot bands would quantify this reduction. For instance, treatment with Vandetanib has been shown to dramatically inhibit the phosphorylation of MEK and p44/42 (ERK) in MTC cells.[5] A successful outcome for Compound X would be a comparable or greater reduction in p-ERK levels, confirming its on-target effect on the c-Met signaling pathway.
Summary and Conclusion
This guide outlines a systematic approach to benchmarking a novel investigational compound, this compound (Compound X), against the established multi-kinase inhibitor, Vandetanib. The presented workflows provide a robust framework for an initial preclinical assessment, encompassing direct enzymatic inhibition, cellular anti-proliferative effects, and modulation of downstream signaling pathways.
| Parameter | Compound X (Hypothetical Profile) | Vandetanib (Known Standard) |
| Primary Target(s) | c-Met | VEGFR-2, EGFR, RET[1][2] |
| In Vitro Potency | Potent c-Met inhibition (IC50 ~25 nM) | Potent VEGFR-2 inhibition (IC50 = 40 nM)[15] |
| Cellular Potency | Strong anti-proliferative effect in c-Met driven cells (IC50 ~0.5 µM) | Broad anti-proliferative effect (IC50 varies by cell line, e.g., 0.1-0.15 µM in MTC cells)[11] |
| Mechanism of Action | Inhibition of c-Met phosphorylation and downstream MAPK/ERK signaling | Inhibition of multiple RTKs, leading to reduced MAPK/ERK signaling[5] |
Based on this hypothetical benchmarking, Compound X demonstrates a promising profile as a potent and selective c-Met inhibitor. Its strong performance in both enzymatic and cellular assays, coupled with confirmed on-target activity through the inhibition of p-ERK, would warrant further investigation. While Vandetanib exhibits broader activity against multiple kinases, the potential selectivity of Compound X for c-Met could offer a different therapeutic window and safety profile, highlighting its potential as a valuable candidate for cancers driven by aberrant c-Met signaling. Further studies, including comprehensive kinase panel screening, in vivo efficacy models, and pharmacokinetic profiling, would be the logical next steps in its development.
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A Guide to Assessing the Reproducibility of Experiments with N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide: A Methodological Framework
For researchers, scientists, and drug development professionals, the path from a novel chemical entity to a validated therapeutic candidate is paved with rigorous, reproducible experimentation. This guide provides a comprehensive framework for assessing the experimental reproducibility of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide, a compound for which public domain data is limited. In the absence of established experimental history, we will construct a logical, self-validating workflow from the ground up. This document is not a mere recitation of protocols but an in-depth guide into the causality of experimental design, ensuring that each step contributes to a robust and trustworthy data package. We will use the inhibition of the c-Met kinase as a plausible biological context for this class of molecules, based on the activity of structurally related thiazole carboxamides.[1][2][3]
Foundational Principle: Synthesis and Analytical Confirmation
Reproducibility begins with the material itself. Before any biological assessment, the identity, purity, and stability of this compound must be unequivocally established. Variability in the starting material is a primary source of discordant results.
Proposed Synthetic Route
A plausible and widely used method for the synthesis of the thiazole core is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide.[4] An alternative, and highly modular approach for a carboxamide derivative, involves the coupling of a pre-formed thiazole carboxylic acid with an amine.
Workflow for Synthesis and Purification
Caption: Proposed workflow for synthesis and purification.
Experimental Protocol: Amide Coupling Synthesis
-
Acid Chloride Formation: To a solution of 2-(methylamino)-1,3-thiazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add oxalyl chloride (1.2 eq). Stir the reaction at room temperature for 2-3 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve N-methylamine (2.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution.
-
Workup and Purification: Allow the reaction to stir at room temperature overnight. Monitor reaction completion by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][5]
Analytical Characterization for Reproducibility
Each new batch of the compound must be rigorously characterized to ensure it meets the standards of the initial batch. This creates a "gold standard" analytical profile.
Table 1: Analytical Techniques for Compound Validation
| Technique | Purpose | Expected Outcome for this compound |
| ¹H and ¹³C NMR | Structural confirmation and identification of impurities. | Spectra consistent with the proposed structure, with assignable peaks for all protons and carbons. Absence of significant unassigned signals. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the exact mass of the compound (C₆H₉N₃OS, MW: 171.22 g/mol ). |
| Infrared (IR) Spectroscopy | Confirmation of functional groups. | Characteristic peaks for N-H, C=O (amide), and C=N bonds. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak with >98% purity, determined by peak area integration.[6][7] |
| Elemental Analysis | Confirmation of elemental composition. | The percentage of C, H, N, and S should be within ±0.4% of the theoretical values. |
Rationale for Rigor: Without this comprehensive characterization for every batch, any observed variation in biological activity cannot be confidently attributed to biological factors, as it may stem from impurities or even a misidentified compound.
Assessing Biological Activity: A c-Met Kinase Inhibition Case Study
Thiazole carboxamides have been identified as potent inhibitors of the c-Met receptor tyrosine kinase, a key target in oncology.[1][3] We will proceed with the hypothesis that this compound may also exhibit this activity. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Workflow for Biological Assessment
Caption: Integrated workflow for assessing c-Met inhibition.
Protocol 1: Biochemical c-Met Kinase Assay (ADP-Glo™)
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified c-Met.
Materials:
-
Recombinant human c-Met kinase (BPS Bioscience, Cat# 40255)[8]
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6071)[9]
-
Known c-Met inhibitor (e.g., Cabozantinib) as a positive control
Procedure:
-
Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA). Dilute the c-Met enzyme, substrate, and ATP in this buffer.
-
Compound Plating: Perform serial dilutions of this compound (e.g., from 100 µM to 1 nM) in a 384-well plate. Include wells for a DMSO vehicle control (negative control) and the positive control inhibitor.
-
Kinase Reaction: Add the diluted c-Met enzyme to the wells containing the compound. Initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert the generated ADP back to ATP, which produces a luminescent signal via luciferase. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity.[10]
Protocol 2: Cellular Phospho-c-Met Western Blot
This assay validates that the compound inhibits c-Met activity within a living cell.
Procedure:
-
Cell Culture: Culture a c-Met amplified cancer cell line (e.g., EBC-1) in appropriate media.[2]
-
Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the test compound for 2-4 hours. Include a DMSO control.
-
Stimulation: Stimulate the cells with hepatocyte growth factor (HGF, the ligand for c-Met) for 15 minutes to induce c-Met phosphorylation.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated c-Met (p-cMet) and total c-Met. Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Visualization: After incubation with appropriate secondary antibodies, visualize the protein bands using chemiluminescence. A reduction in the p-cMet signal relative to total c-Met indicates on-target activity.[11]
Protocol 3: Cell Viability Assay (MTT or equivalent)
This assay determines the functional consequence of c-Met inhibition on cancer cell proliferation.
Procedure:
-
Cell Plating: Seed EBC-1 cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Add MTT reagent to the wells. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. Dissolve the crystals in a solubilization solution (e.g., DMSO).
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[12]
A Framework for Assessing Reproducibility and Comparison
Reproducibility is demonstrated by obtaining statistically similar results over multiple, independent experiments.
Intra-Assay and Inter-Assay Variability
-
Intra-Assay: Refers to the variation within a single experimental run. This is assessed by running replicates (typically triplicates) within the same plate.
-
Inter-Assay: Refers to the variation between different experimental runs conducted on different days. This is the true test of reproducibility.
Data Presentation and Statistical Analysis
To assess reproducibility, we will analyze hypothetical data from three independent biochemical c-Met kinase inhibition assays.
Table 2: Hypothetical IC₅₀ Values from Independent Experiments
| Experiment # | Test Compound IC₅₀ (nM) | Control Inhibitor (Cabozantinib) IC₅₀ (nM) | Notes |
| 1 (Day 1) | 45.2 | 8.5 | New batch of cells, fresh compound dilution. |
| 2 (Day 5) | 51.8 | 9.1 | Different passage of cells, fresh compound dilution. |
| 3 (Day 10) | 48.5 | 8.8 | Experiment run by a different operator. |
Table 3: Reproducibility Analysis and Comparison
| Parameter | This compound | Alternative: Cabozantinib (Control) |
| Number of Experiments (n) | 3 | 3 |
| Mean IC₅₀ (nM) | 48.5 | 8.8 |
| Standard Deviation (SD) | 3.3 | 0.3 |
| Coefficient of Variation (%CV) | 6.8% | 3.4% |
| Conclusion | The compound shows good reproducibility with a %CV < 10%. | The control inhibitor performs as expected, validating the assay's consistency. |
| Comparative Performance | The test compound is approximately 5.5-fold less potent than Cabozantinib in this biochemical assay. | Serves as the benchmark for potency. |
Trustworthiness of the Protocol: The consistency of the positive control (Cabozantinib) across experiments provides confidence that the assay itself is robust. A significant deviation in the control's IC₅₀ would invalidate that day's experiment. A low %CV for the test compound across multiple experiments demonstrates that its biological effect is reproducible.
Conclusion
This guide outlines a rigorous, multi-faceted approach to establish a reproducible experimental workflow for the novel compound this compound. By anchoring the investigation in meticulous synthesis and characterization, employing validated biological assays with appropriate controls, and systematically analyzing data from independent experiments, researchers can build a trustworthy foundation for further drug development efforts. This framework not only allows for an objective assessment of the compound's own activity but also provides a solid basis for comparison against alternative agents in the field. The principles of causality, self-validation, and statistical rigor detailed herein are universal and can be adapted for the investigation of any novel chemical entity.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
As a Senior Application Scientist, it is imperative to extend our commitment to scientific advancement to include the responsible management of chemical waste. This guide provides a detailed protocol for the proper disposal of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide (CAS No. 1365272-30-5), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a proactive approach to laboratory safety.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's hazards is essential. This compound is classified with the GHS07 pictogram, indicating that it is harmful and an irritant.[1]
Key Hazards:
-
Harmful if swallowed (H302): Ingestion can lead to adverse health effects.[1]
-
Causes skin irritation (H315): Direct contact with skin can cause irritation.[1]
-
Causes serious eye irritation (H319): Contact with eyes can result in serious damage.[1]
-
May cause respiratory irritation (H335): Inhalation of dust may irritate the respiratory tract.[1]
This hazard profile dictates that this compound must be treated as a hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or via sanitary sewers.[2][3]
Personal Protective Equipment (PPE)
Given the irritant nature of the compound, appropriate personal protective equipment must be worn at all times during handling and disposal to prevent exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[4][5]
-
Hand Protection: Wear compatible chemical-resistant gloves.[4][6]
-
Body Protection: A laboratory coat is required to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to safely collect and store this compound for disposal.
Step 1: Container Selection and Preparation
-
Choose a waste container that is in good condition, leak-proof, and compatible with the chemical.[7] A high-density polyethylene (HDPE) container with a screw cap is recommended for solid chemical waste.
-
The container must be clean and dry before use.
Step 2: Waste Collection
-
Carefully transfer the solid this compound waste into the designated container.
-
If transferring powder, perform this action in a chemical fume hood to minimize the risk of inhalation.[8]
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.[9]
Step 3: Decontamination of Empty Containers
-
If the original product container is being disposed of, it must be triple-rinsed.[2][10]
-
The first rinseate must be collected and disposed of as hazardous waste.[2]
-
Subsequent rinses of containers that held highly toxic chemicals may also need to be collected. Given the "Harmful if swallowed" classification, it is best practice to collect all three rinses as hazardous waste.
-
After triple-rinsing and air-drying, the original container's label must be defaced or removed before disposal as non-hazardous solid waste.[2]
Step 4: Labeling of Hazardous Waste
-
Properly label the hazardous waste container. The label must include:
-
This information is critical for proper handling and disposal by your institution's Environmental Health and Safety (EHS) department.
Step 5: Storage
-
Keep the waste container securely closed at all times, except when adding waste.[2][7]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[3][11]
Step 6: Request for Disposal
-
Once the container is full, or as per your institution's policy, contact your EHS department to request a waste pickup.[2][7]
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11]
Regulatory Compliance
The disposal of hazardous waste is regulated by federal and state agencies, including the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][13] Adherence to the procedures outlined in this guide, as well as your institution's specific Chemical Hygiene Plan, is essential for compliance.[8][14]
| Parameter | Guideline | Reference |
| Waste Classification | Hazardous Waste (Harmful, Irritant) | [1] |
| Container Type | Compatible, Leak-Proof, with Secure Cap | [2][7] |
| Labeling | "Hazardous Waste", Full Chemical Name, Date | [3][7] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [3][11] |
| Disposal Method | Collection by licensed hazardous waste handler | [9][15] |
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following this detailed protocol, researchers can ensure they are managing this chemical waste in a manner that is safe, compliant, and minimizes risk. Always consult your institution's EHS department for specific guidance and requirements.
References
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
The Role of the EPA in Regulating Lab Waste Disposal in Healthcare Facilities. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. U.S. Environmental Protection Agency & Occupational Safety and Health Administration. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University Environmental Health & Safety. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Michigan State University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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A Comprehensive Guide to the Safe Handling of N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling N-Methyl-2-(methylamino)-1,3-thiazole-4-carboxamide. The procedural, step-by-step guidance herein is designed to directly answer your operational questions, ensuring that best practices are not just understood, but implemented. Our commitment is to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust by providing value that extends beyond the product itself.
Core Safety Principles: Engineering and Administrative Controls
Before any personal protective equipment (PPE) is donned, a foundational safety environment must be established. This begins with engineering and administrative controls designed to minimize exposure.
-
Engineering Controls : The primary method to control inhalation exposures to hazardous substances is local exhaust ventilation[2].
-
Fume Hood : All work with this compound, especially when handling the solid form or creating solutions, should be conducted in a properly functioning chemical fume hood[2][3][4][5]. This is crucial to prevent the inhalation of any dust or aerosols that may be generated[6][7].
-
Safety Shower and Eyewash Station : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[8].
-
-
Administrative Controls :
-
Risk Assessment : Before beginning any new procedure, a thorough risk assessment should be conducted to identify potential hazards and implement appropriate control measures[9].
-
Restricted Access : The area where this compound is handled should be clearly marked and access should be restricted to authorized personnel.
-
No Food or Drink : Eating, drinking, and the application of cosmetics are strictly prohibited in the laboratory where this chemical is handled[3][10].
-
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are designed to minimize exposure, the use of appropriate PPE is mandatory to protect against any residual risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z.87.1 standards[2][11]. A face shield worn over safety glasses is recommended when there is a significant risk of splashing[5][11]. | Thiazole derivatives can cause serious eye irritation[11][12][13]. Goggles provide direct protection, while a face shield offers a broader barrier against splashes. |
| Hand Protection | Disposable, powder-free nitrile gloves[4][11]. For prolonged contact or tasks with a higher risk of splashing, consider double-gloving or using thicker, chemical-resistant gloves[11][14]. | Nitrile gloves offer good short-term protection against a variety of chemicals. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal[2][3]. |
| Body Protection | A polyethylene-coated polypropylene or other laminate material disposable gown is preferred[9]. At a minimum, a clean lab coat that covers the arms and closes in the front should be worn[4]. | To prevent skin contact with the chemical[7][14][15]. Do not wear shorts or open-toed shoes in the laboratory[2][3][4][10]. |
| Respiratory Protection | For handling the solid compound outside of a fume hood or if aerosolization is likely, a NIOSH-approved respirator (e.g., an N95 or higher) is recommended[12][16]. | To prevent inhalation of the compound, which may cause respiratory irritation[7][12][14]. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Don all required PPE as outlined in the table above.
-
Prepare your work area within a chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Handling the Solid :
-
When weighing the solid compound, use a spatula and handle it gently to avoid creating dust.
-
If transferring the solid, do so carefully to minimize the potential for spills.
-
-
Preparing Solutions :
-
When dissolving the compound, add the solvent slowly to the solid.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling :
-
After the procedure is complete, decontaminate all surfaces and equipment.
-
Properly label and store any remaining compound.
-
Dispose of all waste according to the disposal plan outlined below.
-
Doff PPE in the correct order to avoid self-contamination.
-
Spill and Disposal Management
Proper planning for spills and waste disposal is a critical component of laboratory safety.
Spill Cleanup Protocol
-
Evacuate and Alert : Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.
-
Assess the Spill : From a safe distance, assess the extent of the spill and any immediate hazards.
-
Don PPE : If not already wearing it, don the appropriate PPE, including respiratory protection if the spilled material is a powder.
-
Contain the Spill : For a solid spill, carefully sweep it up to avoid generating dust and place it in a sealed container for disposal[6]. For a liquid spill, cover it with an inert absorbent material (e.g., sand or vermiculite), then sweep it up and place it in a sealed container[13][17].
-
Decontaminate the Area : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste : All materials used for spill cleanup should be disposed of as hazardous waste.
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste : Contaminated solids (e.g., gloves, absorbent paper, excess compound) should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Unused solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour this chemical down the drain[8].
-
Disposal Vendor : All hazardous waste should be disposed of through a licensed waste disposal company in accordance with local and national regulations[6][8].
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
-
In Case of Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[6][8][12].
-
In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention[6][8][12].
-
If Inhaled : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if you feel unwell[6][8][12].
-
If Swallowed : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[6][12][15].
References
-
Manuals.plus. TCI AMERICA SAFETY DATA SHEET. [Link]
-
Harvey Mudd College Department of Chemistry. Safe Laboratory Practices in Chemistry. [Link]
-
Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
Alberta College of Pharmacy. Personal protective equipment in your pharmacy. [Link]
-
University of California, Santa Barbara. General Rules for Working with Chemicals. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
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- 2. hmc.edu [hmc.edu]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. manuals.plus [manuals.plus]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 10. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. fishersci.com [fishersci.com]
- 16. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 17. louisville.edu [louisville.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
